molecular formula C2H7O4P B7767392 Dimethyl hydrogen phosphate CAS No. 53396-59-1

Dimethyl hydrogen phosphate

Cat. No.: B7767392
CAS No.: 53396-59-1
M. Wt: 126.05 g/mol
InChI Key: KKUKTXOBAWVSHC-UHFFFAOYSA-N
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Description

Dimethyl Hydrogen Phosphate (CAS 813-78-5), also known as Dimethyl Phosphate or Phosphoric Acid Dimethyl Ester, is a colorless to light yellow clear liquid with the molecular formula C₂H₇O₄P and a molecular weight of 126.05 g/mol . It is a high-purity compound, typically exceeding 98.0% as determined by neutralization titration . This organophosphorus compound serves as a versatile reagent and building block in organic synthesis and chemical research, particularly for generating other organophosphorus compounds by exploiting the reactivity of its P-H bond . Researchers value it for its role in method development and studying reaction mechanisms. Key physical properties include a boiling point of 113 °C at 0.02 mmHg, a flash point of 50 °C, and a specific gravity of 1.33 at 20°C . Gas phase ion energetics data, such as its de-protonation enthalpy, is available for physical chemistry studies . Proper handling is critical; it is classified as a flammable and air-sensitive liquid that can cause severe skin burns and eye damage . It must be stored sealed under inert gas in a refrigerated environment (0-10°C) to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl hydrogen phosphate
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InChI

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4)
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InChI Key

KKUKTXOBAWVSHC-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(O)OC
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Molecular Formula

C2H7O4P
Record name DIMETHYL PHOSPHATE
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Related CAS

32586-82-6 (hydrochloride salt)
Record name Dimethyl phosphate
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DSSTOX Substance ID

DTXSID5025150
Record name Dimethyl phosphate
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Molecular Weight

126.05 g/mol
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Physical Description

Syrupy pale yellow liquid. (NTP, 1992), Liquid
Record name DIMETHYL PHOSPHATE
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Boiling Point

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

813-78-5, 53396-59-1
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Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Hydrogen Phosphate: Properties, Analysis, and Implications for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl hydrogen phosphate (DMHP), a dialkyl phosphate ester, is a molecule of significant interest within the realms of chemistry and pharmaceutical sciences. While structurally simple, its chemical and physical properties underpin its roles as a key metabolite of various organophosphorus compounds, a potential prodrug moiety, and a subject of study in the context of environmental and biological systems. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed methodologies for its analysis, and insights into its relevance for professionals in drug development and scientific research.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, analysis, and application in research. These properties are summarized in the table below and discussed in further detail in the subsequent sections.

PropertyValueSource(s)
CAS Number 813-78-5[1][2]
Molecular Formula C2H7O4P[1]
Molecular Weight 126.05 g/mol [1]
Appearance Clear, colorless to yellow or brown liquid[3]
Density 1.323 g/cm³[3]
Boiling Point 174 °C[3]
Flash Point 50 °C[3]
Vapor Pressure 1.28 mmHg at 25°C[3]
Water Solubility Soluble[1]
pKa 1.24 ± 0.50 (Predicted)[3]
LogP -1.2[1]
Structural Identity and Nomenclature

This compound is systematically known as this compound.[1][4] It is crucial to distinguish it from the structurally similar but chemically distinct compound, dimethyl hydrogen phosphite (CAS 868-85-9).[5][6] The presence of a phosphoryl group (P=O) in the phosphate imparts significantly different reactivity and stability compared to the phosphite.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Characteristics

This compound is a liquid at room temperature and exhibits miscibility with water and polar organic solvents.[7] Its low octanol-water partition coefficient (LogP) of -1.2 indicates its hydrophilic nature.[1] The predicted pKa of 1.24 suggests that it is a relatively strong acid, existing predominantly in its anionic form at physiological pH.[3] This acidity is a key characteristic of organophosphate esters bearing a P-OH group.[8]

Part 2: Chemical Behavior: Stability and Reactivity

Hydrolysis and Stability
Reactivity and Role in Synthesis

The reactivity of this compound is centered around the acidic proton and the phosphate ester linkages. While its direct use as a synthetic reagent in pharmaceutical manufacturing is not as extensively documented as that of dimethyl hydrogen phosphite, which is utilized in reactions like the Pudovik reaction, the phosphate moiety is of great importance in medicinal chemistry.[13][14] Phosphate groups are often incorporated into drug molecules as prodrugs to enhance aqueous solubility and improve bioavailability.[15][16] These phosphate prodrugs are designed to be enzymatically cleaved in vivo to release the active parent drug.[17][18][19]

Part 3: Experimental Protocols for Analysis and Characterization

Accurate characterization of this compound requires a suite of analytical techniques. This section provides an overview and generalized protocols for the most common methods.

Determination of pKa

The acidity of this compound is a key parameter influencing its behavior in different environments.

This is a classical and highly accurate method for pKa determination.[20]

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 1 mM) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[21]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a burette containing the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH solution.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.

Diagram: Workflow for Potentiometric pKa Determination

pKa_determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare DMHP Solution D Add Incremental Volumes of NaOH A->D B Prepare Standardized Titrant (NaOH) B->D C Calibrate pH Meter E Record pH and Volume C->E D->E Monitor pH F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Step-by-step workflow for determining the pKa of this compound via potentiometric titration.

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[1][13][22][23]

Protocol: UV-Vis Spectrophotometry for pKa Determination

  • Preparation of Solutions:

    • Prepare a stock solution of this compound.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

    • Prepare a set of solutions with a constant concentration of this compound in each of the buffer solutions.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum for each solution over an appropriate wavelength range.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Both ¹H and ³¹P NMR are powerful tools for characterizing this compound.

Protocol: ¹H and ³¹P NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Acquire the NMR spectra on a calibrated spectrometer.

    • For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for chemical shift referencing.[8][24][25]

  • Data Acquisition and Interpretation:

    • Acquire the ¹H and ³¹P{¹H} (proton-decoupled) NMR spectra.

    • The ¹H NMR spectrum will show signals corresponding to the methyl protons.

    • The ³¹P NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of the phosphate group. For dimethyl phosphate anion, a chemical shift of approximately 2.8 ppm has been reported.[3]

Diagram: NMR Analysis Workflow

NMR_workflow A Dissolve DMHP in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H and 31P NMR Spectra B->C D Process and Analyze Spectra C->D E Structural Confirmation D->E

Caption: A simplified workflow for the NMR analysis of this compound.

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FTIR Spectroscopy of a Liquid Sample

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of liquid this compound directly onto the ATR crystal.[26][27]

  • Sample Preparation (Transmission - Liquid Cell):

    • Inject the liquid sample into a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl, KBr).[26][28]

  • Data Acquisition:

    • Record the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation:

    • Identify characteristic absorption bands, such as P=O stretching, P-O-C stretching, and C-H stretching vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Protocol: Mass Spectrometry

  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like this compound.

  • Mass Analysis:

    • Acquire the mass spectrum.

  • Data Interpretation:

    • Determine the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for organophosphates involve the cleavage of P-O and C-O bonds.[29][30][31]

Part 4: Relevance to Drug Development and Research

This compound is relevant to the pharmaceutical industry in several key areas:

  • Metabolite Identification: It is a known metabolite of several organophosphorus compounds, including some pesticides and nerve agents.[7] Understanding its formation and fate is crucial in toxicology and drug metabolism studies.

  • Prodrug Design: The phosphate group is a common motif in prodrug design to improve the solubility and bioavailability of parent drugs.[15][16] While this compound itself may not be the direct prodrug, the principles of its chemical behavior are relevant to the design and study of more complex phosphate prodrugs.[17][18][19]

  • Analytical Standard: Pure this compound serves as an essential analytical standard for the quantification of this analyte in various matrices, including biological and environmental samples.

Conclusion

This compound, while a relatively simple molecule, possesses a rich chemistry that is of significant interest to researchers in the pharmaceutical and chemical sciences. Its physicochemical properties, particularly its acidity and solubility, dictate its behavior in biological and environmental systems. A comprehensive understanding of its stability, reactivity, and the analytical methods for its characterization is essential for its application in research and for understanding its role as a metabolite and its relevance to prodrug strategies. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and professionals working with this important organophosphorus compound.

References

  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334–338. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions. Journal of Analytical Toxicology, 12(6), 334-338. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubChem. (n.d.). Dimethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • Office of Scientific and Technical Information. (n.d.). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. U.S. Department of Energy. [Link]

  • ACS Omega. (2024). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • mzCloud. (2015). Dimethyl phosphate. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Barron, A. R. (n.d.). draft 1. [Link]

  • Wikipedia. (n.d.). Dimethylphosphite. [Link]

  • The Royal Society of Chemistry. (2017). The benchmark of 31 P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Department of Toxic Substances Control. (n.d.). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. [Link]

  • IARC Publications. (n.d.). Dimethyl Hydrogen Phosphite. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2025). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

  • ACS Publications. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. [Link]

  • Northwestern University. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. [Link]

  • ResearchGate. (n.d.). Reaction scheme of the dimethyl-phosphate hydrolysis. [Link]

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. [Link]

  • CAS Common Chemistry. (n.d.). Dimethyl phosphate. [Link]

  • Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). [Link]

  • Wikipedia. (n.d.). Dimethylphosphite. [Link]

  • National Institutes of Health. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]

  • National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. [Link]

  • ResearchGate. (2021). (PDF) GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. [Link]

  • ACS Publications. (n.d.). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. [Link]

  • Semantic Scholar. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. [Link]

  • Eco-Vector Journals Portal. (n.d.). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry. [Link]

  • Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. [Link]

  • Journal of the American Chemical Society. (n.d.). Dimethyl phosphate hydrolysis at neutral pH. [Link]

Sources

Introduction: Defining the Role of Dimethyl Hydrogen Phosphate in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dimethyl Hydrogen Phosphate for Advanced Research

This compound (DMP), a dialkyl phosphate ester, represents a molecule of significant interest to researchers in biochemistry, analytical chemistry, and pharmaceutical development. While structurally simple, its properties provide a valuable model for understanding the behavior of the fundamental phosphodiester linkages that form the backbone of nucleic acids (DNA and RNA) and are integral to phospholipids in cell membranes[1]. Furthermore, as a primary metabolite of several organophosphate pesticides, such as Trichlorfon, its detection and quantification are critical in toxicological and environmental studies[2].

This guide provides an in-depth exploration of this compound, moving beyond basic identifiers to offer practical, field-proven insights into its synthesis, characterization, and application. A crucial point of clarification is the distinction from its close relative, dimethyl hydrogen phosphite (DMHP). DMP is a phosphate (P(V)) ester, C₂H₇O₄P, while DMHP is a phosphite (P(III)) ester, C₂H₇O₃P. They possess distinct chemical reactivity and applications; this guide is exclusively focused on the phosphate compound. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references to empower researchers in their work.

Core Chemical and Physical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any successful experimental design. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms Dimethyl phosphate, Phosphoric acid dimethyl ester, DMP[1][2]
CAS Number 813-78-5[1][2]
Molecular Formula C₂H₇O₄P[1][2]
Molecular Weight 126.05 g/mol [2]
Appearance Colorless to pale yellow syrupy liquid[2][3]
Solubility Very soluble in water; soluble in ethanol, acetone[2][3]
Density ~1.323 g/mL[3]
SMILES COP(=O)(O)OC[2]

These properties dictate the handling, storage, and solvent systems appropriate for DMP. Its high water solubility, for instance, is a direct consequence of the polar phosphate group and its ability to hydrogen bond, making it suitable for biochemical assays in aqueous buffers.

Caption: 2D Structural representation of this compound.

Laboratory Synthesis Protocol

The synthesis of this compound can be achieved via the controlled methanolysis of phosphorus trichloride. This method is efficient but requires careful management of reaction conditions due to the reactivity of the reagents.

Principle of Synthesis

The core reaction involves the nucleophilic attack of methanol on phosphorus trichloride, leading to the formation of a phosphite intermediate, which is subsequently oxidized or hydrolyzed to the phosphate. A common industrial approach involves direct esterification.

cluster_0 Synthesis Workflow reagents Reagents: - Phosphorus Trichloride (PCl₃) - Methanol (CH₃OH) esterification Step 1: Esterification - Mix PCl₃ and CH₃OH (1:3 ratio) - Temperature: -20°C to -10°C - Vacuum > -90kPa reagents->esterification deacidification Step 2: Deacidification - Neutralize with NaOH solution - Removes HCl byproduct esterification->deacidification Crude Product distillation Step 3: Purification - Preliminary Distillation - Final Rectification deacidification->distillation product Final Product: This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a vacuum line, and an addition funnel. Cool the reactor jacket to -15°C using a circulating chiller.

    • Causality: The reaction is highly exothermic. Low temperatures are critical to prevent uncontrolled side reactions and the formation of undesired byproducts like methyl chloride. A vacuum helps remove the HCl gas byproduct as it forms, driving the reaction to completion[4].

  • Esterification: Accurately meter phosphorus trichloride and methanol into separate reservoirs. Using a spray nozzle or addition funnel, slowly add the phosphorus trichloride to the methanol in the reactor, maintaining a molar ratio of approximately 1:3 (methanol:PCl₃)[4]. Ensure the internal temperature does not rise above -10°C.

    • Causality: A slow, controlled addition is paramount for safety and yield. A spray nozzle increases the surface area for the reaction, improving efficiency and heat dissipation.

  • Deacidification: After the addition is complete, slowly add a cooled, dilute solution of sodium hydroxide to the reaction mixture to neutralize the hydrochloric acid formed during the reaction. Monitor the pH to ensure complete neutralization without making the solution strongly basic.

    • Causality: Removing the acidic byproduct is essential for the stability of the final ester, which can be susceptible to acid-catalyzed hydrolysis.

  • Purification: Transfer the neutralized mixture to a distillation apparatus. Perform a preliminary distillation under reduced pressure to remove volatile impurities and unreacted methanol. Follow this with a final fractional distillation (rectification) to obtain pure this compound.

    • Causality: A two-step distillation process provides a high degree of purity, which is essential for analytical standards and for use in sensitive biochemical or pharmaceutical applications.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized or purchased DMP is a non-negotiable step in any research workflow. A combination of NMR, IR, and mass spectrometry provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is relatively simple. It is expected to show a doublet for the six methyl protons (CH₃) due to coupling with the phosphorus atom. The chemical shift is typically around 3.8 ppm, with a characteristic ³J(P,H) coupling constant of approximately 11-12 Hz. The acidic proton (P-OH) may appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will show a single signal for the two equivalent methyl carbons, which will also be split into a doublet by the phosphorus atom with a ²J(P,C) coupling constant.

  • ³¹P NMR: This is the most direct method for characterizing organophosphorus compounds. This compound will exhibit a single sharp resonance in the proton-decoupled ³¹P NMR spectrum[5]. The chemical shift is a sensitive indicator of the electronic environment of the phosphorus nucleus and is typically referenced to an external standard of 85% H₃PO₄[6].

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Key expected vibrational bands include:

  • P=O stretch: A strong, characteristic absorption band typically found in the 1250-1300 cm⁻¹ region.

  • P-O-C stretch: Strong bands usually observed around 1030-1050 cm⁻¹.

  • O-H stretch: A very broad and strong absorption in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded hydroxyl group of the phosphate acid.

  • C-H stretch: Absorptions around 2850-2960 cm⁻¹ from the methyl groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a well-suited technique for analyzing DMP. In negative ion mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 125.00[2]. High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.

Relevance and Applications in Drug Development

While not typically a drug candidate itself, DMP plays several crucial roles in the pharmaceutical landscape.

  • Metabolite Analysis: As a metabolite of certain drugs and pesticides, validated analytical methods for DMP are essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies track the absorption, distribution, metabolism, and excretion (ADME) of a parent compound.

  • Model for Drug-Target Interactions: The phosphate moiety is central to the action of many drugs, particularly kinase inhibitors and nucleotide analogues used in antiviral therapies. DMP serves as a simple, soluble model compound to study the fundamental interactions (e.g., hydrogen bonding, metal chelation) between a phosphate group and a protein's active site[1].

  • Prodrug Strategy Context: The inherent negative charge and hydrophilicity of phosphate groups, as seen in DMP, often hinder a drug's ability to cross cell membranes. This is a major challenge in drug design[7]. The study of DMP's properties helps rationalize the need for phosphate prodrug strategies, where the phosphate group is masked with lipophilic, enzyme-labile moieties to improve bioavailability.

Validated Analytical Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of DMP in various matrices, from synthesis reaction mixtures to biological samples. Due to its high polarity and lack of a strong chromophore, specialized methods are required.

cluster_1 HPLC Analytical Workflow sample Sample Preparation - Dilution in Mobile Phase - Protein Precipitation (for bio-samples) injection HPLC Injection - Inject 10 µL onto column sample->injection separation Chromatographic Separation - Column: Mixed-Mode or Ion-Pair - Mobile Phase: ACN/Buffer Gradient injection->separation detection Detection - ELSD, CAD, or LC-MS - DMP lacks a UV chromophore separation->detection quant Data Analysis - Peak Integration - Calibration Curve Quantification detection->quant

Caption: A typical workflow for the analysis of DMP by HPLC.

Step-by-Step Methodology
  • System & Column Selection: Utilize an HPLC system with a bio-inert flow path to prevent interactions between the phosphate analyte and stainless steel components. A mixed-mode or ion-pair reversed-phase column is recommended.

    • Causality: Standard C18 columns provide insufficient retention for the highly polar DMP. Mixed-mode columns offer multiple interaction mechanisms (hydrophobic, ion-exchange), while ion-pair chromatography adds a reagent to the mobile phase that pairs with the charged analyte, increasing its retention on a reversed-phase column[8].

  • Mobile Phase Preparation: Prepare a mobile phase consisting of (A) an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and (B) acetonitrile.

    • Causality: A buffered mobile phase is essential to maintain a consistent ionization state for DMP, ensuring reproducible retention times. Acetonitrile serves as the organic modifier to elute the compound.

  • Sample Preparation:

    • For chemical analysis: Dilute the sample accurately in the initial mobile phase composition.

    • For biological samples (e.g., urine, plasma): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the proteins. Collect the supernatant for analysis.

    • Causality: Protein precipitation removes macromolecules that would otherwise foul the HPLC column and interfere with the analysis.

  • Detection: Employ a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).

    • Causality: DMP lacks a significant UV-Vis chromophore, making detection by standard UV detectors impractical. ELSD and CAD are mass-based detectors that are nearly universal for non-volatile analytes, while MS provides unparalleled sensitivity and specificity.

  • Quantification: Prepare a set of calibration standards of known DMP concentrations. Generate a calibration curve by plotting the detector response versus concentration. Quantify the DMP in unknown samples by interpolating their detector response from this curve.

    • Causality: This external calibration method provides a self-validating system for accurate quantification, provided the standards and unknown samples are prepared and analyzed under identical conditions.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazards: DMP is classified as corrosive and can cause severe skin burns and eye damage. It may also be harmful if swallowed or in contact with skin[2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.

  • Spills: For small spills, use an inert absorbent material (e.g., vermiculite or sand). Collect the material in a sealed container for proper disposal[9]. Do not allow the chemical to enter drains.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong bases and strong reducing agents. Organophosphates can react with reducing agents to form highly toxic phosphine gas[2].

References

  • PubChem. (n.d.). Dimethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2001). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate. Retrieved from [Link]

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE. UNEP Publications. Retrieved from [Link]

  • IARC. (1990). Dimethyl Hydrogen Phosphite. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 48. Retrieved from [Link]

  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334–338. Retrieved from [Link]

  • Journal of Chemical Education. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. ACS Publications. Retrieved from [Link]

  • ATSDR. (1997). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • NIST. (n.d.). Dimethyl phosphite. NIST Chemistry WebBook. Retrieved from [Link]

  • Human Metabolome Database. (2014). Showing metabocard for Dimethylphosphate (HMDB0061734). Retrieved from [Link]

  • NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Google Patents. (2015). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
  • PubMed. (2002). A high-performance liquid chromatography method for the analysis of intermediates of the deoxyxylulose phosphate pathway. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]

  • ACS Publications. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. Retrieved from [Link]

  • RSC Publishing. (2017). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Retrieved from [Link]

  • ACS Omega. (2024). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Publications. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Dimethyl Hydrogen Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Dimethyl Hydrogen Phosphate in Modern Chemistry

This compound (DMHP), with the chemical formula C₂H₇O₄P, is an organophosphate compound that holds significant importance as a chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a polar phosphate group capable of hydrogen bonding and two nonpolar methyl ester groups, imparts a unique solubility profile that is critical for its application in various reaction media.[3][4] Understanding and predicting the solubility of DMHP in different organic solvents is paramount for researchers and drug development professionals to optimize reaction conditions, design effective purification strategies, and ensure the efficiency of synthetic pathways.

This guide provides a comprehensive exploration of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present available solubility data across a spectrum of organic solvents, provide a robust experimental protocol for solubility determination, and discuss the critical safety considerations for handling this compound.

Physicochemical Properties of this compound

A foundational understanding of DMHP's physical and chemical properties is essential to comprehend its solubility behavior.

PropertyValueSource
Molecular Formula C₂H₇O₄P[5]
Molecular Weight 126.05 g/mol [3]
Appearance Colorless to light yellow oily liquid[5]
Density ~1.33 g/cm³[5]
Boiling Point 174 °C (Decomposes on heating)[5][6]
pKa 1.24 ± 0.50 (Predicted)[5]
logP (Octanol/Water) 0.380 (Calculated)[7]
Water Solubility ≥100 mg/mL at 21°C (70°F)[3]

The presence of the acidic proton on the phosphate group (pKa ~1.24) and the oxygen atoms make DMHP a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[5][8] The octanol-water partition coefficient (logP) of 0.380 suggests a relatively hydrophilic nature, consistent with its high water solubility.[3][7]

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle, "like dissolves like," serves as an excellent predictive tool.[9][10]

  • Polar Solvents: These solvents possess significant dipole moments and can engage in dipole-dipole interactions and hydrogen bonding. Polar solutes, like DMHP, tend to dissolve well in polar solvents. The energy released from the formation of strong solute-solvent interactions (e.g., hydrogen bonds) overcomes the energy required to break the solute-solute and solvent-solvent interactions.

  • Nonpolar Solvents: These solvents have low dielectric constants and primarily interact via weak van der Waals forces. Nonpolar solutes dissolve well in nonpolar solvents. A polar solute like DMHP will have poor solubility in nonpolar solvents because the strong solute-solute interactions (hydrogen bonding) are not sufficiently compensated by the weak solute-solvent interactions.

The structure of DMHP is amphipathic to a degree; the phosphate head is highly polar and hydrophilic, while the two methyl groups provide a small nonpolar character. Therefore, its solubility will be highest in polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents).

cluster_0 Interaction with Polar Protic Solvent (e.g., Ethanol) cluster_1 Interaction with Nonpolar Solvent (e.g., Benzene) DMHP DMHP (Polar Head) Ethanol Ethanol (Polar -OH) DMHP->Ethanol Strong H-Bonding & Dipole-Dipole Interactions Result1 High Solubility Ethanol->Result1 DMHP2 DMHP (Polar Head) Benzene Benzene (Nonpolar) DMHP2->Benzene Weak van der Waals Forces Only Result2 Insoluble Benzene->Result2

Caption: Molecular interactions governing DMHP solubility.

Solubility Profile of this compound

Based on its structure and available data, the solubility of DMHP in various organic solvent classes can be summarized as follows.

Solvent ClassExample Solvent(s)PolarityExpected SolubilityRationale / Data
Polar Protic Water, Ethanol, MethanolHighSoluble / Miscible The hydroxyl group (-OH) in these solvents readily forms strong hydrogen bonds with the phosphate group of DMHP. DMHP is reported to be soluble in water and ethanol.[3][5]
Polar Aprotic Chloroform, Acetone, DMFMedium-HighSoluble These solvents have dipole moments that can interact with the polar phosphate group, but they cannot donate hydrogen bonds. DMHP is reported to be soluble in chloroform.[5]
Nonpolar Aromatic Benzene, TolueneLowInsoluble The weak van der Waals forces between the nonpolar solvent and the small methyl groups of DMHP cannot overcome the strong hydrogen bonding between DMHP molecules. DMHP is reported to be insoluble in benzene.[5]
Nonpolar Aliphatic Hexane, Petroleum EtherLowInsoluble Similar to aromatic solvents, the interactions are too weak to facilitate dissolution. DMHP is reported to be insoluble in petroleum ether.[5]
Ethers Diethyl EtherLow-MediumInsoluble Although ethers have a polar C-O-C bond, they are generally considered nonpolar solvents and cannot donate hydrogen bonds. DMHP is reported to be insoluble in ether.[5]

Experimental Protocol: Gravimetric Determination of Solubility (Shake-Flask Method)

This protocol outlines a reliable, self-validating method for quantitatively determining the solubility of DMHP in a given organic solvent at a specific temperature. The principle relies on creating a saturated solution, allowing it to reach equilibrium, and then quantifying the amount of dissolved solute in a known amount of the solvent.

Materials and Equipment
  • This compound (>98% purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks (20 mL)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Drying oven

Experimental Workflow Diagram

start Start prep 1. Preparation Add excess DMHP to a known volume/mass of solvent in a vial. start->prep equil 2. Equilibration Seal vial and shake at constant temperature for 24-48 hours. prep->equil settle 3. Settling Allow undissolved solid to settle for at least 2 hours. equil->settle sample 4. Sampling Carefully withdraw supernatant using a syringe filter. settle->sample weigh 5. Quantification Accurately weigh an aliquot of the clear, saturated solution. sample->weigh evap 6. Evaporation Evaporate the solvent under controlled conditions (e.g., oven). weigh->evap reweigh 7. Final Weighing Weigh the remaining DMHP residue. evap->reweigh calc 8. Calculation Calculate solubility (e.g., in g/100mL). reweigh->calc end End calc->end

Caption: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: To a 20 mL scintillation vial, add approximately 10 mL of the chosen solvent. Record the exact mass of the solvent added. Add an excess of DMHP (e.g., 2-3 g) to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment validates that the solution was indeed saturated.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours.[11]

  • Phase Separation: After equilibration, turn off the shaker and allow the vial to stand undisturbed in the constant-temperature bath for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample (approx. 2-3 mL) from the clear supernatant using a syringe. Attach a solvent-compatible 0.22 µm syringe filter and dispense the filtrate into a pre-weighed, clean, dry vial. The filtration step is critical to ensure no solid particulates are transferred.

  • Quantification: Immediately seal the vial containing the filtrate and record its total mass. The difference between this mass and the vial's tare weight gives the mass of the saturated solution.

  • Solvent Evaporation: Uncap the vial and place it in a drying oven at a temperature sufficient to evaporate the solvent without degrading the DMHP (e.g., 50-60°C). A gentle stream of nitrogen can accelerate this process.

  • Final Weighing: Once all the solvent has evaporated and the vial has returned to room temperature in a desiccator, weigh the vial containing the dry DMHP residue. The difference between this and the tare weight is the mass of the dissolved DMHP.

  • Calculation: The solubility can be calculated using the masses recorded:

    • Mass of Solvent = Mass of Saturated Solution - Mass of Dissolved DMHP

    • Solubility (g / 100 g solvent) = (Mass of Dissolved DMHP / Mass of Solvent) × 100

Safety and Handling Considerations

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[5][12]

  • GHS Hazards: The compound is classified with multiple hazards.[3]

    • H302+H312: Harmful if swallowed or in contact with skin.[3]

    • H314: Causes severe skin burns and eye damage.[3]

    • H226: Flammable liquid and vapor.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.

  • Handling: Keep away from heat, sparks, and open flames. Ground/bond containers and receiving equipment to prevent static discharge. Use in a chemical fume hood to avoid inhalation of vapors.

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is dictated by its polar phosphate group and its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents like water and ethanol, moderate to high solubility in polar aprotic solvents, and is largely insoluble in nonpolar solvents such as benzene, hexane, and ether.[5] This predictable behavior, based on the "like dissolves like" principle, is fundamental for its effective use in organic synthesis and drug development. The experimental protocol provided offers a robust method for obtaining precise solubility data, which is invaluable for process optimization and scale-up. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

References

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  • ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. (n.d.). International Labour Organization. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Medical Sciences, University of "Ss. Cyril and Methodius". [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002). OECD SIDS. [Link]

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of Dimethyl Hydrogen Phosphite

Foreword

Dimethyl hydrogen phosphite (DMHP), a seemingly simple organophosphorus compound, occupies a central role in the synthesis of a vast array of value-added chemicals, from pharmaceuticals to flame retardants.[1][2] Its utility, however, is not dictated by its most abundant structure but by a subtle and dynamic chemical personality: prototropic tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium between the pentavalent, tetracoordinated phosphonate form and the trivalent, tricoordinated phosphite form of DMHP. We will dissect the structural nuances, the energetic landscape of the equilibrium, and the profound implications this duality has on the compound's reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a fundamental understanding of DMHP's behavior to innovate in synthetic chemistry.

The Core Concept: A Tale of Two Tautomers

Prototropic tautomerism involves the migration of a proton between two different locations within a molecule, leading to distinct constitutional isomers that exist in dynamic equilibrium. In the case of dimethyl hydrogen phosphite, this manifests as an equilibrium between two forms:

  • Dimethyl Phosphonate (P(V) form): The tetracoordinated, pentavalent phosphorus species, (CH₃O)₂P(O)H. This form possesses a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus center.

  • Dimethyl Phosphite (P(III) form): The tricoordinated, trivalent phosphorus species, (CH₃O)₂POH. This form contains a hydroxyl (P-OH) group and a lone pair of electrons on the phosphorus atom.

The equilibrium overwhelmingly favors the pentavalent phosphonate form.[1][3][4] Computational and experimental studies consistently show the P(V) tautomer to be significantly more stable.[1][5] However, the chemical reactivity of DMHP is often dictated by the minor, yet highly nucleophilic, P(III) tautomer.[1] Understanding the factors that govern this equilibrium is therefore paramount to controlling the compound's synthetic outcomes.

Caption: Tautomeric equilibrium of Dimethyl Hydrogen Phosphite.

Characterization: Spectroscopic and Computational Evidence

Distinguishing between the two tautomers and quantifying their relative populations relies on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for probing the tautomeric equilibrium of DMHP in solution.

  • ³¹P NMR: The phosphorus nucleus is highly sensitive to its chemical environment. The tetracoordinated P(V) phosphonate tautomer exhibits a characteristic signal in the range of δ 10-12 ppm. The trivalent P(III) phosphite form, if present in detectable amounts, would appear significantly downfield.

  • ¹H NMR: The proton spectrum provides unambiguous evidence for the dominant P(V) structure. The key feature is the proton directly attached to the phosphorus atom, which appears as a doublet with a very large one-bond coupling constant (¹JP-H) of approximately 695-707 Hz.[6][7] The protons of the two methoxy groups appear as a doublet due to three-bond coupling to the phosphorus atom (³JPOCH) of about 12 Hz.[7] The presence of a P-OH proton signal from the P(III) tautomer is generally not observed under standard conditions, confirming its low concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides key vibrational information that corroborates the structural assignment. The spectrum of DMHP is dominated by features of the phosphonate tautomer.

Vibrational ModeWavenumber (cm⁻¹)Significance
P-H Stretch ~2430 cm⁻¹Confirms the presence of a direct P-H bond, characteristic of the P(V) form.[8]
P=O Stretch ~1267 cm⁻¹A strong absorption indicating the phosphoryl group of the P(V) form.[8]
C-H Stretch 2850-3000 cm⁻¹Corresponds to the methoxy group C-H bonds.[8]
P-O-C Stretch ~1060 cm⁻¹Relates to the ester linkages.[9]

The characteristic broad O-H stretching band expected for the P(III) tautomer (around 3200-3600 cm⁻¹) is absent, further supporting the predominance of the P(V) form.

Computational Insights

Density Functional Theory (DFT) calculations have been instrumental in quantifying the thermodynamics of the tautomeric equilibrium.[1][10] These studies consistently find that the Gibbs free energy (ΔG) of the P(V) form is significantly lower than that of the P(III) form, confirming its greater thermodynamic stability.[1][10] For DMHP, the energy difference is calculated to be approximately -15.6 kJ/mol in the gas phase, strongly favoring the phosphonate structure.[10]

Computational models also elucidate the influence of various factors:

  • Substituent Effects: Electron-withdrawing groups attached to phosphorus can stabilize the P(III) form by reducing the electron density on the phosphorus atom. Conversely, electron-donating groups stabilize the P(V) form.[1]

  • Solvent Effects: The stability of the tautomers is influenced by the solvent's relative permittivity. A logarithmic relationship has been observed, where more polar solvents can subtly affect the equilibrium.[1]

The Role of Tautomerism in Chemical Reactivity

The synthetic utility of DMHP is a direct consequence of its tautomerism. While the P(V) form is the ground state, many crucial reactions proceed via the more nucleophilic P(III) intermediate.[1] The P(III) tautomer's lone pair of electrons makes it an effective nucleophile, a property the P(V) form lacks.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, used to form phosphorus-carbon bonds.[11][12][13] The reaction involves a trivalent phosphorus ester and an alkyl halide to produce a pentavalent phosphonate.[11][12] Although DMHP exists as the pentavalent phosphonate, its reaction with alkyl halides to form phosphonates is mechanistically explained by the involvement of the trivalent phosphite tautomer. The reaction is initiated by the SN2 attack of the nucleophilic P(III) species on the alkyl halide.[11][12]

Michaelis_Arbuzov start DMHP Equilibrium (CH₃O)₂P(O)H ⇌ (CH₃O)₂POH step1 SN2 Attack: Nucleophilic P(III) attacks R-X start->step1 reagent Alkyl Halide (R-X) reagent->step1 intermediate Phosphonium Salt Intermediate [(CH₃O)₂P(OH)R]⁺X⁻ step1->intermediate step2 SN2 Dealkylation: Halide (X⁻) attacks a methyl group intermediate->step2 product Final Product: Methylphosphonate (CH₃O)P(O)(R)H step2->product byproduct Byproduct: Methyl Halide (CH₃X) step2->byproduct

Caption: Mechanism of the Michaelis-Arbuzov type reaction involving DMHP.

The Pudovik Reaction

The Pudovik reaction is the addition of the P-H bond of a hydrophosphoryl compound across a carbon-nitrogen double bond (imine) to form α-aminophosphonates, which are important pharmacophores.[14] The reaction is typically base-catalyzed. The base facilitates the deprotonation of the P(V) tautomer or, more accurately, promotes the formation of the highly nucleophilic phosphite anion from the P(III) tautomer. This anion then adds to the imine.

Pudovik_Reaction cluster_0 Step 1: Catalyst Action cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation DMHP (CH₃O)₂P(O)H Anion Nucleophilic Phosphite Anion [(CH₃O)₂PO]⁻ DMHP->Anion Deprotonation Base Base (e.g., NaOMe) Base->DMHP Addition Addition to Imine Anion->Addition Imine Imine (R'CH=NR'') Imine->Addition Intermediate Adduct Intermediate Addition->Intermediate Protonation Protonation (from H-Base⁺) Intermediate->Protonation Product α-Aminophosphonate Protonation->Product

Caption: Generalized mechanism of the base-catalyzed Pudovik Reaction.

Coordination Chemistry

The ability to act as a ligand in transition metal complexes is exclusive to the trivalent phosphite tautomer, owing to its available lone pair of electrons.[1] While DMHP exists predominantly as the P(V) form in a free state, it can be "trapped" as the P(III) ligand in the coordination sphere of a metal. For instance, DMHP reacts with Group VI metal hexacarbonyls to form complexes where the P(III) tautomer is stabilized by coordination to the metal center.[15] This stabilization of the otherwise minor tautomer highlights the versatile reactivity of DMHP.

Experimental Protocols

Synthesis of Dimethyl Hydrogen Phosphite

DMHP is typically prepared by the reaction of phosphorus trichloride with methanol.[2][3][16] This is a vigorous exothermic reaction that must be performed with caution.

Protocol: Methanolysis of Phosphorus Trichloride [9]

  • Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a gas outlet to a trap) is cooled to -10 °C in an ice-salt bath under an inert atmosphere (e.g., Argon).

  • Reagents: Methanol (3.0 equivalents) is placed in the flask. Phosphorus trichloride (1.0 equivalent) is placed in the dropping funnel.

  • Reaction: Phosphorus trichloride is added dropwise to the stirred methanol at a rate that maintains the internal temperature below 0 °C.

  • Workup: After the addition is complete, the mixture is stirred for an additional 30 minutes as it is allowed to warm to room temperature. This helps to drive off the liberated HCl gas.

  • Purification: The resulting crude product is purified by vacuum distillation to yield pure dimethyl hydrogen phosphite (boiling point: 170–171 °C at atmospheric pressure).[2]

Protocol for Studying Tautomerization via H/D Exchange

The rate of tautomerization can be quantified by monitoring the exchange of the P-H proton with deuterium from D₂O using NMR spectroscopy.[4]

HD_Exchange_Workflow prep Prepare NMR Sample: - DMHP in a suitable solvent (e.g., CDCl₃) - Add a precise amount of D₂O acquire_t0 Acquire Initial Spectra (t=0): - ¹H NMR - ³¹P{¹H} NMR (proton decoupled) prep->acquire_t0 monitor Incubate and Monitor: - Maintain sample at a constant temperature. - Acquire spectra at regular time intervals. acquire_t0->monitor analysis Data Analysis: - Integrate the P-H doublet in ¹H NMR. - Integrate the P-deuterated signal in ³¹P NMR. - Plot signal decay vs. time. monitor->analysis rate Determine Rate Constant: - Fit the kinetic data to a rate law (e.g., pseudo-first-order). analysis->rate

Caption: Experimental workflow for H/D exchange NMR studies.

Methodology:

  • Sample Preparation: Prepare a solution of DMHP in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initiation: Add a known excess of deuterium oxide (D₂O) to the NMR tube, shake vigorously to mix, and immediately place it in the NMR spectrometer.

  • Data Acquisition: Acquire proton-coupled ³¹P NMR spectra at regular time intervals.

  • Analysis: The tautomerization from P(V) to P(III) allows for the P-H proton to be exchanged for a deuteron. The rate of disappearance of the P-H signal (and the appearance of the P-D signal, observable in ³¹P NMR) is monitored over time.

  • Kinetics: The initial rate of this exchange is directly related to the rate of the tautomeric interconversion. Plotting the concentration (or integral intensity) versus time allows for the determination of the reaction order and the rate constant for the tautomerization process.[4][17]

Conclusion

The tautomerism of dimethyl hydrogen phosphite is a classic example of how a minor, less stable isomer can govern the entire reactive profile of a chemical. The overwhelming dominance of the pentavalent phosphonate form provides stability, while the fleeting existence of the trivalent phosphite form provides the nucleophilic reactivity essential for cornerstone synthetic transformations like the Michaelis-Arbuzov and Pudovik reactions. For chemists in drug discovery and materials science, a deep, mechanistic appreciation of this equilibrium is not merely academic; it is the key to unlocking the full synthetic potential of this versatile and indispensable reagent. By understanding and controlling the factors that influence this tautomeric balance, we can design more efficient, selective, and innovative synthetic pathways.

References

  • Balogh, P. Á., D. Vincze, P. Bagi, and G. Keglevich. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." Molecules 24, no. 21 (2019): 3859. [Link]

  • National Center for Biotechnology Information. "Dimethyl Hydrogen Phosphite." In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48, 1990. [Link]

  • Viswanathan, K. S., K. Sundararajan, and N. Ramanathan. "Conformations of Dimethylhydrogen Phosphonate (DMHP): A Matrix Isolation Infrared and ab Initio Study." The Journal of Physical Chemistry A 109, no. 48 (2005): 10862–71. [Link]

  • Piffath, Ronald J. "Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents." Defense Technical Information Center, 1991. [Link]

  • Wikipedia. "Dimethylphosphite." Accessed January 3, 2026. [Link]

  • Wikipedia. "Michaelis–Arbuzov reaction." Accessed January 3, 2026. [Link]

  • Montchamp, Jean-Luc, et al. "P(═O)H to P-OH Tautomerism: A Theoretical and Experimental Study." The Journal of Organic Chemistry 80, no. 20 (2015): 10025–32. [Link]

  • Plotnikova, A.V., et al. "Stabilization of Hydroxy Tautomeric Form of Dimethyl Phosphite in the Coordination Sphere of Carbonyl Complexes of Group VI Metals." Russian Journal of General Chemistry 88, no. 9 (2018): 1880–1885. [Link]

  • Montchamp, Jean-Luc, et al. "P(═O)H to P-OH Tautomerism: A Theoretical and Experimental Study." PubMed, October 16, 2015. [Link]

  • Al-Badri, Z. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." Molecules 26, no. 18 (2021): 5458. [Link]

  • Organic Chemistry Portal. "Arbuzov Reaction." Accessed January 3, 2026. [Link]

  • NIST. "Dimethyl phosphite." In NIST Chemistry WebBook, SRD 69. Accessed January 3, 2026. [Link]

  • NIST. "Dimethyl phosphite." In NIST Chemistry WebBook, SRD 69. Accessed January 3, 2026. [Link]

  • Keglevich, Gyorgy, et al. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." ResearchGate, October 2019. [Link]

  • Montchamp, Jean-Luc, et al. "P(═O)H to P–OH Tautomerism: A Theoretical and Experimental Study." The Journal of Organic Chemistry 80, no. 20 (2015): 10025–32. [Link]

  • Kenttämaa, Hilkka I., and R. Graham Cooks. "Tautomer characterization by energy resolved mass spectrometry. Dimethyl phosphite and dimethyl phosphonate ions." Journal of the American Chemical Society 107, no. 5 (1985): 1422–1423. [Link]

  • Wang, Qing, et al. "Radical Arbuzov Reaction." Acta Chimica Sinica 81, no. 9 (2023): 1121. [Link]

  • Wikipedia. "Pudovik reaction." Accessed January 3, 2026. [Link]

  • Keglevich, Gyorgy, et al. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." PubMed, October 25, 2019. [Link]

  • Bouchard, M., et al. "Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds." The Journal of Physical Chemistry Letters 9, no. 1 (2018): 79–83. [Link]

  • Nomeir, A. A., and M. B. Abou-Donia. "Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions." Journal of Analytical Toxicology 12, no. 6 (1988): 334–338. [Link]

  • ResearchGate. "1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl phosphate..." Accessed January 3, 2026. [Link]

  • Royal Society of Chemistry. "Supporting Information for Water Determines the Products..." Accessed January 3, 2026. [Link]

  • Pietro, William J., and Warren J. Hehre. "Tautomerization of dimethyl phosphonate." Journal of the American Chemical Society 104, no. 13 (1982): 3594–3595. [Link]

  • International Agency for Research on Cancer. "Dimethyl Hydrogen Phosphite." IARC Publications, 1990. [Link]

  • Mattos, Jared Thomas. "Advancements in the synthesis of distorted tricoordinate phosphorus compounds and their use as platforms in reductive chemistries." DSpace@MIT, 2019. [Link]

  • Keglevich, György, et al. "Synthesis and Reactions of α-Hydroxyphosphonates." Molecules 24, no. 23 (2019): 4349. [Link]

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  • SpectraBase. "Dimethylphosphite - Optional[31P NMR] - Chemical Shifts." Accessed January 3, 2026. [Link]

  • R Discovery. "Kinetics and Mechanism of the Pudovik Reaction in the Azomethine Series: I. Addition of Dimethyl Hydrogen Phosphite to N-Isopropylbenzalimines." Russian Journal of General Chemistry 72 (2002): 1025–1031. [Link]

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Sources

The Ubiquitous Metabolite: A Technical Guide to the Occurrence and Analysis of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Redefining "Natural Occurrence"

Dimethyl hydrogen phosphate (DMHP), more commonly referred to as dimethyl phosphate (DMP), occupies a unique space in environmental and toxicological science. While not a product of natural biosynthesis in the traditional sense, its widespread presence in biological systems, particularly human urine, makes it a de facto component of our internal chemical landscape. This guide provides an in-depth exploration of the occurrence of this compound, not as a primordial substance, but as a significant metabolite of anthropogenic organophosphate compounds. For researchers, scientists, and drug development professionals, understanding the origins, metabolic pathways, and analytical methodologies for DMP is critical for assessing human exposure to a broad class of common pesticides and evaluating potential toxicological impacts.

This compound's primary route into biological systems is through the metabolism of dimethyl-type organophosphate (OP) pesticides.[1] These pesticides are extensively used in agriculture and for public health vector control. Consequently, the detection of DMP in urine has become a reliable and widely used biomarker for recent exposure to these compounds.[2][3] This guide will delve into the metabolic generation of DMP, its significance as a biomarker, the analytical techniques for its quantification, and its environmental context as a degradation product.

Metabolic Pathways: The Genesis of this compound

The formation of this compound in vivo is a direct result of the detoxification of various organophosphate pesticides. The body employs several enzymatic processes to break down these potentially harmful substances, with DMP being a common end-product for a specific class of OPs.

Organophosphate pesticides that lead to the formation of DMP as a metabolite include, but are not limited to:

  • Malathion

  • Methyl parathion

  • Phosphamidon[4]

  • Dichlorvos[4][5]

  • Trichlorfon[4][6]

  • Dimethoate[7]

  • Naled[8]

The metabolic processes primarily occur in the liver and involve hydrolysis, oxidation, and conjugation reactions.[9] The cleavage of the phosphate ester bonds in the parent pesticide molecule results in the formation of dialkyl phosphates, with DMP being the dimethyl variant.

Below is a generalized metabolic pathway illustrating the formation of this compound from a representative organophosphate pesticide.

metabolic_pathway OP_Pesticide Dimethyl Organophosphate Pesticide (e.g., Malathion) Metabolism Hepatic Metabolism (Hydrolysis, Oxidation) OP_Pesticide->Metabolism Ingestion, Inhalation, Dermal Contact DMP This compound (DMP) Metabolism->DMP Excretion Urinary Excretion DMP->Excretion

Caption: Generalized metabolic pathway of dimethyl organophosphate pesticides to this compound.

Environmental Fate: A Degradation Product

In the environment, this compound can be found as a degradation product of organophosphate pesticides. For instance, the insecticide trichlorfon is known to degrade into dichlorvos, which can then further break down to form this compound.[6][10] This degradation can occur in water and soil, although DMP's high water solubility and low octanol-water partition coefficient suggest it is unlikely to bioaccumulate significantly in the environment.[11]

Significance as a Biomarker of Exposure

The presence and concentration of this compound in urine are directly correlated with recent exposure to dimethyl-containing organophosphate pesticides.[1] This makes DMP a crucial biomarker in human biomonitoring studies for assessing public health risks associated with pesticide exposure.[3] Elevated levels of DMP and other dialkyl phosphate metabolites in urine have been associated with various adverse health effects, including neurological disorders and developmental issues in children.[9][11][12]

Analytical Methodologies for the Detection of this compound

The accurate quantification of this compound in biological matrices, primarily urine, is essential for exposure assessment. Due to its polar nature and typically low concentrations, sensitive analytical techniques are required. The most common and reliable methods involve chromatography coupled with mass spectrometry.

Experimental Protocol: Quantification of DMP in Urine using GC-MS

The following is a representative protocol for the analysis of DMP in urine using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted method.[2][4]

1. Sample Preparation and Derivatization:

  • A known volume of urine (e.g., 1-5 mL) is collected.
  • An internal standard, such as a deuterated analog of DMP (DMP-d6), is added to the sample to correct for matrix effects and variations in extraction efficiency.[4]
  • The sample is lyophilized (freeze-dried) to remove water.[13]
  • The dried residue is reconstituted in a suitable solvent.
  • A derivatization agent, such as pentafluorobenzyl bromide (PFBBr), is added to the sample. This step is crucial as it converts the polar, non-volatile DMP into a less polar, more volatile derivative suitable for GC analysis.[2][13]
  • The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration.

2. Extraction:

  • After derivatization, the DMP derivative is extracted from the aqueous matrix into an organic solvent (e.g., toluene) using liquid-liquid extraction.[14]
  • The organic layer containing the analyte is carefully separated.

3. GC-MS Analysis:

  • An aliquot of the organic extract is injected into the gas chromatograph.
  • The GC column separates the DMP derivative from other components in the sample based on their volatility and interaction with the stationary phase.
  • The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
  • The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS-MS) mode to enhance sensitivity and selectivity for the target analyte.[2][13]

4. Quantification:

  • The concentration of DMP in the original urine sample is determined by comparing the peak area of the DMP derivative to that of the internal standard and referencing a calibration curve prepared with known concentrations of DMP standards.
Alternative Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the analysis of DMP and other dialkyl phosphates.[3][15] LC-MS/MS offers the advantage of often requiring less sample preparation and no derivatization, as it can directly analyze polar compounds.

The general workflow for LC-MS/MS analysis is outlined below:

lcmsms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Sources

historical discovery and initial studies of dimethyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Historical Discovery and Foundational Studies of Dimethyl Hydrogen Phosphate

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a detailed chronicle of the emergence of this compound. Eschewing a conventional template, this document is structured to narrate the scientific journey from its conceptual inception in the crucible of 19th-century chemistry to its characterization and the elucidation of its fundamental properties. As a Senior Application Scientist, the focus is not merely on what was discovered, but on the intellectual and experimental frameworks that enabled these breakthroughs.

Prelude: The Dawn of Organophosphorus Chemistry

The story of this compound does not begin with its isolation, but with the broader intellectual currents of 19th-century chemistry. During this era, the elemental composition of compounds was being established, and the nascent field of organic chemistry was grappling with the synthesis of novel molecules. It was within this context that the chemistry of phosphorus, an element known for its striking reactivity, began to be systematically explored.

The foundational work was laid by French chemist Charles-Adolphe Wurtz. His investigations into the acids of phosphorus during the 1840s were pivotal. Wurtz's synthesis of phosphorus oxychloride and his broader work on the reactions of phosphorus compounds with organic molecules opened the door for the creation of an entirely new class of substances: the organophosphorus compounds.[1][2][3] His laboratory became a center for this new chemistry, where the fundamental reactions that would later be used to create simple phosphate esters were first explored.[4]

Part 1: The Genesis of a Molecule - Synthesis and Identification

The "discovery" of this compound was not a singular, eureka moment but rather the inevitable outcome of the systematic application of new synthetic principles. The first preparations of this molecule were likely achieved through the reaction of a phosphorus halide with an alcohol, a cornerstone reaction in organophosphorus chemistry.

Early Synthetic Methodology: The Reaction of Phosphorus Trichloride with Methanol

The most direct and historically significant route to what is now known as this compound (or its dominant tautomer, dimethyl phosphite) is the alcoholysis of phosphorus trichloride.[5][6][7] Early chemists like Wurtz and his contemporaries were exploring the reactivity of PCl₃ with various nucleophiles, including alcohols.

The choice of reactants was logical: phosphorus trichloride was a readily available, highly reactive source of phosphorus, and methanol was the simplest alcohol. The reaction proceeds vigorously, with the nucleophilic oxygen of methanol attacking the electrophilic phosphorus atom, leading to the stepwise displacement of chloride ions.

Experimental Protocol: Synthesis via Methanolysis of Phosphorus Trichloride

This protocol is a modernized representation of the foundational synthesis.

  • Reaction Vessel Preparation: A three-necked, round-bottom flask is equipped with a dropping funnel, a condenser (with a gas outlet to handle HCl evolution), and a thermometer. The entire apparatus must be rigorously dried to prevent unwanted hydrolysis of the phosphorus trichloride.

  • Reactant Charging: Phosphorus trichloride is charged into the reaction flask, typically cooled in an ice-salt bath to control the reaction's exothermicity.

  • Methanol Addition: Three equivalents of anhydrous methanol are added dropwise from the dropping funnel. The temperature is carefully maintained between -10°C and 0°C. The slow addition is critical to prevent a runaway reaction and the formation of byproducts like methyl chloride.[8]

  • Reaction and Maturation: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The primary products are the target molecule and hydrogen chloride gas.

  • Workup and Purification: The evolved HCl gas is neutralized or vented safely. The crude product is then subjected to vacuum distillation to remove any unreacted starting materials and byproducts, yielding the purified product.

Caption: Workflow for the synthesis of this compound/phosphite.

Part 2: Foundational Characterization and the Tautomerism Puzzle

With a reliable method for its synthesis established, the next logical step for early researchers was to characterize the new substance. Initial studies relied on the analytical tools of the day: elemental analysis to confirm its C, H, O, P composition, boiling point determination for purity assessment, and density measurements.

Table 1: Physicochemical Properties of this compound/Phosphite

PropertyValueSource
IUPAC Name Dimethyl phosphonate[9]
Synonyms Dimethyl hydrogen phosphite (DMHP), Phosphonic acid, dimethyl ester[9][10]
CAS Number 868-85-9[9]
Molecular Formula C₂H₇O₃P[9]
Molecular Weight 110.05 g/mol [6]
Appearance Colorless liquid with a mild odor[5][7]
Boiling Point 170-171 °C[5][6]
Density 1.20 g/cm³ at 20°C[5][6]
Solubility Very soluble in water[7]

A crucial aspect of this molecule's chemistry, which puzzled early chemists, is its structure. The reaction of PCl₃ with three equivalents of methanol would be expected to yield trimethyl phosphite, P(OCH₃)₃. Subsequent hydrolysis would then logically yield dimethyl hydrogen phosphite. However, the product of the direct synthesis behaves not as a trivalent phosphorus compound but predominantly as a pentavalent one. This is due to a tautomeric equilibrium that strongly favors the phosphonate form, which contains a phosphorus-hydrogen (P-H) bond and a phosphoryl (P=O) group, over the phosphite form with a phosphorus-hydroxyl (P-OH) group.[9][11]

This discovery was profound because the reactivity of the molecule is dominated by the chemistry of this P-H bond, making it a versatile reagent for creating P-C bonds via reactions like the Pudovik and Michaelis-Arbuzov reactions.

Caption: Tautomeric equilibrium between phosphite and phosphonate forms.

Part 3: Early Applications and Lasting Scientific Significance

The initial studies quickly established dimethyl hydrogen phosphite/phosphate as a valuable chemical intermediate. Its ability to act as a precursor for the synthesis of other organophosphorus compounds was, and remains, its most significant chemical attribute.[5][7]

Role as a Foundational Reagent

The presence of the reactive P-H bond in the phosphonate tautomer allows it to undergo addition reactions across double bonds and to be alkylated, forming the basis of the Michaelis-Arbuzov and Michaelis-Becker reactions for creating stable phosphorus-carbon bonds.[4] This capability was a monumental step forward, allowing chemists to synthesize a vast array of phosphonates with applications ranging from flame retardants to pesticides and, eventually, pharmaceuticals.[5][12]

A Model for Biological Systems

For modern drug development professionals, the most enduring legacy of these early studies is the establishment of simple phosphate esters as model systems. This compound serves as a structural analogue for the critical phosphodiester linkages that form the backbone of DNA and RNA.[10] Studying the hydrolysis, metal ion interactions, and conformational properties of this simple molecule provides invaluable insights into the stability and function of nucleic acids and the mechanisms of phosphoryl transfer reactions that are central to all life.[10][13][14] The kinetic stability of the phosphate ester bond, so crucial for the integrity of our genetic material, was first understood through the study of these simple synthetic analogues.[14]

Significance DMHP Dimethyl Hydrogen Phosphate/Phosphite Intermediate Chemical Intermediate DMHP->Intermediate Model Biochemical Model DMHP->Model Pesticides Pesticides Intermediate->Pesticides FlameRetardants Flame Retardants Intermediate->FlameRetardants DNA_RNA DNA/RNA Backbone (Phosphodiester Linkage) Model->DNA_RNA Enzymatics Phosphoryl Transfer Reactions Model->Enzymatics

Sources

CAS number and IUPAC name for dimethyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl Hydrogen Phosphate for Researchers and Drug Development Professionals

Introduction: Understanding a Versatile Phosphate Ester

This compound (DMHP) is an organophosphate compound that, while structurally simple, serves as a cornerstone intermediate and model compound in diverse fields of chemical research and industrial application. For drug development professionals and researchers, a thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization. This guide provides a comprehensive overview, moving beyond simple data points to explain the causality behind its chemical behavior and applications, grounded in authoritative sources.

Part 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and application. DMHP is identified by a specific set of internationally recognized codes and possesses distinct properties that dictate its behavior in chemical systems.

Key Identifiers

The unambiguous identification of a chemical substance is paramount for regulatory compliance, literature searches, and procurement. The primary identifiers for this compound are:

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 813-78-5[1][2][3][4][5]

  • Common Synonyms: Dimethyl phosphate, Phosphoric acid dimethyl ester, DMP[1][2]

DMHP This compound IUPAC IUPAC Name This compound DMHP->IUPAC CAS CAS Number 813-78-5 DMHP->CAS Formula Molecular Formula C₂H₇O₄P DMHP->Formula Synonyms Synonyms Dimethyl phosphate, DMP DMHP->Synonyms

Caption: Core chemical identifiers for this compound.

Physicochemical Data

The properties summarized below govern DMHP's solubility, reactivity, and appropriate handling conditions. These values are critical for designing experiments, from reaction setups to purification protocols.

PropertyValueSource(s)
Molecular Formula C₂H₇O₄P[1][2][3][4][5]
Molecular Weight ~126.05 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow/brown liquid[3]
Boiling Point ~174°C[3]
Density ~1.323 g/mL[3]
Solubility Very soluble in water; soluble in ethanol, acetone[3][6]
InChI Key KKUKTXOBAWVSHC-UHFFFAOYSA-N[2][3][4]
SMILES COP(=O)(O)OC[2][3][4]

Part 2: Synthesis and Industrial Production

The most common industrial synthesis of this compound involves the controlled reaction of phosphorus trichloride with methanol.[7][8][9] Understanding this process is key to appreciating the potential impurities and the underlying chemistry of this important intermediate.

Synthesis Protocol: Esterification of Phosphorus Trichloride

The synthesis is a multi-step process that requires careful control of temperature and pressure to maximize yield and purity.

Step 1: Esterification Phosphorus trichloride is reacted with methanol in a stoichiometric molar ratio of approximately 1:3.[8][9] This is a highly exothermic reaction that must be cooled to maintain a temperature typically between -20°C and -10°C.[8] The reaction is often performed under vacuum to immediately remove the gaseous byproducts, hydrogen chloride (HCl) and methyl chloride.[8]

Step 2: Deacidification/Neutralization The crude product from the esterification step contains residual acidic components. A neutralization step, often involving a weak base, is performed to remove these impurities, which could otherwise compromise the stability and purity of the final product.

Step 3: Purification The neutralized crude product is purified via distillation or rectification. This step separates the this compound from any remaining starting materials, byproducts, or solvents, yielding a product of high purity (typically >98%).

cluster_0 Raw Materials cluster_1 Process cluster_2 Products PCl3 Phosphorus Trichloride Ester Esterification (-20°C to -10°C, Vacuum) PCl3->Ester MeOH Methanol MeOH->Ester Neut Neutralization (Deacidification) Ester->Neut Crude Product Byproducts Byproducts (HCl, Methyl Chloride) Ester->Byproducts Dist Purification (Distillation) Neut->Dist DMHP Dimethyl Hydrogen Phosphate (>98%) Dist->DMHP

Caption: Industrial synthesis workflow for this compound.

Part 3: Applications in Research and Drug Development

DMHP's utility stems from its reactive nature and its structural similarity to biological phosphate groups.

Role as a Versatile Chemical Intermediate

DMHP is a critical building block in the synthesis of a wide range of commercially important chemicals.

  • Agrochemicals: It is a direct precursor in the synthesis of organophosphorus pesticides such as trichlorfon and is a known degradation product of both trichlorfon and malathion.[7][10]

  • Pharmaceuticals: It serves as a raw material for pharmaceutical intermediates.[11] The incorporation of phosphate and phosphonate moieties is a common strategy in drug design. Phosphorus-containing drugs are often developed as prodrugs to improve bioavailability or as analogues of biomolecules to act as enzyme inhibitors.[12]

  • Industrial Chemicals: It is used to produce flame retardants for textiles like Nylon 6, lubricant additives, and corrosion inhibitors.[7][10]

A Model for Biological Phosphates

In biochemical and biophysical research, DMHP is an invaluable model compound. Its structure mimics the fundamental phosphodiester linkage found in nucleic acids (DNA, RNA) and the phosphate head groups of phospholipids that form cell membranes.[1] Researchers use DMHP to study:

  • The interaction of the phosphate backbone with water and ions (e.g., Mg²⁺, Ca²⁺), which is crucial for the structural integrity and function of DNA and cell membranes.[1]

  • The conformational stability and dynamics of larger biomolecules, by isolating the behavior of the phosphate group.[1]

Part 4: Safety, Handling, and Toxicology

As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is non-negotiable when working with DMHP. Its corrosive nature demands respect and proper handling.

Hazard Identification and Personal Protective Equipment (PPE)
  • Primary Hazards: DMHP is corrosive and causes severe skin burns and eye damage.[2][13] It is also classified as harmful if swallowed or in direct contact with skin and may cause an allergic skin reaction.[2][13]

  • Required PPE: Handling requires chemical-resistant gloves, safety goggles, and a lab coat.[13] When weighing or diluting the neat chemical, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[14] All work should be conducted in a well-ventilated chemical fume hood.[13]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water while removing contaminated clothing. Wash thoroughly with soap and water. Seek immediate medical attention.[14]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Call a poison center or doctor immediately.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]

Spill Management Protocol

For small spills, absorb the liquid with an inert material (e.g., absorbent paper, vermiculite).[2][14] Place the contaminated material into a sealed, vapor-tight plastic bag for proper chemical waste disposal.[2][14] Wash the spill surface with a soap and water solution.[2][14]

References

  • Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI. [Link]

  • Chemical Properties of this compound (CAS 813-78-5) - Cheméo. [Link]

  • ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE - International Labour Organization. [Link]

  • Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem - NIH. [Link]

  • Dimethylphosphite - Wikipedia. [Link]

  • This compound - the NIST WebBook. [Link]

  • The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. [Link]

  • JP-201:Dimethyl hydrogen phosphite:Use - 城北化学工業. [Link]

  • Dimethyl Hydrogen Phosphite - IARC Publications. [Link]

  • CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride - Google P
  • Dimethyl hydrogen phosphite - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs - ResearchGate. [Link]

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The Cornerstone of Modern Phosphorylation: A Technical Guide to the Fundamental Reaction Mechanisms of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl hydrogen phosphate (DMHP), also known as dimethyl phosphite, is a deceptively simple molecule with a rich and complex reactivity profile that has positioned it as an indispensable tool in modern organic and medicinal chemistry. Its unique tautomeric equilibrium between the phosphite and phosphonate forms, coupled with the reactivity of its P-H bond, underpins a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms of DMHP, including its hydrolysis under both acidic and basic conditions, its pivotal role in the Pudovik and Arbuzov reactions for C-P bond formation, and its thermal decomposition pathways. By elucidating the kinetics, mechanisms, and experimental considerations for each class of reaction, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of this versatile reagent. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and illustrate the application of these fundamental reactions in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction: The Dual Nature of this compound

This compound (CAS 868-85-9) is a colorless liquid that serves as a fundamental building block in organophosphorus chemistry.[1] While often referred to as dimethyl phosphite, it exists predominantly in its phosphonate tautomeric form, with a tetrahedral phosphorus(V) center. This tautomerism is crucial to its reactivity, providing both a nucleophilic phosphorus center and a reactive P-H bond.

DMHP is a versatile intermediate in the synthesis of a wide range of compounds, from flame retardants and pesticides to complex pharmaceuticals.[2] Its utility in drug development is particularly noteworthy, where it serves as a key reagent for the introduction of the phosphonate moiety, a common isostere for the phosphate group in biologically active molecules.[1][3] Understanding the fundamental reaction mechanisms of DMHP is therefore paramount for its effective application in the synthesis of novel therapeutics.

This guide will provide a detailed examination of the core reaction mechanisms of DMHP, with a focus on the practical application of this knowledge in a research and development setting.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of DMHP is essential for its safe handling and effective use in chemical reactions.

PropertyValueSource
Molecular FormulaC2H7O3P[1]
Molecular Weight110.05 g/mol [1]
AppearanceColorless liquid[2]
Boiling Point170-171 °C[2]
Density1.20 g/cm³ at 20 °C[2]
SolubilitySoluble in water and most organic solvents[2]
31P NMR Chemical Shiftδ ≈ 7-11 ppm (in CDCl3)[4][5]

The 31P Nuclear Magnetic Resonance (NMR) spectrum of DMHP is a powerful tool for monitoring reaction progress, as the chemical shift of the phosphorus atom is highly sensitive to its chemical environment.[6]

Fundamental Reaction Mechanisms

The reactivity of DMHP is dominated by several key mechanistic pathways, which will be explored in detail in the following sections.

Hydrolysis: A Tale of Two Mechanisms

The hydrolysis of DMHP to monomethyl hydrogen phosphite and subsequently to phosphorous acid is a critical consideration for its storage and use in aqueous or protic environments. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.[7]

Under acidic conditions, the hydrolysis of dialkyl phosphonates generally proceeds via an A-1 or A-2 mechanism.[8] For DMHP, the reaction is initiated by protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. This is followed by a nucleophilic attack by water. The reaction proceeds in two steps, with the second hydrolysis step being the rate-determining one.[9]

Proposed Mechanism:

Acid_Catalyzed_Hydrolysis DMHP DMHP Protonated_DMHP Protonated DMHP DMHP->Protonated_DMHP + H₃O⁺ Protonated_DMHP->DMHP - H₃O⁺ Intermediate1 Intermediate 1 Protonated_DMHP->Intermediate1 + H₂O Intermediate1->Protonated_DMHP - H₂O MMHP Monomethyl hydrogen phosphite Intermediate1->MMHP - CH₃OH - H⁺ Protonated_MMHP Protonated MMHP MMHP->Protonated_MMHP + H₃O⁺ Protonated_MMHP->MMHP - H₃O⁺ Intermediate2 Intermediate 2 Protonated_MMHP->Intermediate2 + H₂O Intermediate2->Protonated_MMHP - H₂O Phosphorous_Acid Phosphorous Acid Intermediate2->Phosphorous_Acid - CH₃OH - H⁺ H3O_plus H₃O⁺ H2O H₂O MeOH1 CH₃OH MeOH2 CH₃OH

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of DMHP.

In alkaline media, the hydrolysis of DMHP is significantly accelerated. The reaction proceeds via a nucleophilic attack of a hydroxide ion on the phosphorus center. This is generally considered to be an SN2-type reaction at the phosphorus atom.

Proposed Mechanism:

Base_Catalyzed_Hydrolysis DMHP DMHP Intermediate1 Pentacoordinate Intermediate 1 DMHP->Intermediate1 + OH⁻ Intermediate1->DMHP - OH⁻ MMHP_anion Monomethyl hydrogen phosphite anion Intermediate1->MMHP_anion - CH₃O⁻ MMHP Monomethyl hydrogen phosphite MMHP_anion->MMHP + H₂O - OH⁻ Intermediate2 Pentacoordinate Intermediate 2 MMHP->Intermediate2 + OH⁻ Intermediate2->MMHP - OH⁻ Phosphorous_acid_anion Phosphorous acid dianion Intermediate2->Phosphorous_acid_anion - CH₃O⁻ Phosphorous_Acid Phosphorous Acid Phosphorous_acid_anion->Phosphorous_Acid + 2H₂O - 2OH⁻ OH_minus1 OH⁻ OH_minus2 OH⁻ MeO_minus1 CH₃O⁻ MeO_minus2 CH₃O⁻ H2O1 H₂O H2O2 H₂O

Caption: Proposed mechanism for the base-catalyzed hydrolysis of DMHP.

ConditionRate Determining StepKey Features
AcidicFission of the second P-O-C bondProtonation of the phosphoryl oxygen enhances phosphorus electrophilicity.[9]
BasicNucleophilic attack by hydroxideSignificantly faster than acid-catalyzed hydrolysis.
The Pudovik Reaction: A Gateway to α-Hydroxy and α-Aminophosphonates

The Pudovik reaction is a cornerstone of organophosphorus chemistry, involving the addition of the P-H bond of DMHP across a carbon-heteroatom double bond, most commonly a carbonyl group (C=O) or an imine (C=N).[10] This reaction is a highly efficient method for the formation of α-hydroxyphosphonates and α-aminophosphonates, which are important intermediates in drug synthesis.[1][11]

The reaction is typically base-catalyzed, with the base serving to deprotonate the DMHP, generating a more nucleophilic phosphite anion.[12]

Generalized Mechanism:

Pudovik_Reaction DMHP DMHP Phosphite_Anion Phosphite Anion DMHP->Phosphite_Anion + Base Base Base Phosphite_Anion->DMHP - Base Adduct Intermediate Adduct Phosphite_Anion->Adduct + R₂C=X Electrophile R₂C=X (X = O, NR') Product α-substituted phosphonate Adduct->Product + BH⁺ - Base BH BH⁺

Caption: Generalized mechanism of the base-catalyzed Pudovik reaction.

The kinetics and mechanism of the Pudovik reaction have been studied extensively, with evidence suggesting the formation of a highly organized, four-membered transition state in some cases.[13][14] The choice of catalyst and solvent can significantly influence the reaction rate and selectivity.[15]

The Arbuzov Reaction: Formation of Phosphonates

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[16] While DMHP itself is a phosphonate, it can be generated from trimethyl phosphite, which readily undergoes the Arbuzov reaction. Understanding this reaction is crucial as DMHP is often a contaminant or degradation product of trimethyl phosphite.[2]

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This is followed by a second SN2 reaction where the displaced halide anion attacks one of the alkoxy carbons, leading to the final phosphonate product.[17]

Mechanism with Trimethyl Phosphite:

Arbuzov_Reaction TMP Trimethyl phosphite Phosphonium_Salt Phosphonium Salt Intermediate TMP->Phosphonium_Salt + R-X (SN2) Alkyl_Halide R-X DMAP Dimethyl alkylphosphonate Phosphonium_Salt->DMAP + X⁻ (SN2) Methyl_Halide CH₃-X Phosphonium_Salt->Methyl_Halide

Caption: Mechanism of the Michaelis-Arbuzov reaction with trimethyl phosphite.

Recent advances have led to the development of radical alternatives to the classic Arbuzov reaction, allowing for the use of a broader range of substrates under milder conditions.[18]

Thermal Decomposition

The thermal stability of organophosphorus compounds is a critical factor in their application as flame retardants. The thermal degradation of phosphate esters typically involves the elimination of a phosphorus acid.[19][20] The facility of this process is dependent on the level of oxygenation at the phosphorus center. For phosphonates like DMHP, the elimination of a phosphorus acid occurs at higher temperatures compared to phosphates.[20] The decomposition products can then undergo further reactions to produce volatile radical species that can inhibit combustion in the gas phase.[21]

Experimental Protocols

The following protocols provide a starting point for conducting some of the fundamental reactions of DMHP in a laboratory setting.

Monitoring DMHP Hydrolysis by 31P NMR

Objective: To monitor the rate of hydrolysis of DMHP under acidic or basic conditions.

Procedure:

  • Prepare a stock solution of DMHP in a suitable deuterated solvent (e.g., D₂O).

  • Prepare acidic and basic buffer solutions in D₂O.

  • In an NMR tube, mix the DMHP stock solution with the desired buffer solution at a controlled temperature.

  • Acquire 31P NMR spectra at regular time intervals.

  • Integrate the signals corresponding to DMHP (δ ≈ 7-11 ppm), monomethyl hydrogen phosphite, and phosphorous acid to determine their relative concentrations over time.[22]

  • Plot the concentration of DMHP versus time to determine the reaction kinetics.

Synthesis of an α-Hydroxyphosphonate via the Pudovik Reaction

Objective: To synthesize dimethyl (hydroxy(phenyl)methyl)phosphonate from benzaldehyde and DMHP.

Procedure:

  • To a solution of benzaldehyde (1 equivalent) in a suitable solvent (e.g., acetone), add DMHP (1.1 equivalents).

  • Add a catalytic amount of a base, such as triethylamine (0.1 equivalents).[11]

  • Stir the reaction mixture at room temperature or under reflux and monitor the progress by thin-layer chromatography or 31P NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired α-hydroxyphosphonate.

Applications in Drug Development

The unique reactivity of DMHP makes it a valuable tool in the synthesis of pharmaceuticals. The phosphonate group is a key pharmacophore in many antiviral, anticancer, and antibacterial agents.[1][3]

Example: Synthesis of Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are potent antiviral drugs. Their synthesis often involves the introduction of a phosphonate moiety using reagents derived from DMHP. The Arbuzov reaction is a key step in the synthesis of the phosphonate side chain, which is then coupled to the nucleobase.

ANP_Synthesis DMHP_derivative DMHP-derived reagent Coupling Coupling Reaction DMHP_derivative->Coupling Nucleobase_precursor Nucleobase precursor Nucleobase_precursor->Coupling ANP Acyclic Nucleoside Phosphonate Coupling->ANP

Caption: General synthetic scheme for acyclic nucleoside phosphonates.

Conclusion

This compound is a versatile and powerful reagent whose fundamental reaction mechanisms are central to modern organophosphorus chemistry. A thorough understanding of its hydrolysis, its participation in the Pudovik and Arbuzov reactions, and its thermal decomposition is essential for researchers and drug development professionals. By leveraging this knowledge, it is possible to design and execute efficient and selective syntheses of a wide range of valuable compounds, from life-saving pharmaceuticals to advanced materials. The continued exploration of the reactivity of DMHP and the development of novel catalytic systems will undoubtedly lead to further innovations in the field.

References

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A Comprehensive Guide to the Spectroscopic Characterization of Dimimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of dimethyl hydrogen phosphate (DMHP), a key intermediate in organophosphorus chemistry and a metabolite of various pesticides and nerve agents. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural elucidation of this molecule using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Introduction

This compound (C₂H₇O₄P), also known as dimethyl phosphate, is the diester of phosphoric acid and methanol. Its spectroscopic characterization is fundamental to understanding its chemical behavior, reactivity, and role in biological and environmental systems. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹H, ¹³C, and ³¹P NMR, and IR spectra of this compound. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure data integrity.

A crucial aspect of this compound's chemistry is its tautomeric relationship with dimethyl phosphite. While the equilibrium in aqueous solution heavily favors the phosphate form, the phosphite tautomer can be present and its distinct spectroscopic signature should be considered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple, yet informative. The key features are the signal from the methyl protons and the hydroxyl proton.

  • Methyl Protons (-OCH₃): The six equivalent protons of the two methoxy groups give rise to a single signal. This signal appears as a doublet due to coupling with the phosphorus-31 nucleus. The three-bond coupling constant (³JP-H) is typically in the range of 10-12 Hz. The chemical shift of this doublet is influenced by the solvent but is generally observed around 3.7 ppm.

  • Hydroxyl Proton (-OH): The hydroxyl proton is acidic and its chemical shift is highly variable, depending on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon backbone of the molecule.

  • Methyl Carbons (-OCH₃): The two equivalent methyl carbons will produce a single signal. This signal will be split into a doublet due to two-bond coupling with the phosphorus-31 nucleus (²JP-C). The coupling constant is typically in the range of 5-7 Hz. The chemical shift is generally observed around 52-54 ppm.[1]

³¹P NMR Spectroscopy

Phosphorus-31 NMR is particularly powerful for characterizing organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[2]

  • Phosphorus Nucleus: this compound exhibits a single resonance in the ³¹P NMR spectrum. The chemical shift is sensitive to the solvent and pH. In neutral to acidic conditions, the chemical shift is typically observed in the range of +1 to +3 ppm relative to an 85% H₃PO₄ external standard. The signal will be split into a septet in a proton-coupled spectrum due to coupling with the six equivalent methyl protons. In a proton-decoupled spectrum, the signal will appear as a sharp singlet.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H (-OCH₃)~3.7Doublet³JP-H ≈ 10-12
¹H (-OH)VariableBroad Singlet-
¹³C (-OCH₃)~52-54Doublet²JP-C ≈ 5-7
³¹P~1-3Septet (¹H coupled)³JP-H ≈ 10-12
Singlet (¹H decoupled)

Table 1: Summary of Typical NMR Spectroscopic Data for this compound.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. D₂O is a good choice for observing the hydroxyl proton's exchange, while CDCl₃ or DMSO-d₆ are suitable for general characterization.[3]

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) for a simplified spectrum showing singlets for each carbon environment, or a proton-coupled sequence to observe C-H couplings.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data as described for ¹H NMR.

  • ³¹P NMR Acquisition:

    • Switch the probe to the ³¹P channel.

    • Set the spectral width to cover the expected phosphorus chemical shift range (e.g., -20 to +20 ppm).

    • Use a proton-decoupled pulse sequence for a singlet, or a proton-coupled sequence to observe P-H couplings.

    • Acquire a sufficient number of scans (typically 16-64).

    • Process the data. Reference the spectrum to an external 85% H₃PO₄ standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

For this compound, the key vibrational modes are:

  • P=O Stretch: This is a very strong and characteristic absorption for pentavalent phosphorus compounds. It typically appears in the region of 1250-1300 cm⁻¹.

  • P-O-C Stretch: The stretching vibrations of the P-O-C single bonds give rise to strong absorptions, typically in the 1000-1100 cm⁻¹ region.

  • O-H Stretch: The hydroxyl group exhibits a broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

  • C-H Stretch: The stretching vibrations of the methyl C-H bonds are observed in the 2800-3000 cm⁻¹ region.

  • C-H Bend: The bending vibrations of the methyl groups appear around 1450 cm⁻¹.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
P=OStretch1250-1300Strong
P-O-CStretch1000-1100Strong
O-HStretch3200-3600Strong, Broad
C-H (methyl)Stretch2800-3000Medium
C-H (methyl)Bend~1450Medium

Table 2: Characteristic IR Absorption Frequencies for this compound.

Experimental Protocol: IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Materials:

  • This compound

  • Salt plates (e.g., KBr, NaCl) or ATR crystal

  • Solvent for cleaning (e.g., acetone, isopropanol)

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

Procedure (for liquid sample using salt plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

    • Place a small drop of this compound onto the center of one salt plate.[4]

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.[4]

  • Instrument Setup:

    • Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, carefully separate the salt plates and clean them thoroughly with a dry solvent (e.g., acetone) and a soft lens tissue. Store the plates in a desiccator.

Visualizations

DMHP_Structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 C1 CH₃ O1->C1 C2 CH₃ O2->C2 H1 H O4->H1 NMR_Coupling P31 ³¹P H_Me ¹H (-OCH₃) P31->H_Me ³JPH C_Me ¹³C (-OCH₃) P31->C_Me ²JPC H_OH ¹H (-OH)

Caption: NMR Spin-Spin Coupling in this compound

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a comprehensive picture of its molecular structure. The data presented in this guide, along with the detailed experimental protocols, offer a robust framework for researchers and scientists working with this important organophosphorus compound. Accurate interpretation of these spectra is crucial for quality control, reaction monitoring, and understanding the metabolic and environmental fate of related compounds.

References

  • Human Metabolome Database. (2022). Showing metabocard for Dimethylphosphate (HMDB0061734). Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl.... Retrieved from [Link]

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  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling.... Retrieved from [Link]

  • YouTube. (2020). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. Retrieved from [Link]

  • arXiv. (2018). Contact Ion Pairs of Phosphate Groups in Water – Two-Dimensional Infrared Spectroscopy of Dimethyl-Phosphate and Ab-Initio Simulations. Retrieved from [Link]

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. Retrieved from [Link]

  • Canadian Science Publishing. (1956). THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. Retrieved from [Link]

  • NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Dimethyl Hydrogen Phosphate as a Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Principles & Reagent Overview

Introduction: The Dual Identity of a Key Reagent

In the field of organic synthesis, the introduction of a phosphate or phosphonate moiety is a transformative step, capable of profoundly altering a molecule's biological activity, solubility, and stability. Among the arsenal of reagents available for this purpose, dimethyl hydrogen phosphate (DMHP) is a cornerstone. However, to wield this reagent effectively, one must first understand its chemical nature.

The commercially available reagent, often labeled as dimethyl phosphite (CAS 868-85-9), exists in a tautomeric equilibrium with its pentavalent phosphorus(V) form, this compound (CAS 813-78-5). The P(III) tautomer, dimethyl phosphite, is typically the major component and is characterized by a highly reactive P-H bond.[1] It is this P(III) form that acts as the key nucleophile in many of the reactions discussed herein. The P(V) tautomer, while less abundant, is the structural representation of the final phosphorylated product. For clarity, this guide will refer to the reagent as dimethyl phosphite , acknowledging that it is the precursor to the installed dimethyl phosphate group.

The utility of dimethyl phosphite lies in its status as a stable, easily handled liquid that can be "activated" under specific conditions to perform phosphorylation or phosphonylation, serving as an important intermediate in the production of pharmaceuticals, pesticides, and flame retardants.[2][3][4][5]

Physicochemical Properties

A clear understanding of the reagent's properties is paramount for experimental design and safety.

PropertyValueReference(s)
CAS Number 868-85-9 (P-III Tautomer); 813-78-5 (P-V Tautomer)[1]
Molecular Formula C₂H₇O₃P[1]
Molecular Weight 110.05 g/mol [1]
Appearance Colorless liquid[1]
Density 1.20 g/cm³ at 20°C[6]
Boiling Point 170-171°C[6]
Solubility Soluble in water; miscible with most organic solvents[6]
The Tautomeric Equilibrium

The reactivity of dimethyl phosphite is governed by the equilibrium between its P(III) and P(V) forms. The P(III) form possesses a lone pair of electrons on the phosphorus atom, making it nucleophilic after deprotonation.

Caption: Tautomeric equilibrium of dimethyl phosphite.

Section 2: Safety and Handling

Trustworthiness Pillar: Self-Validating Safety Systems

Dimethyl phosphite is a corrosive and hazardous chemical. All handling must be performed within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[7][8]

  • Handling : This compound causes severe skin burns and serious eye damage.[9][10] Avoid inhalation of vapors and direct contact with skin and eyes.[9] Ensure the work station is well-ventilated.[9]

  • Spills : In case of a small spill, use an absorbent material (e.g., vermiculite or sand) to collect the liquid.[8][11] Place the contaminated material in a sealed, vapor-tight plastic bag for disposal.[11] Wash the spill area thoroughly with soap and water.[11]

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]

    • Eye Contact : Immediately flush eyes with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[7][10]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

  • Storage : Store in a cool, well-ventilated place away from incompatible materials such as strong bases, acids, and oxidizing agents.[7][10] Keep the container tightly closed.[10]

Section 3: Mechanisms of Phosphorylation & Phosphonylation

The Pudovik Reaction: C-P Bond Formation

The Pudovik reaction is a classic method for forming α-hydroxyphosphonates or α-aminophosphonates. It involves the base-catalyzed addition of the P-H bond of dimethyl phosphite across a carbon-heteroatom double bond, such as an aldehyde's carbonyl group.[12]

Causality Behind Experimental Choices : The choice of base is critical. A non-nucleophilic base, such as triethylamine (TEA) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), is used to deprotonate the dimethyl phosphite, generating the phosphite anion. This anion is a potent nucleophile, but the base itself should not compete in attacking the electrophilic carbonyl carbon.

Pudovik_Mechanism start Dimethyl Phosphite + Aldehyde step1 Step 1: Deprotonation Base abstracts acidic proton from P-H bond. start->step1 intermediate1 Intermediate: Nucleophilic Phosphite Anion step1->intermediate1 Base (e.g., DBN) step2 Step 2: Nucleophilic Attack Phosphite anion attacks the electrophilic carbonyl carbon. intermediate1->step2 Reacts with Aldehyde intermediate2 Intermediate: Alkoxide Adduct step2->intermediate2 step3 Step 3: Protonation Alkoxide is protonated (e.g., during work-up). intermediate2->step3 product Product: α-Hydroxyphosphonate step3->product H⁺ source

Caption: Mechanism of the base-catalyzed Pudovik reaction.

The Atherton-Todd Reaction: P-O Bond Formation

For the direct phosphorylation of alcohols (formation of a P-O-C bond), a different strategy is required. The Atherton-Todd reaction converts the dialkyl phosphite into a more reactive intermediate, which is then susceptible to nucleophilic attack by an alcohol.[11]

Causality Behind Experimental Choices : The classic Atherton-Todd reaction uses carbon tetrachloride (CCl₄) and a base. The base (e.g., triethylamine) deprotonates the phosphite. The resulting anion reacts with CCl₄ in a halogen-atom transfer to generate a highly reactive dialkyl chlorophosphate intermediate. This intermediate is a potent electrophile at the phosphorus center. The alcohol, acting as a nucleophile, can then attack this intermediate to form the desired phosphate triester, with the elimination of HCl, which is neutralized by the base. Due to the toxicity and environmental concerns of CCl₄, modern variations often use other activators.[5][8]

Atherton_Todd_Mechanism start Dimethyl Phosphite + Alcohol step1 Step 1: Activation Phosphite reacts with Base + CCl₄. start->step1 intermediate1 Intermediate: Dimethyl Chlorophosphate step1->intermediate1 [Et₃N, CCl₄] step2 Step 2: Nucleophilic Attack Alcohol attacks the electrophilic phosphorus center. intermediate1->step2 Reacts with R-OH intermediate2 Intermediate: Protonated Adduct step2->intermediate2 step3 Step 3: Deprotonation Base removes proton to yield final product. intermediate2->step3 Base (Et₃N) product Product: Phosphate Triester step3->product

Caption: Simplified mechanism of the Atherton-Todd reaction.

Section 4: Detailed Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a phosphorylation reaction, from setup to product characterization. Adherence to this systematic process is key to reproducibility and success.

workflow setup Reaction Setup (Inert atmosphere, dry glassware) reagents Reagent Addition (Substrate, Solvent, Phosphite, Base/Activator) setup->reagents reaction Reaction Monitoring (TLC, LC-MS, ³¹P NMR) reagents->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for phosphorylation.

Protocol 1: Base-Catalyzed Phosphonylation of an Aldehyde (Pudovik Reaction)

This protocol describes a general procedure for the synthesis of an α-hydroxyphosphonate from an aromatic aldehyde and dimethyl phosphite.[12][13]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Dimethyl phosphite (1.1 eq)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (10 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Setup : Under an inert atmosphere, add the aromatic aldehyde (e.g., 5 mmol, 1.0 eq) and anhydrous MeCN (to achieve a 0.5 M solution) to a dry round-bottom flask.

  • Reagent Addition : Add dimethyl phosphite (5.5 mmol, 1.1 eq) to the solution via syringe.

  • Initiation : While stirring at room temperature (20-25°C), add DBN (0.5 mmol, 0.1 eq) dropwise. An exotherm may be observed.

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up :

    • Quench the reaction by adding 1 M aqueous HCl solution until the pH is ~5-6.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure α-hydroxyphosphonate.

Protocol 2: Phosphorylation of a Nucleoside Analogue (H-Phosphonate Method)

In drug development, particularly for antiviral and anticancer agents, the phosphorylation of nucleosides is a critical step. The H-phosphonate method is a robust technique for this transformation, creating an intermediate that can be further elaborated.[2][6][14] This protocol outlines the synthesis of a 5'-O-H-phosphonate nucleoside intermediate.

Materials:

  • 5'-OH unprotected, 3'-OH protected nucleoside (e.g., 3'-O-acetylthymidine) (1.0 eq)

  • Diphenyl phosphite (DPHP) (1.5 eq)

  • Anhydrous pyridine

  • Triethylamine (TEA)

  • Water

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup : Dry the protected nucleoside (e.g., 1 mmol, 1.0 eq) by co-evaporation with anhydrous pyridine twice. Place it in a dry round-bottom flask under an inert atmosphere.

  • Reagent Addition : Dissolve the nucleoside in anhydrous pyridine (e.g., 5 mL). Cool the solution to 0°C in an ice bath. Add diphenyl phosphite (1.5 mmol, 1.5 eq) dropwise with vigorous stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the diphenyl phosphite intermediate by TLC.

  • Hydrolysis : Once the initial reaction is complete, cool the mixture back to 0°C. Add a solution of triethylamine and water (e.g., 1 mL TEA in 1 mL H₂O) dropwise. The cloudy mixture should become clear.

  • Stirring : Stir the solution at room temperature for 30-60 minutes to ensure complete hydrolysis of the phenyl groups.

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove most of the pyridine.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM).

    • Wash the organic layer with cold 5% aqueous NaHCO₃ solution and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : The crude nucleoside H-phosphonate is often purified by silica gel chromatography. A key consideration is to add a small amount of triethylamine (e.g., 0.5%) to the eluent to prevent degradation of the product on the acidic silica. The product is typically isolated as its triethylammonium salt.[6]

Section 5: Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity : The activated intermediates in these reactions (phosphite anion, chlorophosphate) are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and all solvents and reagents are anhydrous.

  • Side Reactions : In the Atherton-Todd reaction, if the alcohol is not present or is unreactive, the chlorophosphate intermediate can react with the amine base, leading to phosphoramidate byproducts.

  • Purification Challenges : Phosphorylated compounds can be highly polar and may streak on silica gel. Using a polar solvent system, sometimes with additives like triethylamine for H-phosphonates or methanol/acetic acid for phosphate acids, can improve chromatographic behavior.

  • ³¹P NMR Spectroscopy : This is the most powerful tool for monitoring these reactions. Dimethyl phosphite shows a characteristic doublet (due to P-H coupling) around 6-10 ppm with a large coupling constant (¹J_PH ≈ 700 Hz). The resulting phosphate or phosphonate products will appear as singlets in different regions of the spectrum, providing unambiguous evidence of conversion.

References

  • International Labour Organization. (1999). International Chemical Safety Cards (ICSC): DIMETHYL HYDROGEN PHOSPHITE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13134, Dimethyl phosphate. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. [Link]

  • Johoku Chemical. JP-201:Dimethyl hydrogen phosphite:Use. [Link]

  • Wang, X.-H., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances. [Link]

  • To, D., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. Reactions. [Link]

  • Beijer, B., et al. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Wagner, A. M., et al. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Perlikowska, R., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. [Link]

  • International Agency for Research on Cancer. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. [Link]

  • Wikipedia. Atherton–Todd reaction. [Link]

  • Perreault, C., et al. (2020). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

  • Stawinski, J., & Strömberg, R. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In Oligonucleotide Synthesis: Methods and Applications. [Link]

  • International Agency for Research on Cancer. (1999). Dimethyl hydrogen phosphite. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Dimethyl Hydrogen Phosphite. IARC Monographs - 48. [Link]

  • Wikipedia. Dimethylphosphite. [Link]

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Applications of Dimethyl Hydrogen Phosphate in Pesticide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Dimethyl Hydrogen Phosphate in Modern Agrochemicals

This compound (DMHP), also known as dimethyl phosphite, is a versatile and highly reactive organophosphorus compound that serves as a cornerstone in the synthesis of a wide array of commercially significant pesticides. Its unique chemical structure, featuring a reactive P-H bond, allows for its participation in a variety of carbon-phosphorus bond-forming reactions, making it an indispensable building block for the agrochemical industry. This guide provides an in-depth exploration of the applications of DMHP in the synthesis of key organophosphate pesticides, offering detailed protocols, mechanistic insights, and practical guidance for researchers and professionals in the field.

DMHP is a colorless liquid that is soluble in water and most common organic solvents. It is primarily manufactured through the reaction of phosphorus trichloride with methanol.[1] Its utility as a chemical intermediate extends to the production of organophosphorus pesticides, flame retardants, and lubricant additives.[1] This document will focus on its critical role in the synthesis of the herbicide glyphosate and the insecticides trichlorfon, methamidophos, and acephate.

Core Reaction Mechanisms: The Chemistry of C-P Bond Formation

The reactivity of this compound in pesticide synthesis is predominantly governed by two key named reactions: the Pudovik reaction and the Kabachnik-Fields reaction. Understanding these mechanisms is fundamental to optimizing reaction conditions and achieving high yields of the desired products.

The Pudovik Reaction

The Pudovik reaction involves the addition of the P-H bond of a hydrophosphoryl compound, such as DMHP, across a carbon-heteroatom double bond, typically a carbonyl group (C=O) or an imine group (C=N). This reaction is often base-catalyzed and is a powerful tool for forming α-hydroxyphosphonates or α-aminophosphonates.[2][3]

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation reaction between an amine, a carbonyl compound, and a hydrophosphoryl compound like DMHP to form α-aminophosphonates.[4][5] The reaction can proceed through two possible pathways: either via the initial formation of an imine followed by a Pudovik-type addition of DMHP, or through the formation of an α-hydroxyphosphonate intermediate which is subsequently displaced by the amine.[4][6] The dominant pathway is influenced by the nature of the reactants.[7]

Application in Glyphosate Synthesis

Glyphosate, the active ingredient in many broad-spectrum herbicides, is a prominent example of a pesticide synthesized using this compound. The synthesis typically involves a multi-step process based on the Kabachnik-Fields reaction.[8]

Reaction Pathway and Mechanism

The synthesis of glyphosate from DMHP involves the reaction of glycine, formaldehyde (often from paraformaldehyde), and dimethyl phosphite in the presence of a base, such as triethylamine, which also acts as a catalyst.[9][10] The reaction proceeds through the formation of an intermediate which is then hydrolyzed to yield glyphosate.

The probable mechanism for this reaction follows the Kabachnik-Fields pathway. Initially, formaldehyde and glycine react to form an N-hydroxymethylglycine intermediate. This intermediate then undergoes condensation with dimethyl phosphite. The resulting phosphonate ester is subsequently hydrolyzed under acidic or basic conditions to yield the final glyphosate product.

Diagram: Proposed Kabachnik-Fields Mechanism for Glyphosate Synthesis

Glyphosate_Synthesis cluster_reactants Reactants cluster_products Product Glycine Glycine (H₂NCH₂COOH) Hydroxymethylglycine N-Hydroxymethylglycine (HOCH₂NHCH₂COOH) Glycine->Hydroxymethylglycine + Formaldehyde Formaldehyde Formaldehyde (CH₂O) DMHP This compound ((CH₃O)₂P(O)H) Phosphonate_Ester Glyphosate Dimethyl Ester ((CH₃O)₂P(O)CH₂NHCH₂COOH) Hydroxymethylglycine->Phosphonate_Ester + DMHP - H₂O Glyphosate Glyphosate ((HO)₂P(O)CH₂NHCH₂COOH) Phosphonate_Ester->Glyphosate Hydrolysis (+ H₂O, - 2CH₃OH) Trichlorfon_Synthesis cluster_reactants Reactants cluster_product Product DMHP This compound ((CH₃O)₂P(O)H) Trichlorfon Trichlorfon ((CH₃O)₂P(O)CH(OH)CCl₃) DMHP->Trichlorfon Chloral Chloral (CCl₃CHO) Chloral->Trichlorfon Acephate_Synthesis cluster_start Starting Material cluster_product Product DMHP This compound Intermediate1 Activated Phosphorus Intermediate DMHP->Intermediate1 Activation DMPAT O,O-dimethyl phosphoramidothioate Intermediate1->DMPAT Amidation Methamidophos Methamidophos (O,S-dimethyl phosphoramidothioate) DMPAT->Methamidophos Isomerization Acephate Acephate Methamidophos->Acephate Acetylation

Sources

Application Notes and Protocols: Dimethyl Hydrogen Phosphate as a Flame Retardant for Textiles

Author: BenchChem Technical Support Team. Date: January 2026

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For distribution to: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing dimethyl hydrogen phosphate (DMHP) as a flame retardant for textile applications. This document delves into the underlying scientific principles, detailed experimental protocols, and robust evaluation methodologies to ensure scientific integrity and reproducibility.

Introduction: The Role of Phosphorus-Based Flame Retardants

The flammability of textiles poses a significant safety concern, driving the need for effective flame retardant treatments. Organophosphorus compounds, such as this compound, have emerged as prominent flame retardants, often serving as halogen-free alternatives.[1] These compounds can act in both the condensed phase, by promoting the formation of a protective char layer, and in the gas phase, by scavenging flammable radicals.[1][2][3] The efficacy of phosphorus-based flame retardants is particularly notable on oxygen-containing polymers like cellulose, which is the primary component of cotton.[3]

This compound is used as a flame retardant for textiles, including Nylon 6 fibers and cotton, often in combination with other reagents to enhance properties like crease resistance.[4] It is typically manufactured through the reaction of phosphorous trichloride with methanol.[4][5]

Mechanism of Flame Retardancy

The flame retardant action of this compound on cellulosic textiles is primarily a condensed-phase mechanism . This process can be broken down into several key stages during the thermal decomposition of the treated fabric:

  • Decomposition and Acid Formation: Upon heating, DMHP decomposes to produce phosphoric acid.[3]

  • Catalytic Dehydration: The phosphoric acid acts as a catalyst, accelerating the dehydration of the cellulose in the textile fibers.[3]

  • Char Formation: This catalytic dehydration promotes the formation of a stable, insulating char layer on the surface of the fabric.[2][3]

  • Barrier Effect: The char layer serves as a physical barrier, limiting the release of flammable volatile compounds that fuel the fire and shielding the underlying polymer from the heat source.[1][3]

This charring action effectively alters the combustion process, reducing the amount of flammable gases and inhibiting the propagation of the flame.

Caption: Experimental workflow for applying DMHP to cotton fabric.

Evaluation and Characterization Protocols

To assess the efficacy of the flame retardant treatment, a series of standardized tests should be performed.

4.1. Limiting Oxygen Index (LOI) Test

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the combustion of the fabric. [6][7]A higher LOI value indicates better flame retardancy. The test is conducted according to the ASTM D2863 standard. [8][9] Protocol Summary (ASTM D2863):

  • A fabric specimen of a specified size is placed vertically in a glass chimney. 2. A mixture of oxygen and nitrogen is flowed upwards through the chimney. 3. The top edge of the specimen is ignited.

  • The oxygen concentration in the gas mixture is gradually reduced until the flame is extinguished. [7]5. The LOI is the oxygen concentration at which the fabric just supports combustion. [6]

    Fabric Type Typical LOI (%)
    Untreated Cotton ~18

    | DMHP-Treated Cotton | > 26 |

4.2. Vertical Flame Test

The vertical flame test evaluates the flame resistance of a textile when exposed to a small, open flame. [10][11]This test is performed according to the ASTM D6413 standard. [12][13][14] Protocol Summary (ASTM D6413):

  • A strip of the fabric is suspended vertically in a test chamber. [15]2. A controlled flame is applied to the bottom edge of the fabric for 12 seconds. [10][16]3. The following parameters are measured:

    • Afterflame time: The time the fabric continues to burn after the ignition source is removed. [12][17] * Afterglow time: The time the fabric continues to glow after the flame has been extinguished. [12][17] * Char length: The length of the damaged or charred portion of the fabric. [12][17] According to standards like NFPA 2112, an acceptable afterflame time is no more than two seconds, and the char length should not exceed four inches. [10][15] 4.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. [18][19]It provides valuable insights into the thermal stability of the treated fabric and the char-forming ability of the flame retardant. [20][21] Expected TGA Results:

  • Untreated Cotton: Typically shows a single major decomposition step at around 350°C, with a low char residue at high temperatures. [21]* DMHP-Treated Cotton: Exhibits a lower onset decomposition temperature due to the catalytic action of the phosphoric acid. [21]However, it will show a significantly higher char residue at temperatures above 600°C, indicating the formation of a protective char layer. [22][23] 4.4. Durability of the Flame Retardant Finish

The durability of the flame retardant treatment is assessed by subjecting the treated fabric to multiple laundering cycles before performing the flammability tests. For instance, NFPA 2112 requires testing before and after 100 industrial simulated wash cycles. [14][15]A durable finish will retain its flame retardant properties after repeated washing.

Health, Safety, and Environmental Considerations

While organophosphorus flame retardants are often considered alternatives to halogenated compounds, it is crucial to address their potential health and environmental impacts. [24][25]

  • Toxicity: Dimethyl hydrogen phosphite can be irritating to the eyes and skin. [26][27]It can be absorbed into the body through inhalation, skin contact, and ingestion. [26]While some studies suggest low toxicity for certain organophosphorus flame retardants, comprehensive toxicological data is still limited for many compounds. [24]* Environmental Fate: Organophosphate flame retardants have been detected in various environmental compartments, including soil and water. [25][28]Their persistence and potential for bioaccumulation are areas of ongoing research. [28][29][30] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn when handling DMHP. [26]All procedures should be conducted in a well-ventilated area.

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  • Environmental fate and effects of organophosphate flame retardants in the soil-plant system. [Source Not Available].
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  • Thermogravimetric analysis of pure and flame retardant coated cotton fabrics. ResearchGate. [Link]

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  • How do you test for limiting oxygen index?- standard. (2023, July 31). [Source Not Available].
  • TGA (a) and DTG (b) curves of pure and flame retardant cotton fabrics. ResearchGate. [Link]

  • THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. (2019, June 15). openjournals ugent. [Link]

  • High-Efficient Flame-Retardant Finishing of Cotton Fabrics Based on Phytic Acid. (2023, January 6). MDPI. [Link]

  • Mechanisms of action of phosphorus based flame retardants in acrylic polymers. (2025, August 10). [Source Not Available].
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  • Oxygen Index Testing As per standard ASTM D2863. Kiyo R&D. [Link]

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  • (PDF) Synthesis of a phosphoramidate flame retardant and its flame retardancy on cotton fabrics. (2025, August 7). ResearchGate. [Link]

  • Flame Retardant Mechanism: A Comprehensive Guide. KMT Industrial. [Link]

  • Synthesis of a novel liquid phosphorus-containing flame retardant for flexible polyurethane foam: Combustion behaviors and thermal properties. ResearchGate. [Link]

  • CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
  • (PDF) Synthesis and performance of organophosphorus fire retardants from the reaction of trimethylolpropane and dimethyl methylphosphonate. (2016, March 4). ResearchGate. [Link]

  • Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds. (2021, April 7). Knowledge. [Link]

  • Flame retardant finishing of textiles – A comprehensive review. [Source Not Available].
  • The development and application of contemporary phosphorus flame retardants: a review. [Source Not Available].
  • Microwave-Assisted Synthesis of Phosphorus Based Flame Retardants. JEWLScholar@MTSU. [Link]

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Application Note: A Protocol for the Phosphorylation of Alcohols using Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of a phosphate moiety onto an alcohol is a cornerstone transformation in chemical biology, drug development, and materials science. Phosphate esters are fundamental to the structure of nucleic acids, the regulation of cellular signaling, and the modulation of drug solubility and bioavailability. This document provides a comprehensive guide to the phosphorylation of alcohols utilizing dimethyl hydrogen phosphate, activated by a carbodiimide coupling agent. We delve into the underlying reaction mechanism, offer a detailed, field-tested laboratory protocol, and provide insights into reaction monitoring, purification, and troubleshooting.

Introduction: The Significance of Alcohol Phosphorylation

Phosphorylation is a critical post-translational modification that governs protein function, cellular signaling, and energy metabolism.[1] In synthetic chemistry, the ability to selectively phosphorylate hydroxyl groups is paramount for creating prodrugs, synthesizing nucleotides, and developing novel biomaterials. While biological systems employ kinases to achieve this with remarkable efficiency, chemical methods often face challenges related to harsh conditions and the need for complex protecting group strategies.[2]

This application note details a robust and widely applicable method for the phosphorylation of primary and secondary alcohols using this compound. The protocol relies on the in-situ activation of the phosphate with N,N'-dicyclohexylcarbodiimide (DCC), a potent dehydrating agent that facilitates the formation of the phosphoester bond under mild conditions.[3][4]

Reaction Mechanism: Carbodiimide-Mediated Activation

The direct esterification of an alcohol with a phosphate diester like this compound is thermodynamically unfavorable and kinetically slow. The hydroxyl group of the phosphate is a poor leaving group. To overcome this, a coupling agent is employed to "activate" the phosphate, converting the hydroxyl into a group that is readily displaced by the alcohol nucleophile.[4]

The mechanism using DCC proceeds through two key steps:

  • Activation of Phosphate: The this compound first adds across one of the C=N double bonds of DCC. This forms a highly reactive O-phosphoisourea intermediate, which is an excellent electrophile.[5]

  • Nucleophilic Attack: The alcohol substrate then acts as a nucleophile, attacking the phosphorus atom of the activated intermediate. This attack displaces N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct, to yield the desired trialkyl phosphate product.[6]

The precipitation of DCU from the reaction mixture helps to drive the equilibrium towards product formation.[7]

G reagents This compound + R-OH (Alcohol) + DCC intermediate O-Phosphoisourea Intermediate (Activated Phosphate) reagents->intermediate Activation Step products Product: Trialkyl Phosphate (R-O-P(O)(OMe)2) intermediate->products Nucleophilic Attack by R-OH byproduct Byproduct: Dicyclohexylurea (DCU) (Precipitate) intermediate->byproduct Release

Figure 1: General mechanism for DCC-mediated phosphorylation of an alcohol.

Experimental Protocol

This protocol provides a general procedure that can be adapted for a range of alcohol substrates. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific cases.

Safety Precautions
  • Organophosphate Hazard: Organophosphates can be toxic and may be absorbed through the skin.[8] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[9][10]

  • DCC Hazard: N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and allergen. Avoid inhalation of the dust and skin contact. It is a waxy solid with a low melting point, allowing it to be handled as a liquid for easier and safer transfer.[4]

  • Emergency Response: In case of accidental exposure, immediately wash the affected area with copious amounts of soap and water and seek medical attention.[10][11] Inform your supervisor of the incident.[9]

Materials and Reagents
Reagent/MaterialGradeNotes
Alcohol SubstrateReagent GradeMust be dry.
This compound≥97%Store in a desiccator.
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Store under inert gas.
Dichloromethane (DCM)AnhydrousOther aprotic solvents like THF or DMF can be used.[5]
Magnesium Sulfate (MgSO₄)AnhydrousFor drying the organic phase.
Silica Gel230-400 meshFor column chromatography.
Standard Glassware-Flame- or oven-dried prior to use.
Magnetic Stirrer and Stir Bars--
Thin Layer Chromatography (TLC) platesSilica coatedFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol substrate (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Phosphate: Add this compound (1.2 eq.) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of DCC.

  • DCC Addition: In a separate flask, dissolve DCC (1.3 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A stain that visualizes phosphorus compounds (e.g., molybdenum blue stain) can be helpful. Alternatively, ³¹P NMR spectroscopy can be used to directly observe the conversion of the starting phosphate to the product.

Work-up and Purification
  • Byproduct Removal: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.

  • Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any trapped product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation. The characteristic chemical shift in the ³¹P NMR spectrum provides definitive evidence of phosphate formation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

Workflow and Data Summary

The entire experimental process can be visualized as a clear, sequential workflow.

G A 1. Reagent Setup (Alcohol, Phosphate in Anhydrous DCM) B 2. Cool to 0 °C A->B C 3. Add DCC Solution Dropwise B->C D 4. React at Room Temperature (12-24h) C->D E 5. Monitor by TLC / ³¹P NMR D->E F 6. Filter DCU Byproduct E->F Reaction Complete G 7. Aqueous Work-up (Wash Organic Layer) F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Figure 2: Step-by-step experimental workflow for alcohol phosphorylation.

Table 2: Typical Reaction Parameters and Troubleshooting

Parameter / IssueGuideline / SolutionRationale / Explanation
Stoichiometry Alcohol (1.0 eq.), this compound (1.1-1.3 eq.), DCC (1.2-1.5 eq.)A slight excess of the phosphate and coupling agent ensures full conversion of the limiting alcohol substrate.
Low Yield Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly (e.g., to 40 °C). Check the purity of the DCC.Water will consume DCC, preventing the activation of the phosphate. Incomplete reactions may require more forcing conditions. Impure DCC has lower coupling efficiency.[6]
Starting Material Remains Add an additional portion of DCC (0.2-0.3 eq.) and stir for another 6-12 hours.The initial DCC may have been consumed by trace amounts of water or other side reactions.
DCU in Final Product Perform a second filtration after concentration of the crude product, often by dissolving in a non-polar solvent (like ether) where DCU is poorly soluble, then filtering.DCU has some minor solubility in polar solvents like DCM, and can sometimes co-elute with the product if it is polar. Recrystallization from a non-polar solvent can help.[4]

Conclusion

The DCC-mediated phosphorylation of alcohols with this compound is a reliable and versatile method for synthesizing trialkyl phosphates. By understanding the underlying mechanism and adhering to a carefully controlled, step-by-step protocol, researchers can effectively generate these valuable compounds. Careful attention to anhydrous conditions and safety protocols is essential for achieving high yields and ensuring a safe laboratory environment. The methods described herein provide a solid foundation for professionals in drug discovery and chemical research to successfully implement this important transformation.

References

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  • ResearchGate. (2025). Mild and Chemoselective Phosphorylation of Alcohols Using a PSI-Reagent.
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  • Ociepa, M., et al. (n.d.). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC - NIH.
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role of dimethyl hydrogen phosphate in the synthesis of organophosphorus compounds

Dimethyl hydrogen phosphite is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. [2]It is used as a chemical intermediate in the production of some pesticides and flame retardants. [13][14][15]Users should wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While comprehensive human toxicity data is limited, it is classified as a Group 3 carcinogen by IARC, meaning it is not classifiable as to its carcinogenicity to humans, based on limited evidence in experimental animals. [14][16]

Conclusion

Dimethyl hydrogen phosphite is far more than a simple phosphorus compound; it is a versatile and indispensable reagent for the construction of C-P bonds. Its central role in the robust and efficient Pudovik and Kabachnik-Fields reactions has made the synthesis of α-aminophosphonates a routine and accessible process for chemists worldwide. Furthermore, its utility as a precursor in tandem reactions, such as the synthesis of phosphates via the phospha-Brook rearrangement, highlights its adaptability. A thorough understanding of the mechanisms and protocols associated with DMHP is fundamental for any researcher engaged in the synthesis of bioactive molecules, functional materials, and other advanced organophosphorus compounds.

References

  • Ociepa, M., Knouse, K. W., He, D., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342. Available at: [Link]

  • van der Heijden, G., Gemoets, H. P. L., & Noël, T. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(22), 14947-14952. Available at: [Link]

  • Wikipedia. (n.d.). Dimethylphosphite. Retrieved from: [Link]

  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from: [Link]

  • Kinetics and Mechanism of the Pudovik Reaction in the Azomethine Series: I. Addition of Dimethyl Hydrogen Phosphite to N-Isopropylbenzalimines. (2002). Russian Journal of General Chemistry, 72, 1038–1043. Available at: [Link]

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. Retrieved from: [Link]

  • Colacino, E., et al. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 28(23), 7891. Available at: [Link]

  • Ociepa, M., Knouse, K. W., He, D., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. ACS Publications. Available at: [Link]

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  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857-882. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. Available at: [Link]

  • Angene. (n.d.). Dimethyl Phosphonate: Synthesis, Properties & Industrial Applications. Retrieved from: [Link]

  • Bálint, E., Tajti, Á., Ádám, M., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6013. Available at: [Link]

  • National Center for Biotechnology Information. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon: IARC. Available at: [Link]

  • National Center for Biotechnology Information. (1999). Dimethyl hydrogen phosphite. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Available at: [Link]

  • Al-Rawashdeh, N. A., & Al-Qtaitat, A. (2022). Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. London Met Repository. Available at: [Link]

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. UNEP Publications. Available at: [Link]

  • IARC. (1999). DIMETHYL HYDROGEN PHOSPHITE. IARC Monographs - 71. Available at: [Link]

  • Bálint, E., Tripolszky, A., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1493. Available at: [Link]

  • INCHEM. (1990). DIMETHYL HYDROGEN PHOSPHITE (Group 3). IARC Summaries & Evaluations. Available at: [Link]

Application Note & Protocol: A Researcher's Guide to the Pudovik Reaction with Dimethyl Hydrogen Phosphite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Pudovik Reaction

The Pudovik reaction, a classic yet continually relevant transformation in organophosphorus chemistry, describes the addition of a hydrophosphoryl compound, such as dimethyl hydrogen phosphite, across an unsaturated carbon-heteroatom bond (C=O or C=N).[1][2] This reaction is a highly efficient and atom-economical method for forming a new carbon-phosphorus bond, leading to the synthesis of valuable α-hydroxyphosphonates and α-aminophosphonates.[1][2] These product classes are of significant interest to researchers in drug development and materials science due to their roles as mimics of α-amino acids, enzyme inhibitors, and pharmacophores.[1] This guide provides an in-depth exploration of the experimental setup for the Pudovik reaction using dimethyl hydrogen phosphite, with a focus on the underlying chemical principles, practical laboratory protocols, and critical troubleshooting advice.

Mechanistic Underpinnings: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The Pudovik reaction can be catalyzed by bases, Lewis acids, or organocatalysts, with base-catalysis being the most common approach.

Base-Catalyzed Pudovik Reaction

The base-catalyzed Pudovik reaction is a powerful method for synthesizing α-hydroxyphosphonates and α-aminophosphonates.[1] The mechanism proceeds through three key steps:

  • Deprotonation: A base abstracts the acidic proton from dimethyl hydrogen phosphite, generating a highly nucleophilic phosphite anion.[1] The choice of base is a critical parameter influencing reaction rates and yields.[1] Common bases include amines like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and alkali metal alkoxides.[1][3]

  • Nucleophilic Attack: The phosphite anion then attacks the electrophilic carbon of a carbonyl group (in an aldehyde or ketone) or an imine.[1]

  • Protonation: Subsequent protonation of the resulting intermediate, typically by the conjugate acid of the base or during aqueous work-up, yields the final α-hydroxyphosphonate or α-aminophosphonate product.[1]

A potential side reaction in the base-catalyzed process is the phospha-Brook rearrangement, where the initially formed α-hydroxyphosphonate rearranges to a phosphate ester.[4] This is more likely with stronger bases or elevated temperatures.[4]

Lewis Acid-Catalyzed Pudovik Reaction

Alternatively, Lewis acids can be employed to catalyze the Pudovik reaction.[5][6] In this variant, the Lewis acid activates the electrophile (e.g., an aldehyde) by coordinating to the oxygen atom, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the dimethyl hydrogen phosphite.

Pudovik_Reaction_Overview cluster_base Base-Catalyzed Pathway cluster_lewis Lewis Acid-Catalyzed Pathway B_Start Dimethyl Hydrogen Phosphite + Aldehyde/Imine B_Cat Base (e.g., TEA, DBU) B_Start->B_Cat Deprotonation B_Intermediate Phosphite Anion + Protonated Base B_Cat->B_Intermediate B_Product α-Hydroxy/Amino-phosphonate B_Intermediate->B_Product Nucleophilic Attack & Protonation L_Start Dimethyl Hydrogen Phosphite + Aldehyde/Imine L_Cat Lewis Acid (e.g., Cu(OTf)2) L_Start->L_Cat Activation L_Intermediate Activated Electrophile L_Cat->L_Intermediate L_Product α-Hydroxy/Amino-phosphonate L_Intermediate->L_Product Nucleophilic Attack Pudovik_Workflow Setup 1. Reaction Setup - Assemble glassware under inert atmosphere. - Add benzaldehyde and solvent. Reagents 2. Reagent Addition - Add dimethyl hydrogen phosphite. - Cool to 0 °C. Setup->Reagents Catalyst 3. Catalyst Introduction - Add triethylamine dropwise. Reagents->Catalyst Reaction 4. Reaction - Stir at 0 °C to room temperature. - Monitor progress via TLC. Catalyst->Reaction Workup 5. Work-up - Quench the reaction. - Perform aqueous extraction. Reaction->Workup Purification 6. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Analysis 7. Analysis - Characterize the product (NMR, MS). Purification->Analysis

Sources

Application Notes & Protocols: Dimethyl Hydrogen Phosphate as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

Phosphate esters have been a cornerstone of lubrication technology for over six decades, valued for their exceptional anti-wear and friction-reducing properties, particularly in demanding applications.[1] Dimethyl hydrogen phosphate (DMHP), also known as dimethyl phosphonate, is an organophosphorus compound with the formula (CH₃O)₂P(O)H.[2] While it has diverse applications, including as a flame retardant and a chemical intermediate, its role as a lubricant additive is of significant interest.[3][4][5][6]

These application notes provide a comprehensive technical guide for researchers and scientists on the synthesis, formulation, and performance evaluation of this compound as a high-performance anti-wear additive. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and tribological outcomes.

Physicochemical Properties of this compound (DMHP)

A thorough understanding of the additive's properties is fundamental to its effective application.

PropertyValueSource
Chemical Formula C₂H₇O₄P[7]
Molar Mass 126.05 g/mol [7]
Appearance Colorless liquid[3][6]
IUPAC Name This compound[7]
CAS Number 813-78-5[7]
Density 1.20 g/cm³ at 20°C[2][3]
Boiling Point 170–171°C[3]
Solubility Soluble in water[8]

Mechanism of Action: Tribochemical Film Formation

The efficacy of phosphorus-based additives lies in their ability to react with metal surfaces under boundary lubrication conditions (high load and temperature) to form a protective, sacrificial film.[9][10][11] This film, often referred to as a tribofilm, prevents direct metal-to-metal contact, thereby reducing wear and friction.[9][12]

For DMHP and other phosphate esters, this process involves several key steps:

  • Adsorption: The polar DMHP molecules are adsorbed onto the ferrous metal surface.

  • Tribochemical Reaction: Under the extreme pressure and localized high temperatures generated at asperity contacts, the DMHP molecule undergoes decomposition. This reaction is often catalyzed by the metallic surface and the presence of oxygen or moisture.[13][14]

  • Film Formation: The decomposition products react with the iron surface to form a durable, glassy film primarily composed of iron polyphosphates.[1][15] This layer is typically only 50-150 nanometers thick but is sufficient to provide robust protection.[12]

The diagram below illustrates this proposed mechanistic pathway.

G cluster_0 In Lubricant Bulk cluster_1 At the Metal Interface cluster_2 Tribological Outcome DMHP DMHP in Base Oil Adsorption Adsorption onto Ferrous Surface DMHP->Adsorption Migration to Surface Reaction Tribochemical Reaction (High Temp/Pressure) Adsorption->Reaction Boundary Conditions Film Iron Polyphosphate Tribofilm Formation Reaction->Film Surface Reaction Outcome Reduced Friction & Wear Protection Film->Outcome

Caption: Proposed mechanism of DMHP anti-wear film formation.

Synthesis Protocol: Laboratory-Scale Preparation of DMHP

DMHP can be synthesized via the methanolysis of phosphorus trichloride.[2][3][16] This protocol is adapted from established industrial methods for a laboratory setting.[16]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Methanol (CH₃OH)

  • Anhydrous Hexane (or other inert solvent)

  • Anhydrous Ammonia (gas)

  • Three-neck round-bottom flask, dropping funnel, mechanical stirrer, condenser, gas inlet tube, and cooling bath.

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). The flask should be equipped with a stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl byproduct).

  • Rationale: An inert atmosphere and anhydrous reagents are critical to prevent the hydrolysis of PCl₃ into phosphorous acid, which would result in unwanted byproducts.

  • Reaction: Charge the flask with anhydrous hexane and anhydrous methanol (molar ratio of methanol to PCl₃ should be ~3:1). Cool the flask to 0-10°C using an ice bath.

  • Addition of PCl₃: Add phosphorus trichloride dropwise from the dropping funnel to the stirred methanol/hexane solution. Maintain the temperature below 15°C throughout the addition. This is a highly exothermic reaction.

  • Rationale: Slow, controlled addition at low temperatures is essential to manage the exotherm and prevent side reactions, maximizing the yield of the desired phosphite ester.

  • Stirring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature.

  • Separation: The crude DMHP will separate as a denser layer. Isolate this layer using a separatory funnel.

  • Neutralization & Purification: Bubble anhydrous ammonia gas through the crude product to neutralize any remaining HCl. The resulting ammonium chloride precipitate can be removed by filtration. The filtrate is then purified by vacuum distillation.

  • Rationale: Neutralization is required to remove acidic impurities that could be corrosive or interfere with lubricant performance. Vacuum distillation purifies the DMHP from the solvent and other non-volatile impurities.

Application Protocol: Formulation and Evaluation

This section outlines the workflow for blending DMHP into a base oil and subsequently evaluating its tribological performance.

G start Synthesize or Procure DMHP blend Formulate Lubricant Blends start->blend test Perform Tribological Testing blend->test analyze Conduct Surface Analysis (Optional) test->analyze interpret Interpret Data & Draw Conclusions test->interpret analyze->interpret

Caption: General experimental workflow for DMHP evaluation.

Protocol: Lubricant Blend Formulation

Objective: To prepare homogenous and stable lubricant samples for testing.

Materials:

  • This compound (DMHP)

  • Base Oil (e.g., Group II Mineral Oil, PAO, or a vegetable oil like rapeseed oil[17])

  • Magnetic stirrer with heating capability

  • Glass beakers or vials

  • Analytical balance

Procedure:

  • Determine Concentrations: Prepare a series of blends. A typical starting range is 0.5% to 2.0% by weight of DMHP in the base oil. Always prepare a "control" sample of the base oil without any additive.

  • Rationale: Testing a concentration range helps identify the optimal treat rate for performance versus cost and potential negative effects at high concentrations. The control is the essential baseline for measuring improvement.

  • Blending: Weigh the required amount of base oil into a beaker. While stirring, slowly add the weighed amount of DMHP.

  • Homogenization: Gently heat the mixture to 40-50°C while stirring for 30-60 minutes to ensure complete dissolution and a homogenous blend.

  • Rationale: Gentle heating lowers the viscosity of the base oil, facilitating the dissolution of the additive. Overheating should be avoided to prevent premature degradation of the additive or base oil.

  • Storage: Store the prepared samples in sealed, labeled containers away from light and moisture until testing.

Protocol: Tribological Performance Evaluation (Four-Ball Method)

Objective: To quantify the anti-wear and friction-reducing properties of the DMHP-additized lubricant according to standard methods. The four-ball tester is a widely accepted tool for this purpose.[17]

Apparatus:

  • Standard Four-Ball Tribometer

  • Test balls (e.g., AISI 52100 bearing steel)

  • Microscope for measuring wear scars

Test Parameters (Example based on ASTM D4172):

ParameterValueRationale
Temperature 75 °CSimulates typical operating temperatures in many applications.
Rotational Speed 1200 rpmCreates a boundary/mixed lubrication regime where additives are most active.
Load 392 N (40 kgf)Applies significant pressure to the contacts to induce wear.
Test Duration 60 minutesAllows sufficient time for a stable tribofilm to form and for measurable wear to occur.

Procedure:

  • Cleaning: Thoroughly clean the test balls and the ball pot with a solvent (e.g., heptane) and allow them to dry completely.

  • Rationale: Meticulous cleaning is paramount to prevent cross-contamination from previous tests, which could significantly skew results.

  • Assembly: Secure three balls in the pot and place the fourth ball in the chuck. Add the lubricant sample to the pot, ensuring the three stationary balls are fully submerged.

  • Test Execution: Mount the pot in the tester. Apply the specified load and begin rotation at the set speed and temperature. The friction torque is recorded continuously throughout the test.

  • Post-Test Analysis: After the test duration, stop the machine, disassemble the pot, and clean the three lower balls.

  • Wear Scar Measurement: Using a calibrated microscope, measure the diameter of the wear scars on the three stationary balls in two perpendicular directions. Calculate the average wear scar diameter (WSD).

  • Friction Coefficient: The average friction coefficient is calculated from the recorded friction torque data.

Data Interpretation and Expected Results

The primary indicators of DMHP performance are a reduction in the average wear scar diameter (WSD) and the coefficient of friction (COF) compared to the base oil alone.

Hypothetical Performance Data:

Lubricant SampleAdditive Conc. (wt%)Avg. Wear Scar Diameter (mm)Avg. Coefficient of Friction
Base Oil (Control)0.0%0.650.095
Blend 10.5%0.480.078
Blend 21.0%0.410.072
Blend 32.0%0.400.071

Interpretation:

  • Anti-Wear Properties: A smaller WSD indicates better anti-wear protection. The data shows that even a 0.5% addition of DMHP significantly reduces wear, with performance improving up to 1.0-2.0%.

  • Friction Reduction: A lower COF signifies improved lubricity. The DMHP additive demonstrates clear friction-reducing capabilities.

  • Causality: The observed reductions in wear and friction are directly attributable to the formation of the iron polyphosphate tribofilm on the steel ball surfaces, as described in the mechanism of action. This film physically separates the sliding surfaces, preventing adhesion and abrasion.[9][17]

Safety and Handling

  • Dimethyl hydrogen phosphite should be handled in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. While not classified as a human carcinogen, it has shown limited evidence of carcinogenicity in animal studies.[4][5]

References

  • The Tribology and Chemistry of Phosphorus‐Containing Lubricant Additives. (2016). IntechOpen. [Link]

  • Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. (2013). MDPI. [Link]

  • The Tribology and Chemistry of Phosphorus-Containing Lubricant Additives. (2016). ResearchGate. [Link]

  • Tribological Properties of Phosphate Ester Confined between Iron-Based Surfaces. (2024). ACS Publications. [Link]

  • Tribological properties of phosphate esters as additives in rape seed oil. (2003). ResearchGate. [Link]

  • Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. (1990). NCBI. [Link]

  • Dimethyl hydrogen phosphite - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). NCBI. [Link]

  • Antiwear Additives: Types, Mechanisms, Role and Applications. (n.d.). Rumanza Lubricants. [Link]

  • Dimethyl Hydrogen Phosphite (IARC Summary & Evaluation, Volume 48, 1990). (1999). INCHEM. [Link]

  • Dimethyl Hydrogen Phosphite. (1990). IARC Publications. [Link]

  • Production of dialkyl hydrogen phosphites. (1958).
  • Phosphonic acid, dimethyl ester. (n.d.). PubChem. [Link]

  • Antiwear Additives: Types, Mechanisms, and Applications. (n.d.). Precision Lubrication Magazine. [Link]

  • Dimethylphosphite. (n.d.). Wikipedia. [Link]

  • Anti-Wear Additives In Engine Oil: Complete R&D Guide. (2023). Addilex. [Link]

  • How do Antiwear Additives Work?. (n.d.). Lubrication Expert. [Link]

  • Humidity-Driven Interfacial Restructuring of Lubricating Films in Phosphate Ester Ionic Liquids: Aromatic vs. Aliphatic Cation Effects. (2024). MDPI. [Link]

  • Chemical Properties of this compound (CAS 813-78-5). (n.d.). Cheméo. [Link]

  • Method for producing dimethyl phosphite. (2014).
  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. (2002). OECD SIDS. [Link]

  • FACTORS INFLUENCING FRICTION OF PHOSPHATE COATINGS. (1964). DTIC. [Link]

  • Evaluation of lubricants without zinc phosphate precoat in multi-stage cold forging. (2021). ResearchGate. [Link]

  • Dimethyl phosphate. (n.d.). PubChem. [Link]

  • Study on the Friction Characteristics and Fatigue Life of Manganese Phosphate Coating Bearings. (2022). MDPI. [Link]

  • The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti-wear lubricant additive. (2019). ResearchGate. [Link]

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Core Principles: Understanding the "Why" of the Phospha-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Michael Addition of H-Phosphonates to Activated Alkenes: Mechanisms, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-phosphorus (C-P) bonds is a foundational transformation in organophosphorus chemistry, yielding compounds with profound significance across medicinal chemistry, materials science, and agrochemistry. Among the methodologies for creating these bonds, the phospha-Michael addition—the conjugate addition of H-phosphonates to activated alkenes—stands out for its atom economy, versatility, and operational simplicity. The resulting phosphonates are prized for their role as stable mimics of natural phosphates and carboxylates, enabling their function as potent enzyme inhibitors, haptens for catalytic antibodies, and versatile synthetic intermediates.[1][2][3]

This guide provides a senior application scientist's perspective on the phospha-Michael reaction, delving into the causal mechanisms, offering field-proven protocols, and exploring the applications that drive its relevance in modern drug discovery and development.

At its heart, the phospha-Michael reaction involves the nucleophilic addition of a phosphorus-centered nucleophile to an electron-deficient alkene. The success and selectivity of this reaction hinge on understanding the tautomeric nature of H-phosphonates and the method of activation.

The Nucleophile: The H-Phosphonate Tautomerism

Dialkyl and diaryl H-phosphonates exist in a tautomeric equilibrium between a tetracoordinate phosphonate form and a tricoordinate phosphite form. The equilibrium heavily favors the less nucleophilic phosphonate tautomer.[1] The key to initiating the Michael addition is to shift this equilibrium towards the highly nucleophilic phosphite species, which readily attacks the Michael acceptor.[1] This is typically achieved through catalysis.

The Electrophile: The Activated Alkene

The reaction's scope is broad, encompassing a wide array of Michael acceptors. The reactivity is dictated by the electron-withdrawing group (EWG) that "activates" the alkene. Common examples include:

  • α,β-Unsaturated Esters, Amides, and Nitriles: These are classic substrates. The reaction's effectiveness can depend heavily on the specific EWG; for instance, acrylamide may react smoothly under conditions where acrylonitrile fails, necessitating a different catalytic system.[1]

  • Enones and Enals: These substrates introduce a competing reaction pathway: 1,2-addition to the carbonyl group. Reaction conditions must be tuned to favor the desired 1,4-conjugate (Michael) addition.[1]

  • Nitroalkenes and Vinyl Sulfones: The strong electron-withdrawing nature of the nitro and sulfonyl groups makes these excellent Michael acceptors.

Catalysis: The Engine of the Reaction

The choice of catalyst is the most critical experimental parameter, governing reaction rate, yield, and, in many cases, stereoselectivity.

Base Catalysis: This is the most common and straightforward approach. A base deprotonates the H-phosphonate, generating a potent phosphite anion that acts as the nucleophile. A wide range of bases can be employed, from strong organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-diazabicyclo[2.2.2]octane) to inorganic bases like KF/Al₂O₃ and CaO.[1]

Base_Catalyzed_Mechanism Base-Catalyzed Phospha-Michael Addition Mechanism cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation H_Phosphonate R'₂P(O)H (Phosphonate Tautomer) Phosphite_Anion [R'₂PO]⁻ (Nucleophilic Phosphite Anion) H_Phosphonate->Phosphite_Anion Deprotonation Base Base Alkene Activated Alkene (R-CH=CH-EWG) Enolate_Intermediate Enolate Intermediate Alkene->Enolate_Intermediate Phosphite_Anion_2->Alkene 1,4-Addition Proton_Source H-Base⁺ Final_Product Michael Adduct (R'₂P(O)CH(R)-CH₂-EWG) Enolate_Intermediate_2->Final_Product

Caption: Base-catalyzed mechanism showing nucleophile generation and addition.

Lewis Acid Catalysis: Instead of activating the nucleophile, a Lewis acid (e.g., lanthanide complexes) coordinates to the electron-withdrawing group of the Michael acceptor.[1][4] This coordination increases the electrophilicity of the alkene's β-carbon, making it more susceptible to attack by the neutral (and less reactive) phosphite tautomer. This approach is particularly valuable for less reactive substrates.

Lewis_Acid_Catalyzed_Mechanism Lewis Acid-Catalyzed Phospha-Michael Addition Mechanism cluster_0 Step 1: Acceptor Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Catalyst Turnover Alkene Activated Alkene (R-CH=CH-EWG) Activated_Complex [Alkene-LA] Complex (Enhanced Electrophilicity) Alkene->Activated_Complex Lewis_Acid Lewis Acid (LA) H_Phosphite R'₂POH (Phosphite Tautomer) H_Phosphite->Activated_Complex_2 Attack Zwitterion Zwitterionic Intermediate Activated_Complex_2->Zwitterion Final_Product Michael Adduct + LA (regenerated) Zwitterion_2->Final_Product Intramolecular Proton Transfer Experimental_Workflow General Experimental Workflow A 1. Reaction Setup - Dry glassware - Inert atmosphere (Ar/N₂) - Add reagents & solvent B 2. Catalyst Addition - Dissolve catalyst - Add dropwise at 0 °C or RT A->B C 3. Reaction Monitoring - TLC or GC/LC-MS - Monitor disappearance of starting material B->C D 4. Workup - Quench reaction - Liquid-liquid extraction - Dry organic layer C->D E 5. Purification - Remove solvent (rotary evaporation) - Column chromatography D->E F 6. Characterization - NMR (¹H, ¹³C, ³¹P) - Mass Spectrometry (HRMS) - Determine yield and purity E->F

Caption: A generalized workflow for the phospha-Michael addition.

Protocol 1: General Base-Catalyzed Addition of Diethyl Phosphite to an α,β-Unsaturated Ester

This protocol describes a classic, reliable method for synthesizing β-phosphonopropanoates using DBU as a catalyst.

Materials and Reagents:

Reagent M.W. Amount (mmol) Volume/Mass
α,β-Unsaturated Ester (e.g., Methyl Acrylate) 86.09 10.0 0.86 g (0.9 mL)
Diethyl Phosphite 138.10 11.0 1.52 g (1.42 mL)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 152.24 1.0 (10 mol%) 0.15 g (0.15 mL)

| Dichloromethane (DCM), anhydrous | - | - | 20 mL |

Step-by-Step Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ester (10.0 mmol) and diethyl phosphite (11.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen.

  • Solvent Addition: Add anhydrous DCM (20 mL) via syringe and stir the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

    • Scientist's Note: Cooling is crucial to control the initial exotherm of the reaction, especially with highly reactive substrates, preventing side reactions.

  • Catalyst Addition: Add DBU (1.0 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup: Quench the reaction by adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure phosphonate product.

  • Characterization: Characterize the product by ¹H, ¹³C, and ³¹P NMR and mass spectrometry. The ³¹P NMR should show a characteristic singlet for the product.

Protocol 2: Solvent-Free Phospha-Michael Addition Using a Heterogeneous Catalyst

This protocol leverages a reusable catalyst, KF/Al₂O₃, aligning with green chemistry principles by eliminating the need for a solvent. [1] Materials and Reagents:

Reagent M.W. Amount (mmol) Volume/Mass
α,β-Unsaturated Ketone (e.g., Chalcone) 208.26 5.0 1.04 g
Dimethyl Phosphite 110.05 6.0 0.66 g (0.55 mL)

| KF/Al₂O₃ (40 wt%) | - | - | 0.5 g |

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask, combine the chalcone (5.0 mmol), dimethyl phosphite (6.0 mmol), and KF/Al₂O₃ catalyst (0.5 g).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. For less reactive substrates, gentle heating (50-60 °C) may be required.

    • Scientist's Note: Efficient mixing is key in solvent-free reactions to ensure adequate contact between reagents and the catalyst surface.

  • Monitoring: Monitor the reaction by taking a small aliquot, dissolving it in CDCl₃, and analyzing by ¹H NMR or by TLC after dissolving in a suitable solvent. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, add 15 mL of ethyl acetate to the flask and stir for 5 minutes.

  • Catalyst Removal: Filter the mixture through a short pad of Celite® to remove the solid KF/Al₂O₃ catalyst. The catalyst can be washed with ethanol, dried in an oven, and reused. [1]6. Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product is often obtained in high purity. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

  • Characterization: Confirm the structure and purity using standard analytical techniques (NMR, MS).

Data Summary: Catalyst and Substrate Scope

The choice of catalyst and the nature of the Michael acceptor significantly impact reaction outcomes.

EntryMichael AcceptorH-PhosphonateCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1Methyl AcrylateDiethyl PhosphiteDBU (10)NoneRT95[1]
2AcrylonitrileDiethyl PhosphiteKOH/Al₂O₃NoneRT85[1]
3CyclohexenoneDiethyl PhosphiteCaONoneRT92[1]
4Ethyl CinnamateDi-tolylphosphine oxideNoneNone150 (MW)75[5]
5Vinyl PhosphonateMalononitrileChiral XB Catalyst (10)Toluene-2095[6][7]
6β-NitrostyreneDiphenylphosphine oxideDBU (10)THFRT93[8]

This table is a representative summary and not an exhaustive list.

Applications in Drug Design and Development

The products of the phospha-Michael addition are not merely synthetic curiosities; they are vital building blocks for bioactive molecules.

  • Amino Acid Mimetics: The resulting β- or γ-aminophosphonates are structural analogues of natural amino acids like aspartic and glutamic acid. [9][10]This structural mimicry allows them to act as competitive inhibitors for enzymes involved in amino acid metabolism, a strategy used in designing antibacterial and neuromodulatory agents. [10][11]* Enzyme Inhibitors: The phosphonate moiety is a stable isostere of the tetrahedral transition state of ester and amide hydrolysis. [2]This makes phosphonate-containing molecules potent transition-state inhibitors of proteases (e.g., HIV protease) and other hydrolases, a cornerstone of modern drug design. [2][3]* Bone-Targeting Drugs: Bisphosphonates, which can be synthesized from phospha-Michael adducts, are a major class of drugs for treating osteoporosis and other bone disorders. The phosphonate groups chelate strongly to calcium, targeting the drug to bone tissue. [2][12]* Prodrug Strategies: The anionic charge of phosphonates at physiological pH can hinder cell membrane permeability. The phospha-Michael reaction provides a scaffold that can be further modified into prodrugs (e.g., phosphoramidates), which mask the negative charge, facilitate cellular entry, and are then cleaved intracellularly to release the active drug. [13][14]

References

  • Recent advances in Michael addition of H-phosphon
  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond c
  • Michael Additions to Activated Vinylphosphonates | Request PDF. (2025).
  • Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. (n.d.). MDPI.
  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. (2021).
  • Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. (n.d.). MDPI.
  • Diastereoselective additions of H-phosphinates to alkenyl ketones under phase-transfer conditions. (n.d.). PMC - NIH.
  • Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. (2023). Frontiers.
  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. (n.d.).
  • Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. (2023). NIH.
  • The Last Decade of Optically Active α-Aminophosphon
  • Application Notes and Protocols: Base-Catalyzed Pudovik Reaction. (n.d.). Benchchem.
  • Editorial: Phosphonate chemistry in drug design and development, Volume II. (2022). PMC - NIH.
  • Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers.
  • Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. (n.d.). Journal of the American Chemical Society.
  • Phospha-Michael additions to activated internal alkenes: steric and electronic effects. (2012). Unknown Source.
  • Stereoselective Michael addition of phosphonate stabilized carbanions to nitroalkenes catalyzed by cinchonine-Li complex.. (n.d.).
  • Lewis-acid-catalyzed phosphorylation of alcohols. (2024). RSC Publishing.
  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. (2025).
  • (PDF) Organocatalyzed Phospha‐Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. (2022).
  • Aminophosphonates: Synthesis and practical application | Request PDF. (n.d.).
  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. (n.d.).
  • (PDF) GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. (2021).
  • Aminophosphon
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (n.d.). MDPI.
  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers.
  • Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides. (n.d.). Journal of the American Chemical Society.
  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). MDPI.
  • Phosphonate synthesis by substitution or phosphonyl
  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. (n.d.). MDPI.
  • Pudovik reaction. (n.d.). Wikipedia.
  • Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). PMC - NIH.
  • Aminophosphonate – Knowledge and References. (n.d.). Taylor & Francis.
  • Michael addition reaction mechanism|Examples|Carruthers chapter 1. (2020). YouTube.
  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. (2023). PMC - PubMed Central.

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Application Notes: Dimethyl Hydrogen Phosphate as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application and evaluation of Dimethyl Hydrogen Phosphate (DMHP) as a corrosion inhibitor for steel, designed for researchers and material scientists.

Introduction: The Challenge of Steel Corrosion

Steel, an alloy of iron and carbon, is a cornerstone of modern infrastructure and industry. However, its susceptibility to corrosion—an electrochemical process of gradual destruction by chemical reaction with its environment—poses a significant challenge, leading to structural failures and economic losses. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.[1]

Among the various classes of inhibitors, phosphate-based compounds have garnered significant attention due to their low cost, low toxicity, and high efficiency.[2] this compound (DMHP), an organophosphorus compound with the formula (CH₃O)₂P(O)H, is utilized as a chemical intermediate and has been identified as an effective corrosion inhibitor for steel.[3][4][5] This guide provides a detailed overview of the mechanism, application protocols, and performance evaluation of DMHP for steel protection.

Mechanism of Corrosion Inhibition by DMHP

The primary mechanism by which phosphate esters like DMHP inhibit steel corrosion is through adsorption onto the metal surface, creating a protective barrier that isolates the steel from the corrosive medium.[6] This process involves a combination of physical and chemical interactions.

  • Adsorption and Film Formation: DMHP molecules adsorb onto the steel surface. This process is driven by the interaction between the polar phosphate head group and the metal.

  • Chemisorption: The core of the inhibition lies in the formation of coordinate covalent bonds between the phosphorus-oxygen groups of the phosphate ester and the vacant d-orbitals of iron atoms on the steel surface.[6] This creates a durable and stable P-O-Fe complex, forming a chemisorbed layer.

  • Barrier Layer: This adsorbed film acts as a physical barrier, impeding the diffusion of aggressive ions (like Cl⁻) and corrosive agents (like O₂ and H₂O) to the metal surface.[7][8] The presence of the phosphate layer can block anodic sites, where metal dissolution occurs, and/or cathodic sites, where oxygen reduction takes place, classifying it as a mixed-type inhibitor.[2][9] The formation of a duplex layer, consisting of an inner iron oxide layer and an outer iron phosphate complex, is a common characteristic of phosphate inhibitors.[2][10]

The following diagram illustrates the proposed inhibition mechanism.

G cluster_solution Corrosive Solution (e.g., H₂O, O₂, Cl⁻) cluster_interface Steel-Solution Interface Corrosive_Agents Corrosive Agents (H₂O, O₂, Cl⁻) Film_Formation Formation of Protective Iron-Phosphate Film Corrosive_Agents->Film_Formation Blocked Steel Steel Surface (Fe) Corrosive_Agents->Steel Attack & Corrosion DMHP DMHP Molecules ((CH₃O)₂P(O)H) Adsorption Adsorption of DMHP on Steel Surface DMHP->Adsorption Migrate to surface Adsorption->Film_Formation Chemisorption (P-O-Fe bonds) Film_Formation->Steel Forms protective barrier

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Dimethyl Hydrogen Phosphate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of dimethyl hydrogen phosphate (DMHP) and its primary degradation products: monomethyl hydrogen phosphite and orthophosphorous acid. The method is tailored for researchers, scientists, and professionals in drug development and chemical stability testing. We provide a comprehensive protocol, including forced degradation studies, to ensure the method's specificity and reliability. The causality behind the selection of chromatographic conditions is discussed to provide a deeper understanding of the method's principles.

Introduction

This compound (DMHP) is an organophosphorus compound with various industrial applications, including its use as a chemical intermediate in the synthesis of pesticides and flame retardants.[1] Due to its potential presence in pharmaceutical manufacturing processes as an impurity or a degradation product of other organophosphorus compounds, a reliable analytical method to monitor its stability and quantify its degradation products is crucial.[2] The primary degradation pathway for DMHP is hydrolysis, which leads to the formation of monomethyl hydrogen phosphite, and subsequently orthophosphorous acid and methanol.[3][4][5][6]

This application note describes a stability-indicating HPLC method capable of separating DMHP from its key degradation products. The development of such a method is a critical component of drug stability testing, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[7][8]

Understanding the Degradation Pathway

The hydrolysis of this compound is a stepwise process. The first hydrolysis step involves the cleavage of one methyl ester bond to form monomethyl hydrogen phosphite and methanol. The second step is the hydrolysis of the remaining methyl ester, yielding orthophosphorous acid and another molecule of methanol.

G DMHP This compound (C₂H₇O₃P) MMHP Methanol + Monomethyl Hydrogen Phosphite (CH₅O₃P) DMHP->MMHP Hydrolysis PA Methanol + Orthophosphorous Acid (H₃PO₃) MMHP->PA Hydrolysis

Figure 1: Hydrolytic degradation pathway of this compound.

Chromatographic Method Development

The selection of the chromatographic conditions is paramount for achieving a robust and reliable separation. Given the polar nature of DMHP and its degradation products, two primary approaches were considered: reverse-phase HPLC with an aqueous mobile phase and ion chromatography.

Rationale for Method Selection

A reverse-phase HPLC method was chosen for its versatility and widespread availability in analytical laboratories. To enhance the retention of the highly polar analytes on a non-polar stationary phase, a C18 column with a highly aqueous mobile phase is employed. The addition of a small amount of a volatile acid, such as formic acid, to the mobile phase serves two purposes: it helps to suppress the ionization of the acidic analytes, leading to better peak shape, and it ensures compatibility with mass spectrometry (MS) detection if required.[9][10]

While ion chromatography is also a suitable technique for the analysis of phosphites and phosphates,[11][12][13][14][15] reverse-phase HPLC often provides a more straightforward approach for methods that may need to be transferred between laboratories with varying equipment.

Optimized HPLC Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of DMHP and its degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-15 min: 5-30% B; 15-20 min: 30% B; 20-21 min: 30-5% B; 21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Diluent Water

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.

  • Prepare individual stock solutions of monomethyl hydrogen phosphite and orthophosphorous acid at 1 mg/mL in water.

  • From the stock solutions, prepare a mixed standard solution containing 100 µg/mL of each analyte in water.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing DMHP in water to achieve a target concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8][16][17]

Workflow for Forced Degradation:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Start DMHP Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT, 4h) Start->Base Oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) Start->Oxidative Thermal Thermal Degradation (Solid, 80°C, 48h) Start->Thermal Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to 100 µg/mL Oxidative->Dilute Thermal->Dilute Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze

Figure 2: Workflow for forced degradation studies of this compound.

Detailed Protocol:

  • Acid Hydrolysis: To 1 mL of DMHP stock solution (1 mg/mL), add 1 mL of 0.2 M HCl. Heat the solution at 60 °C for 24 hours. Cool to room temperature and neutralize with 1 mL of 0.2 M NaOH. Dilute to a final concentration of 100 µg/mL with water.

  • Alkaline Hydrolysis: To 1 mL of DMHP stock solution (1 mg/mL), add 1 mL of 0.2 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 1 mL of 0.2 M HCl. Dilute to a final concentration of 100 µg/mL with water.

  • Oxidative Degradation: To 1 mL of DMHP stock solution (1 mg/mL), add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with water.

  • Thermal Degradation: Store a solid sample of DMHP in an oven at 80 °C for 48 hours. After cooling, prepare a 100 µg/mL solution in water.

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[18] Key validation parameters are summarized below.

ParameterAcceptance Criteria
Specificity The peak for DMHP should be free from interference from its degradation products and any matrix components. Peak purity should be evaluated using a photodiode array (PDA) detector.
Linearity A minimum of five concentrations covering the expected range. Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%) should be within 98.0% to 102.0%.
Precision Repeatability (n=6) and intermediate precision (different day, different analyst) should have a relative standard deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Expected Results and Discussion

Under the optimized HPLC conditions, a clear separation of this compound, monomethyl hydrogen phosphite, and orthophosphorous acid is expected. The retention times will vary depending on the specific C18 column used, but the elution order should be consistent, with the more polar compounds (orthophosphorous acid and monomethyl hydrogen phosphite) eluting earlier than the parent compound (this compound).

The forced degradation studies will demonstrate the stability-indicating nature of the method. Significant degradation of DMHP is anticipated under acidic and alkaline conditions, with the appearance of peaks corresponding to monomethyl hydrogen phosphite and orthophosphorous acid. The method should be able to resolve these degradation product peaks from the parent DMHP peak, confirming its specificity.

Conclusion

The stability-indicating HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound and its primary degradation products. The comprehensive protocol for forced degradation studies ensures the method's specificity, making it suitable for quality control and stability testing in the pharmaceutical and chemical industries. By understanding the rationale behind the method development, researchers can adapt and troubleshoot the procedure for their specific applications.

References

  • Švec, F. (2005). Ion-exchange chromatography of phosphorus species: a review. Talanta, 66(2), 376-410. [Link]

  • Shah, J. (2016). Separation and speciation of organophosphorus pesticides based on hydrolysis using reverse phase HPLC. ResearchGate. [Link]

  • Tan, T. T., et al. (2014). Development and Validation of Stability-Indicating HPLC Method for Roflumilast and Related Substances. ResearchGate. [Link]

  • Saimalakondaiah, D., et al. (2014). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • Patel, R. B., et al. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 2662-2670. [Link]

  • SIELC Technologies. (2018). Separation of Dimethyl hydrogen phosphite on Newcrom C18 HPLC column. [Link]

  • Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column Photochemical Degradation Followed by the Formation of Reduced Heieropolymolybdate. Iowa State University Retrospective Theses and Dissertations. [Link]

  • Cho, Y., et al. (1997). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Analytical Toxicology, 21(4), 284-290. [Link]

  • Han, C., et al. (2012). Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography. Water Research, 46(15), 4898-4906. [Link]

  • Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • SIELC Technologies. (2018). Separation of Dimethyl phosphate on Newcrom R1 HPLC column. [Link]

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. UNEP Publications. [Link]

  • Kasar, P., et al. (2022). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. International Journal of Research in Pharmaceutical Sciences, 13(3), 1-10. [Link]

  • Nomeir, A. A., et al. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of Analytical Toxicology, 12(6), 334-338. [Link]

  • Welch, C. J., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Journal of Chromatography A, 1670, 462963. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl hydrogen phosphite. PubChem Compound Summary for CID 13374. [Link]

  • Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC North America, 38(8), 444-451. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Nomeir, A. A., et al. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. OSTI.GOV. [Link]

  • Nomeir, A. A., et al. (1988). Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions. Journal of Analytical Toxicology, 12(6), 334-338. [Link]

  • Shah, C., & Shah, J. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food Chemistry, 230, 48-54. [Link]

  • LCGC North America. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. LCGC North America, 38(7), 364-367. [Link]

  • Lacorte, S., & Barceló, D. (1996). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Environmental Science & Technology, 30(2), 509-517. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Phosphorylation Reactions with Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing dimethyl hydrogen phosphate (DMHP) for phosphorylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common challenges and questions encountered in the lab.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues that may arise during your phosphorylation experiments.

Q1: Why is my phosphorylation reaction yield consistently low or non-existent?

A low or zero yield is the most common issue. The cause can usually be traced to one of four areas: reagent integrity, reaction conditions, substrate issues, or contaminants.

A1: Systematic Diagnosis and Solutions

To identify the root cause, a systematic approach is essential. The following flowchart outlines a logical troubleshooting workflow.

G start Low/No Yield Observed reagent Step 1: Verify Reagent Integrity start->reagent conditions Step 2: Assess Reaction Conditions start->conditions substrate Step 3: Evaluate Substrate start->substrate workup Step 4: Review Workup & Purification start->workup dmhp Is DMHP fresh? Has it been stored properly? reagent->dmhp solvent Is the solvent anhydrous? Is the atmosphere inert? reagent->solvent temp Is the temperature optimal? (Too high/low) conditions->temp activator Is the activating agent/catalyst appropriate and active? conditions->activator purity Is the substrate pure? (Contaminants can inhibit) substrate->purity reactivity Is the target hydroxyl group sterically hindered or electronically deactivated? substrate->reactivity loss Is the product water-soluble? Is it being lost during extraction? workup->loss dmhp_sol Action: Use a fresh, unopened bottle of DMHP. Ensure storage is in a dry, inert atmosphere. dmhp->dmhp_sol solvent_sol Action: Use freshly distilled, anhydrous solvent. Ensure reaction is under N2 or Ar. solvent->solvent_sol temp_sol Action: Run a temperature screen. Note: DMHP decomposes rapidly on heating. temp->temp_sol activator_sol Action: Verify activator's purity and stoichiometry. Consider alternative activators (e.g., phosphonium or uronium salts). activator->activator_sol purity_sol Action: Re-purify the starting material. Confirm purity by NMR, LC-MS. purity->purity_sol reactivity_sol Action: Increase reaction time or temperature cautiously. Consider a less hindered phosphorylating agent. reactivity->reactivity_sol loss_sol Action: Avoid aqueous workup if possible. Consider alternative purification like silica gel chromatography or precipitation. loss->loss_sol

Caption: Troubleshooting workflow for low phosphorylation yield.

Detailed Breakdown of Causes and Solutions:

Problem Area Potential Cause Scientific Rationale & Recommended Action
Reagent Integrity DMHP Degradation This compound is susceptible to hydrolysis, especially in the presence of moisture.[1][2] In aqueous solutions, it degrades into methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[3][4] Action: Use a fresh bottle of high-purity DMHP (>98.0%)[5]. Store under an inert atmosphere (Nitrogen or Argon) and away from moisture.
Solvent Contamination The presence of water or other protic impurities in the solvent will consume the activated phosphorylating agent, leading to deactivation and low yields. Action: Use anhydrous solvents. If the reaction is sensitive, consider distilling the solvent over a suitable drying agent immediately before use.
Reaction Conditions Suboptimal Temperature Phosphorylation reactions often require a specific temperature range for activation without causing degradation. DMHP decomposes rapidly upon heating, producing toxic fumes.[1] Action: Start at a lower temperature (e.g., 0 °C) and allow the reaction to warm to room temperature. If no reaction occurs, gentle heating (e.g., 40-50 °C) can be attempted, but must be monitored closely for reagent decomposition.
Inefficient Activation DMHP itself is a poor phosphorylating agent and requires activation. The choice of activating agent (e.g., a carbodiimide, a phosphonium salt like PyBOP, or a coupling agent like trichloroacetonitrile[6]) is critical. Action: Ensure the activating agent is fresh and used in the correct stoichiometric ratio. Research literature for activators proven to be effective for your specific substrate class.
Substrate Issues Starting Material Impurity Impurities in your substrate, such as salts (phosphate, ammonium ions) or other nucleophiles, can inhibit the reaction or compete for the phosphorylating agent.[7][8] Action: Purify the substrate immediately before the reaction. Techniques like recrystallization, chromatography, or precipitation can be effective. Confirm purity via analytical methods.
Steric Hindrance A sterically hindered hydroxyl group on the substrate molecule will be less accessible to the bulky activated DMHP complex, slowing down the reaction rate significantly. Action: Increase the reaction time and/or temperature (cautiously). If the yield remains low, a smaller phosphorylating agent may be necessary.
Workup & Purification Product Loss Phosphorylated compounds, especially monophosphates, can have significant water solubility. They may be lost during an aqueous workup or extraction procedure. Action: Minimize or avoid aqueous workups. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product. Consider direct purification by silica gel chromatography using a polar mobile phase or precipitation of the product from a non-polar solvent.
Q2: My reaction is messy, showing multiple spots on TLC/LC-MS. What are the likely side products?

A2: Identifying and Mitigating Side Reactions

The formation of multiple products typically points to either degradation of the reagent or side reactions involving your substrate.

  • DMHP Degradation Products: As established, DMHP can decompose, especially under non-anhydrous or high-temperature conditions.[1][3][4] The primary degradation products are methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[3][4] These are highly polar and can complicate purification.

    • Mitigation: The most effective mitigation is prevention. Strictly adhere to anhydrous conditions and maintain careful temperature control.

  • Substrate-Related Side Reactions:

    • Multiple Phosphorylation: If your substrate has more than one nucleophilic site (e.g., multiple hydroxyl or amine groups), you may see a mixture of mono-, di-, and poly-phosphorylated products.

      • Mitigation: Use protecting groups for other reactive sites. Alternatively, carefully control the stoichiometry of DMHP (e.g., use 0.9-1.0 equivalents for mono-phosphorylation) to favor the desired product.

    • Substrate Degradation: The reaction conditions (e.g., acidic or basic byproducts from the activating agent) might be degrading your starting material.

      • Mitigation: Add a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to the reaction to scavenge acidic byproducts. Monitor the stability of your starting material under the reaction conditions without the phosphorylating agent to confirm.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common practical and theoretical questions about using this compound.

Q1: How should I properly store and handle this compound?

A1: Safety and stability are paramount when handling DMHP.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept separate from strong oxidizing agents, acids, bases, and sources of moisture.[1][2]

  • Handling: DMHP is corrosive and can cause severe skin burns and eye damage.[1][2] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Atmosphere: For use in moisture-sensitive reactions, it is best to handle DMHP under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Q2: What is the general mechanism of phosphorylation using DMHP?

A2: this compound is a phosphate diester and is not sufficiently electrophilic to phosphorylate an alcohol directly.[9] The reaction requires an "activating agent" to convert the P-OH group into a better leaving group, making the phosphorus atom susceptible to nucleophilic attack by the alcohol of your substrate.

The general mechanism proceeds in two key stages:

  • Activation Step: DMHP reacts with an activating agent (e.g., a carbodiimide, phosphonium salt, or a reagent like trichloroacetonitrile). This creates a highly reactive phosphorylated intermediate. The specific nature of this intermediate depends on the activator used.

  • Nucleophilic Attack: The hydroxyl group of your substrate molecule acts as a nucleophile, attacking the electrophilic phosphorus center of the activated intermediate. This displaces the activated leaving group and forms the new phosphate ester bond, yielding your desired product.

Q3: What are the best starting conditions for a phosphorylation reaction with DMHP?

A3: Optimal conditions are highly substrate-dependent. However, the following protocol provides a robust and validated starting point for your optimization efforts.

Experimental Protocol: General Procedure for Phosphorylation of a Primary Alcohol

This protocol describes a general method for the phosphorylation of a primary alcohol using DMHP with trichloroacetonitrile as an activating agent, a method known for its robustness.[6]

Materials:

  • Substrate (containing a primary alcohol)

  • This compound (DMHP), high purity[5]

  • Trichloroacetonitrile (Cl₃CCN)

  • Anhydrous non-nucleophilic base (e.g., DBU, DBN)

  • Anhydrous reaction solvent (e.g., Acetonitrile, Dichloromethane)

  • Nitrogen or Argon gas supply

  • Standard glassware (oven-dried)

Step-by-Step Methodology:

  • Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Place the flask under a positive pressure of inert gas. Dissolve the substrate (1.0 eq) in anhydrous solvent (e.g., acetonitrile).

  • Activation: To the stirring solution, add this compound (1.2 eq) followed by trichloroacetonitrile (1.5 eq).

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the non-nucleophilic base (e.g., DBU, 1.5 eq) dropwise via syringe. The formation of a reactive phosphoroimidate intermediate is often observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The purification method will depend on the properties of the product.

    • For non-polar products: Redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • For polar products: Avoid aqueous workup. Attempt to directly purify the crude residue by flash column chromatography.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, ¹³C NMR, and high-resolution mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification p1 Dry glassware (oven) p2 Assemble under N2/Ar p1->p2 p3 Add anhydrous solvent & substrate (1.0 eq) p2->p3 r1 Add DMHP (1.2 eq) & Activator (1.5 eq) p3->r1 r2 Cool to 0 °C r1->r2 r3 Add Base (1.5 eq) dropwise r2->r3 r4 Stir & warm to RT r3->r4 r5 Monitor by TLC / LC-MS r4->r5 w1 Reaction Complete r5->w1 w2 Concentrate in vacuo w1->w2 w3 Purify Product (Chromatography/Extraction) w2->w3 w4 Characterize (NMR, MS) w3->w4

Caption: General experimental workflow for phosphorylation.

References

  • Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of Analytical Toxicology. [Link]

  • Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions. Journal of Analytical Toxicology, Oxford Academic. [Link]

  • ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. International Labour Organization. [Link]

  • Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. OSTI.GOV. [Link]

  • Dimethylphosphite - Wikipedia. Wikipedia. [Link]

  • Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. NCBI Bookshelf. [Link]

  • The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. International Journal of Molecular Sciences. [Link]

  • Dimethyl Hydrogen Phosphite (IARC Summary & Evaluation, Volume 48, 1990). INCHEM. [Link]

  • Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Annual Review of Biochemistry. [Link]

  • Showing metabocard for Dimethylphosphate (HMDB0061734). Human Metabolome Database. [Link]

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Navigating the Nuances of Dimethyl Hydrogen Phosphate Stability in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – To support researchers, scientists, and drug development professionals in their experimental endeavors, we are pleased to launch a comprehensive technical support center focused on the aqueous stability of dimethyl hydrogen phosphate (DMHP). This resource, presented in a user-friendly question-and-answer format, provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered in the laboratory. Drawing from established scientific literature and extensive field experience, this guide is designed to ensure the integrity and success of your experiments involving this critical compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental stability of this compound in aqueous environments.

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound (DMHP) is principally governed by three key factors: pH, temperature, and the composition of the buffer system. Of these, pH plays the most dramatic role. DMHP is significantly more stable in acidic conditions than in neutral or alkaline solutions. Temperature accelerates the degradation process across all pH levels, and the components of your buffer system can also potentially influence the rate of hydrolysis.

Q2: What is the expected half-life of this compound at different pH values?

A2: The hydrolytic half-life of DMHP is highly dependent on the pH of the aqueous solution. At 25°C, the following are approximate half-lives:

pHApproximate Half-Life
4~10 days[1]
7.4~2.4 hours (at 37°C)[2][3][4]
9Significantly shorter than at neutral pH

It is crucial to note that these are estimates, and the actual half-life in your experimental setup may vary based on temperature, buffer composition, and the presence of other solutes.

Q3: What are the degradation products of this compound in water?

A3: The hydrolysis of this compound proceeds in a stepwise manner, yielding monomethyl hydrogen phosphite, methanol, and ultimately orthophosphorous acid.[2][3][4] The primary degradation pathway involves the cleavage of one of the methyl ester bonds.

Q4: How does temperature affect the rate of this compound degradation?

A4: As with most chemical reactions, an increase in temperature will accelerate the rate of DMHP hydrolysis.[2][3][4] Therefore, for experiments requiring the stability of DMHP over an extended period, it is recommended to work at lower temperatures whenever feasible. When designing your experiments, consider conducting pilot stability studies at your intended working temperature to accurately determine the degradation kinetics under your specific conditions.

Q5: Is there an initial period of stability for this compound in aqueous solutions?

A5: Yes, studies have shown that in aqueous solutions, particularly in phosphate buffer at physiological pH, DMHP can exhibit a period of stability before degradation begins.[2][3][4] For example, at a 10% concentration in 0.1M phosphate buffer at pH 7.4 and 37°C, DMHP was found to be stable for approximately 3.6 hours.[2][3][4] This initial lag phase is an important consideration for timing your experiments and sample analysis.

Section 2: Troubleshooting Guide

This section provides practical advice for overcoming common challenges and ensuring the accuracy of your experimental results.

Experimental Design & Execution

Q6: My results are inconsistent. Could the stability of my this compound solution be the cause?

A6: Absolutely. Inconsistent results are a common indicator of compound degradation. Given the lability of DMHP, particularly at neutral to alkaline pH, it is highly probable that its degradation during your experiment is a source of variability. To troubleshoot this, consider the following:

  • Prepare Fresh Solutions: Always prepare your DMHP solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.

  • Control Temperature: Maintain a consistent and controlled temperature throughout your experiment. Use ice baths for handling stock solutions and ensure your incubation temperatures are stable.

  • Monitor pH: The pH of your solution can drift during an experiment. It is good practice to measure the pH at the beginning and end of your experiment to ensure it remains within the desired range.

  • Minimize Incubation Times: If possible, design your experiments to have the shortest possible incubation times to reduce the extent of degradation.

Q7: I am using a buffer other than phosphate (e.g., Tris, HEPES). How will this affect the stability of this compound?

A7: This is a critical consideration. While the stability of DMHP has been well-characterized in phosphate buffers, data on its stability in other common biological buffers like Tris and HEPES is scarce in the literature. It is plausible that the amine groups in these buffers could act as nucleophiles and catalyze the hydrolysis of DMHP.

Recommendation: If you must use a buffer other than phosphate, it is imperative to perform a preliminary stability study of DMHP in that specific buffer system under your experimental conditions (pH, temperature, concentration). A suggested protocol for this is provided in Section 3.

Q8: I've observed a precipitate forming in my solution. What could be the cause?

A8: While DMHP itself is soluble in water, the formation of a precipitate could be due to interactions between the degradation products and other components in your solution.[5] For instance, phosphate buffers can precipitate in the presence of certain divalent cations like Ca²⁺ and Mg²⁺.[5] If you are using a phosphate buffer, ensure that your other reagents are compatible.

Analytical Challenges

Q9: I am having trouble developing an HPLC method to analyze this compound and its degradation products. What are some common issues?

A9: Analyzing DMHP and its highly polar degradation products by reverse-phase HPLC can be challenging. Here are some common problems and potential solutions:

  • Poor Retention: These compounds are very polar and may have little to no retention on standard C18 columns.

    • Solution: Consider using a more polar stationary phase, such as a cyano or amino phase column.[6] Alternatively, ion-pair chromatography with an appropriate counter-ion can improve retention.

  • Peak Tailing: This can be caused by interactions with active silanol groups on the silica backbone of the column.

    • Solution: Use a modern, end-capped column with low silanol activity. Operating at a lower pH can also help to suppress the ionization of silanol groups.

  • Matrix Effects in Biological Samples: When analyzing DMHP in complex matrices like cell lysates or plasma, endogenous compounds can interfere with the analysis.

    • Solution: Implement a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be an effective technique for this.[7]

Q10: My GC analysis of this compound is giving variable results. What should I check?

A10: Gas chromatography is a viable method for DMHP analysis, often utilizing a flame ionization detector (FID) or a mass spectrometer (MS).[8] However, variability can arise from several sources:

  • Inlet Discrimination: DMHP is a relatively polar and thermally labile compound. Active sites in the GC inlet can cause degradation and poor reproducibility.

    • Solution: Use a deactivated inlet liner and ensure the inlet temperature is optimized (high enough for volatilization but not so high as to cause degradation).

  • Column Bleed: At higher temperatures, the column stationary phase can degrade, leading to baseline instability.

    • Solution: Use a high-quality, low-bleed column and operate within its recommended temperature limits.[9]

  • Carryover: DMHP can adsorb to active sites in the system, leading to ghost peaks in subsequent runs.

    • Solution: Perform regular system bake-outs and use a solvent rinse between injections to clean the system.[9]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer

This protocol provides a framework for determining the stability of DMHP in a buffer of your choice.

1. Materials:

  • This compound (DMHP)
  • Your chosen buffer (e.g., Tris-HCl, HEPES)
  • High-purity water
  • Acid and base for pH adjustment (e.g., HCl, NaOH)
  • Calibrated pH meter
  • Thermostatically controlled incubator or water bath
  • Analytical instrument (HPLC or GC) with a validated method for DMHP quantification

2. Procedure:

  • Prepare a stock solution of your chosen buffer at the desired concentration and pH.
  • Prepare a concentrated stock solution of DMHP in an appropriate solvent (e.g., water or the buffer itself). It is recommended to prepare this fresh.
  • Spike the buffer with the DMHP stock solution to achieve the final desired concentration.
  • Immediately after mixing, take a time point zero (T=0) sample and analyze it to determine the initial concentration of DMHP.
  • Incubate the remaining solution at the desired temperature.
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
  • Immediately quench the reaction if necessary (e.g., by acidification or freezing) to prevent further degradation before analysis.
  • Analyze all samples by your validated analytical method to determine the concentration of DMHP remaining at each time point.
  • Plot the concentration of DMHP versus time to determine the degradation kinetics.
Diagrams

Hydrolysis_Pathway DMHP This compound (C₂H₇O₃P) MHP Monomethyl Hydrogen Phosphite (CH₅O₃P) DMHP->MHP + H₂O - CH₃OH MeOH1 Methanol (CH₃OH) DMHP->MeOH1 PA Orthophosphorous Acid (H₃PO₃) MHP->PA + H₂O - CH₃OH MeOH2 Methanol (CH₃OH) MHP->MeOH2

Caption: Hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffer Prepare Buffer mix Spike DMHP into Buffer prep_buffer->mix prep_dmhp Prepare DMHP Stock prep_dmhp->mix t0 T=0 Sample mix->t0 incubate Incubate at Controlled Temperature mix->incubate quench Quench Reaction t0->quench sampling Time-Point Sampling incubate->sampling aliquots over time sampling->quench analyze Analyze by HPLC/GC quench->analyze data Plot Data & Determine Kinetics analyze->data

Caption: Workflow for assessing DMHP stability.

Section 4: Concluding Remarks

The stability of this compound in aqueous solutions is a critical parameter that can significantly impact the outcome of research in various scientific disciplines. By understanding the key factors that govern its degradation and by implementing robust experimental and analytical practices, researchers can ensure the reliability and accuracy of their data. This technical support center serves as a living document and will be updated as new information becomes available. We encourage researchers to perform their own stability assessments, particularly when working with non-standard buffer systems, to contribute to the collective understanding of this important compound.

References

  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of Analytical Toxicology, 12(6), 334–338. [Link]

  • Priebe, S. R. (1984). Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University. [Link]

  • PubChem. (n.d.). Dimethyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • Singh, S., et al. (2022). Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. Taylor & Francis Online, 31(1), 123-134. [Link]

  • LCGC North America. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. LCGC North America, 38(7), 14-19.
  • Sharma, A., et al. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food Chemistry, 234, 157-163. [Link]

  • Nomeir, A. A., et al. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. OSTI.GOV. [Link]

  • Nomeir, A. A., Burka, L. T., & Matthews, H. B. (1988). Analysis of Dimethyl Hydrogen Phosphite and Its Stability under Simulated Physiological Conditions. Journal of Analytical Toxicology, 12(6), 334-338. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Hengge, A. C. (2004). Generality of solvation effects on the hydrolysis rates of phosphate monoesters and their possible relevance to enzymatic catalysis. Journal of the American Chemical Society, 126(23), 7331-7337. [Link]

  • Hartl, J., et al. (2023). Corundum Particles as Trypsin Carrier for Efficient Protein Digestion. MDPI, 23(1), 1. [Link]

  • International Agency for Research on Cancer. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon: IARC. [Link]

  • ResearchGate. (n.d.). Reaction scheme of the dimethyl-phosphate hydrolysis. Retrieved from [Link]

  • Desheng. (n.d.). How long can HEPES buffer be stored after preparation. Retrieved from [Link]

  • Quistad, G. B., et al. (2006). Serine Hydrolase KIAA1363: Toxicological and Structural Features with Emphasis on Organophosphate Interactions. Chemical Research in Toxicology, 19(5), 625-630. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl hydrogen phosphite. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

  • ResearchGate. (n.d.). Base catalysed phosphate diester hydrolysis. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE. Retrieved from [Link]

  • Hosseinkhani, S., et al. (2011). Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase. International Journal of Biological Macromolecules, 49(3), 343-348. [Link]

  • Vincent, J. B., et al. (1992). Hydrolysis of phosphate monoesters: a biological problem with multiple chemical solutions. FASEB Journal, 6(11), 2915-2923. [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Washington (DC)

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Technical Support Center: Dimethyl Hydrogen Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Dimethyl Hydrogen Phosphate (DMHP), (CH₃O)₂P(O)OH. DMHP is a critical intermediate in the production of various agrochemicals, flame retardants, and specialty reagents. However, its synthesis is often plagued by competing side reactions that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during DMHP synthesis. We will delve into the causality behind these side reactions and provide field-proven protocols to mitigate them, ensuring the integrity of your experimental outcomes.

Primary Synthetic Pathways & Associated Challenges

The successful synthesis of pure DMHP hinges on the careful control of phosphorylation, methylation, and hydrolysis steps. The choice of starting material dictates the most likely side reactions. Below are two common pathways.

  • Pathway A: Oxidation of Dimethyl Phosphite. This is a widely used industrial method. It first involves the synthesis of Dimethyl Phosphite ((CH₃O)₂P(O)H), typically from phosphorus trichloride (PCl₃) and methanol, followed by an oxidation step to yield the target DMHP. The primary challenge lies in the initial synthesis of the phosphite precursor, where acidic byproducts can cause significant issues[1][2].

  • Pathway B: Controlled Demethylation of Trimethyl Phosphate. This route involves the selective hydrolysis of one methyl group from Trimethyl Phosphate ((CH₃O)₃PO). While conceptually simple, achieving mono-hydrolysis without proceeding to monomethyl dihydrogen phosphate or phosphoric acid requires precise control over reaction conditions. Over- or under-hydrolysis are the main challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.

Category 1: Purity Issues & Byproduct Identification
Q1: My final product is contaminated with Trimethyl Phosphate ((CH₃O)₃PO). What caused this and how can I prevent it?

Answer: The presence of Trimethyl Phosphate (TMPO) points to an imbalance in the methylation/hydrolysis equilibrium.

  • Causality (Mechanism): If you are using a direct synthesis approach with a phosphorylating agent like POCl₃ and methanol, using an excess of methanol or a strong methylating agent under basic conditions can favor the formation of the fully esterified and thermodynamically stable TMPO[3]. If your route is the controlled hydrolysis of TMPO (Pathway B), its presence simply indicates an incomplete reaction.

  • Troubleshooting & Prevention:

    • Stoichiometric Control: Carefully control the molar ratio of your phosphorylating agent to methanol. Avoid using a large excess of methanol.

    • Temperature Management: The reaction to form phosphate esters is exothermic. Maintain rigorous temperature control to prevent runaway reactions that can lead to over-methylation.

    • Reaction Monitoring: Track the reaction progress using ³¹P NMR or GC. For the hydrolysis of TMPO, ensure the reaction proceeds until the starting material peak has disappeared.

    • Purification: TMPO can be effectively removed from the desired DMHP product via aqueous extraction, as DMHP has higher water solubility than TMPO[4].

Q2: My ³¹P NMR spectrum shows an unexpected peak around +7 to +11 ppm, often as a doublet with a large coupling constant (J ≈ 700 Hz). What is it?

Answer: This is the classic signature of unreacted Dimethyl Phosphite ((CH₃O)₂P(O)H), your starting material for Pathway A.

  • Causality (Mechanism): This peak indicates that the oxidation step of your dimethyl phosphite is incomplete. The distinctive large coupling constant arises from the direct bond between phosphorus and hydrogen (¹JP-H), which is absent in your target P-OH product[5].

  • Troubleshooting & Prevention:

    • Verify Oxidant Stoichiometry: Ensure you have added a sufficient molar equivalent of your oxidizing agent.

    • Assess Oxidant Potency: The chosen oxidant may be too weak or may have degraded. Consider a more potent oxidizing agent or use a fresh batch.

    • Improve Reaction Conditions: Increase the reaction time or moderately increase the temperature to drive the oxidation to completion. As always, monitor via an appropriate analytical technique to avoid promoting decomposition side reactions.

Q3: I'm seeing a peak near 0 ppm in my ³¹P NMR that isn't my product, and the reaction mixture is highly acidic. What is this byproduct?

Answer: This signal likely corresponds to Monomethyl Dihydrogen Phosphate (CH₃O)P(O)(OH)₂ or Phosphoric Acid H₃PO₄.

  • Causality (Mechanism): This is a classic sign of over-hydrolysis or demethylation. This side reaction is aggressively catalyzed by acid, particularly HCl, which is a major byproduct in the synthesis of the dimethyl phosphite precursor from PCl₃[1]. If the HCl is not efficiently removed before subsequent steps, it will catalyze the removal of methyl groups from your product[1]. The presence of excess water will also drive this reaction.

    • (CH₃O)₂P(O)OH + H₂O --(H⁺)--> (CH₃O)P(O)(OH)₂ + CH₃OH

    • (CH₃O)P(O)(OH)₂ + H₂O --(H⁺)--> H₃PO₄ + CH₃OH

  • Troubleshooting & Prevention:

    • Rigorous HCl Removal: When preparing the dimethyl phosphite precursor, ensure the HCl byproduct is thoroughly removed, typically by sparging with an inert gas or applying a vacuum[1][2].

    • Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize water contamination.

    • Neutralization: Before workup or purification, carefully neutralize any residual acid with a non-aqueous base.

Category 2: Low Yield & Reaction Inefficiency
Q4: My overall yield is very low when starting from PCl₃ and methanol. Where am I losing my product?

Answer: Low yields in this synthesis almost always trace back to the formation and subsequent decomposition of the dimethyl phosphite intermediate.

  • Causality (Mechanism): As detailed in Q3, the co-production of two moles of HCl for every mole of dimethyl phosphite creates a highly acidic environment[6]. If the reaction is too slow or the HCl is not removed immediately, it will attack the product, leading to a cascade of demethylation reactions that form monomethyl phosphite and phosphorous acid[1]. These are often high-boiling, viscous materials that are difficult to separate and represent a significant yield loss[1].

  • Troubleshooting & Prevention:

    • Efficient Mixing and Cooling: The reaction is highly exothermic. Use an efficient stirring and cooling system to maintain a low temperature (e.g., -20 to -10 °C) during the addition of reagents to prevent localized heating[1][7].

    • Apply Vacuum: Performing the reaction under vacuum is a highly effective industrial method to continuously remove the gaseous HCl as it forms, preventing it from reacting with the product in the liquid phase[1][2].

    • Control Stoichiometry: A slight excess of methanol may be required to compensate for evaporative losses under vacuum, but a large excess can dissolve more HCl, keeping it in the reaction mixture[1]. The ideal PCl₃ to methanol molar ratio is typically between 1:3.0 and 1:3.1[2].

Data Presentation: Byproduct Identification via ³¹P NMR

Use the following table to quickly identify common impurities in your reaction mixture based on their characteristic ³¹P NMR chemical shifts.

Compound NameStructureCommon CauseTypical ³¹P NMR Chemical Shift (δ, ppm)
This compound (CH₃O)₂P(O)OHTarget Product +1 to +3
Trimethyl Phosphate(CH₃O)₃POIncomplete hydrolysis; Over-methylation+2 to +4
Dimethyl Phosphite(CH₃O)₂P(O)HIncomplete oxidation+7 to +11 (Doublet, J ≈ 700 Hz)
Monomethyl Dihydrogen Phosphate(CH₃O)P(O)(OH)₂Over-hydrolysis; Acid-catalyzed demethylation0 to +2
Phosphoric AcidH₃PO₄Complete hydrolysis~0 (concentration and pH dependent)
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. Data synthesized from[5][8][9][10].

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for DMHP Purity

G cluster_0 Symptom Analysis cluster_1 Byproduct Identification & Causality cluster_2 Corrective Actions Start Impure DMHP Sample (Post-Synthesis) RunNMR Acquire ³¹P NMR Spectrum Start->RunNMR CheckShifts Analyze Chemical Shifts RunNMR->CheckShifts IsTMPO Peak at ~+3 ppm? (No P-H Coupling) CheckShifts->IsTMPO IsDMHPt Peak at ~+9 ppm? (Large J ≈ 700 Hz) CheckShifts->IsDMHPt IsAcid Peak near 0 ppm? (High Acidity) CheckShifts->IsAcid IsTMPO->IsDMHPt No CauseTMPO Cause: Incomplete Hydrolysis or Over-Methylation IsTMPO->CauseTMPO Yes IsDMHPt->IsAcid No CauseDMHPt Cause: Incomplete Oxidation of Precursor IsDMHPt->CauseDMHPt Yes CauseAcid Cause: Over-Hydrolysis or Acid-Catalyzed Demethylation IsAcid->CauseAcid Yes End Purity Issue Unidentified (Consult Advanced Analytics) IsAcid->End No SolTMPO Solution: 1. Adjust Stoichiometry 2. Monitor Reaction Time 3. Purify via Aqueous Wash CauseTMPO->SolTMPO SolDMHPt Solution: 1. Check Oxidant Molarity 2. Increase Reaction Time 3. Use Fresh Oxidant CauseDMHPt->SolDMHPt SolAcid Solution: 1. Ensure HCl Removal 2. Use Anhydrous Reagents 3. Control Temperature CauseAcid->SolAcid

Caption: Troubleshooting workflow for identifying impurities in DMHP synthesis.

Diagram 2: Key Reaction vs. Side Reaction

ReactionVsSideReaction Start Dimethyl Phosphite ((CH₃O)₂P(O)H) Product This compound ((CH₃O)₂P(O)OH) Start->Product Desired Oxidation (Pathway A) Oxidant Oxidizing Agent (e.g., O₂) SideProduct Monomethyl Dihydrogen Phosphate + Methanol Product->SideProduct Undesired Hydrolysis (Side Reaction) Contaminant H₂O / H⁺ (Acid)

Caption: Desired oxidation pathway versus the competing hydrolysis side reaction.

Key Experimental Protocols

Protocol 1: In-Situ Reaction Monitoring by ³¹P NMR

This protocol allows you to track the conversion of your starting material to DMHP without a full workup, enabling precise determination of reaction completion.

  • Sample Preparation: Under an inert atmosphere, carefully withdraw ~0.1 mL of the reaction mixture.

  • Quenching (Optional but Recommended): Immediately dilute the aliquot in ~0.5 mL of a cold, deuterated solvent (e.g., CDCl₃ or D₂O, choose based on reaction solvent miscibility). This slows the reaction significantly.

  • Transfer: Transfer the diluted sample to a clean NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A relatively small number of scans (e.g., 16 or 32) is usually sufficient due to the high natural abundance and sensitivity of the ³¹P nucleus[5].

  • Analysis:

    • Identify the peak for your starting material (e.g., Dimethyl Phosphite at ~+9 ppm).

    • Identify the peak for your product, DMHP, at ~+2 ppm.

    • Integrate both peaks. The ratio of the integrals gives the approximate conversion percentage. The reaction is complete when the starting material peak is no longer detectable.

Protocol 2: Purification of DMHP by Aqueous Extraction

This procedure is effective for removing less polar impurities like Trimethyl Phosphate (TMPO) from the more polar DMHP product.

  • Dissolution: Dissolve the crude reaction product in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Transfer the solution to a separatory funnel and wash with deionized water or a mild brine solution. The more polar DMHP will preferentially partition into the aqueous layer, while the less polar TMPO will remain in the organic layer[4]. The number of extractions depends on the impurity level.

  • Isolation of DMHP: Combine the aqueous layers. The method to recover DMHP from the water depends on its salt form. If it is in its free acid form, the water can be removed under high vacuum. Alternatively, back-extraction into a different organic solvent after pH adjustment may be possible.

  • Drying and Concentration: If DMHP was retained in the organic phase, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
  • Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. NCBI Bookshelf. [Link]

  • CN101870712B - Production method of dimethyl phosphite.
  • US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. OECD SIDS. [Link]

  • CN104163829A - Method for producing dimethyl phosphite.
  • US2631161A - Manufacture of dimethyl hydrogen phosphite.
  • Dimethyl Hydrogen Phosphite - IARC Publications. [Link]

  • ³¹P NMR chemical shifts for various types of organophosphorus esters. ResearchGate. [Link]

  • Synthesis of dimethyl ether from methanol over aluminium phosphate and silica–titania catalysts. ResearchGate. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Nanalysis. [Link]

  • US4512932A - Water removal of trimethyl phosphate from phosphorus containing pesticides.
  • Trimethyl phosphate - Sciencemadness Wiki. [Link]

  • Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. ACS Publications. [Link]

  • 31 Phosphorus NMR. University of Ottawa. [Link]

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managing the exothermic reaction of phosphorus trichloride and methanol

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of dimethyl phosphite from phosphorus trichloride (PCl₃) and methanol (MeOH). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven protocols, and troubleshooting advice to help you safely and effectively manage this highly exothermic reaction. Our focus is on proactive control, mechanistic understanding, and rapid problem resolution.

Part 1: Foundational Understanding & Core Hazards

Before initiating any experiment, it is crucial to understand the underlying chemistry and associated hazards. The reaction of phosphorus trichloride with methanol is not a simple substitution; it is a complex process that is notoriously energetic.

The primary reaction proceeds as follows[1][2]: PCl₃ + 3CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2HCl

This reaction is highly exothermic, meaning it releases a significant amount of heat.[1][3][4] The rapid generation of heat, coupled with the evolution of hydrogen chloride (HCl) and methyl chloride (CH₃Cl) gases, presents the primary safety challenges.[1][2] Failure to adequately control the reaction temperature can lead to a dangerous condition known as thermal runaway , where the reaction rate increases uncontrollably, potentially causing vessel over-pressurization and failure.[5]

Key Reaction Parameters
ParameterRecommended Value/RangeRationale & Associated Risks
Molar Ratio (MeOH:PCl₃) 3:1 to 3.1:1A slight excess of methanol ensures the complete consumption of PCl₃.[4][6] A significant excess can complicate purification, while a deficit will leave unreacted PCl₃.
Reaction Temperature 0°C to 10°C (during addition)This temperature range is critical for controlling the exotherm. Higher temperatures dramatically increase the reaction rate and risk of thermal runaway.
Addition Rate Slow, dropwise additionThe rate of PCl₃ addition must be matched to the cooling system's capacity to dissipate heat. Rapid addition is the most common cause of loss of control.
Agitation Vigorous mechanical stirringEnsures rapid homogenization of reagents and efficient heat transfer from the reaction mixture to the cooling bath. Poor stirring can create localized "hot spots."
Atmosphere Inert (Nitrogen or Argon)PCl₃ reacts violently with water/moisture to produce HCl gas.[5][7][8] An inert atmosphere prevents this and protects moisture-sensitive intermediates.

Part 2: Proactive Control: A Validated Experimental Protocol

This protocol is designed to be a self-validating system for safely conducting the reaction on a laboratory scale. Each step includes checks and justifications to ensure maximum control.

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a fire-retardant lab coat, and heavy-duty, chemical-resistant gloves.[5][8] This reaction must be performed in a certified chemical fume hood with access to a Class D fire extinguisher (for reactive metals) and dry sand.[5] A quench bath (e.g., ice/water) for the reactor should be prepared and ready at all times.

Step-by-Step Methodology
  • Reactor Setup & Inerting:

    • Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a digital thermometer probe placed directly in the reaction medium, and an addition funnel fitted with a nitrogen/argon inlet.

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • Purge the entire system with the inert gas for at least 15-20 minutes. Maintain a gentle positive pressure of inert gas throughout the experiment.

  • Reagent Preparation & Cooling:

    • Charge the reaction flask with the required volume of methanol (and an optional anhydrous solvent like dichloromethane, if desired, to aid in heat transfer).[9]

    • Begin vigorous stirring.

    • Cool the methanol solution to the target temperature (e.g., 0°C) using an ice-salt or a cryo-cooler bath. Crucially, do not proceed until the internal temperature is stable at the set point.

  • Controlled Addition of PCl₃:

    • Charge the addition funnel with the pre-weighed phosphorus trichloride.

    • Begin the dropwise addition of PCl₃ to the rapidly stirred methanol solution.

    • Monitor the internal temperature constantly. The addition rate should be slow enough that the temperature does not rise more than 2-3°C above the set point. If the temperature begins to rise rapidly, stop the addition immediately and wait for the cooling system to bring it back down.

  • Reaction & Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at the cold temperature for a designated period (e.g., 30-60 minutes) to ensure completion.

    • The off-gases (HCl and CH₃Cl) are corrosive and toxic. They must be vented through a scrubbing system, such as a bubbler containing a dilute sodium hydroxide solution, to neutralize the acidic HCl.[10]

  • Quenching & Workup:

    • Any unreacted PCl₃ must be quenched safely. A "reverse quench" is the safest method.[11][12] This involves slowly transferring the reaction mixture to a separate, vigorously stirred vessel containing a quenching agent (e.g., a cold, saturated sodium bicarbonate solution).[11] Never add water or aqueous solutions directly to the reaction flask containing PCl₃. [5][13]

    • After the quench is complete and gas evolution has ceased, the organic and aqueous layers can be separated for further purification of the dimethyl phosphite product.

Workflow Diagrams

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup P1 Assemble & Dry Glassware P2 Purge System with N2/Ar P1->P2 P3 Charge MeOH & Cool to 0°C P2->P3 R1 Begin Slow, Dropwise Addition of PCl3 P3->R1 R2 Monitor Temperature (Maintain 0-10°C) R1->R2 R3 Stir at 0°C Post-Addition R2->R3 R4 Scrub Off-Gas (HCl) R3->R4 W1 Prepare Quench Solution (e.g., aq. NaHCO3) R4->W1 W2 Perform Reverse Quench: Add Reaction Mix to Quench W1->W2 W3 Separate & Purify Product W2->W3

Caption: A validated workflow for the safe execution of the PCl₃ and methanol reaction.

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the experiment.

Q1: My reaction temperature is increasing rapidly and is not responding to the cooling bath. What should I do?

A1: This is a critical situation indicating the onset of a thermal runaway.

  • Immediate Action:

    • STOP THE ADDITION of PCl₃ immediately.

    • If safe to do so, add more cooling material to the external bath (e.g., dry ice).

    • If the temperature continues to rise uncontrollably, prepare for an emergency. Alert colleagues, ensure the fume hood sash is lowered, and evacuate the immediate area.

  • Root Cause Analysis:

    • Addition Rate Too Fast: The most likely cause is that PCl₃ was added faster than the cooling system could remove the generated heat.

    • Inadequate Cooling: The cooling bath may not have sufficient capacity or surface area contact with the flask.

    • Poor Stirring: Inefficient agitation can create localized hot spots that initiate the runaway.

Q2: I see white fumes forming above the liquid in my flask, even with an inert atmosphere. What is happening?

A2: The white fumes are likely due to the reaction of PCl₃ with trace moisture, forming HCl gas which then appears as an aerosol.[5][7]

  • Immediate Action: This is not immediately dangerous if contained within the apparatus but indicates a problem with your setup.

  • Root Cause Analysis & Prevention:

    • Incompletely Dried Glassware: Ensure all components are oven-dried and assembled while hot, then cooled under a stream of inert gas.

    • "Leaky" System: Check all joints and seals for leaks that could allow atmospheric moisture to enter. Use high-vacuum grease on all ground glass joints.

    • Contaminated Reagents: Use anhydrous grade methanol and ensure the PCl₃ has not been previously exposed to air.

Q3: The reaction seems sluggish, and the temperature is not increasing upon PCl₃ addition. What could be wrong?

A3: While less common, a sluggish reaction can occur.

  • Root Cause Analysis & Corrective Actions:

    • Over-cooling: If the reaction temperature is too low (e.g., well below 0°C), the activation energy barrier may not be overcome. Allow the temperature to slowly rise to the recommended 0-5°C range.

    • Poor Reagent Quality: The PCl₃ may have degraded. PCl₃ reacts with water to form phosphorous acid, which is less reactive in this context.[7]

    • Thermometer Placement: Ensure the thermometer probe is correctly placed within the liquid phase to get an accurate reading, not in the headspace.

Caption: A decision tree for troubleshooting common issues during the PCl₃ addition phase.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of this reaction?

A1: The main byproducts are hydrogen chloride (HCl) and methyl chloride (CH₃Cl).[1][2] Depending on reaction conditions and the presence of water, phosphorous acid (H₃PO₃) can also be formed.[7][14] Side reactions can also lead to the formation of other chlorinated species or more complex phosphorus esters.[9]

Q2: Can I use a different alcohol, such as ethanol?

A2: Yes, PCl₃ reacts with other primary and secondary alcohols to form the corresponding phosphites and alkyl chlorides.[7] However, the reactivity and exothermicity can vary. The reaction with ethanol, for example, produces diethyl phosphite.[7] You must re-evaluate the safety parameters for each specific alcohol, as reaction kinetics and heat output will differ.

Q3: What is the mechanism of this reaction?

A3: The reaction proceeds via a nucleophilic substitution pathway. The oxygen atom of the methanol attacks the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of HCl. This process repeats until all three chlorine atoms on the phosphorus have been substituted by methoxy groups. A subsequent Michaelis-Arbuzov type rearrangement, often promoted by the generated HCl, can lead to the final dimethyl phosphite product.[9]

Q4: How should I dispose of the waste from this reaction?

A4: All waste must be treated as hazardous.

  • Quenched Reaction Mixture: After quenching and neutralization, the aqueous layer may contain sodium chloride and sodium phosphate/phosphite salts. It should be collected in a designated aqueous hazardous waste container.

  • Organic Waste: The organic layer containing the product and any solvent should be collected in a separate chlorinated hazardous waste container.

  • Scrubber Solution: The basic solution from the gas scrubber will contain sodium chloride and sodium hydroxide and should be neutralized and disposed of in the aqueous waste stream.

  • Empty Reagent Bottles: The empty PCl₃ bottle should be triple-rinsed with an inert solvent (like dichloromethane) in the fume hood. The rinsate is hazardous and must be added to the chlorinated waste. The bottle can then be filled with water to hydrolyze any residue before disposal.

References

  • Filo. (2025, August 15). Reaction between Phosphorus trichloride (PCl₃) and Methanol (CH₃OH). Filo. [Link]

  • Patsnap. (n.d.). Method for producing dimethyl phosphite. Eureka. [Link]

  • Wikipedia. (n.d.). Phosphorus trichloride. [Link]

  • patentl. (n.d.). dimethyl phosphite. [Link]

  • Google Patents. (n.d.). CN101870712B - Production method of dimethyl phosphite.
  • brainly.com. (2023, August 16). Methyl alcohol reacts with phosphorus trichloride to form what?[Link]

  • Filo. (2025, February 4). Methyl alcohol reacts with phosphorus bichloride what is product of reaction. [Link]

  • Google Patents. (n.d.). US6034260A - Dialkylphosphoric acids by the methanol method.
  • Joshi, P. R., Ramanathan, N., Sundararajan, K., & Sankaran, K. (2015). Gas phase reaction of phosphorus trichloride and methanol: Matrix isolation infrared and DFT studies. Journal of Molecular Structure, 1100, 80-87. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phosphorus Trichloride. [Link]

  • Fakhraian, H., et al. (2004). Reconsideration of the Base-Free Batch-Wise Esterification of Phosphorus Trichloride with Alcohols. Organic Process Research & Development, 8(6), 968-972. [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3?[Link]

  • Allen. (n.d.). Methyl alcohol reacts with phosphorus trichloride to form. [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

  • Google Patents. (n.d.). US5430234A - Process for removing phosphorus and heavy metals from phosphorus trichloride still bottoms residue.

Sources

storage and handling precautions for dimethyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Dimethyl Hydrogen Phosphate (DMHP), CAS No. 813-78-5. This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. Our goal is to provide practical, experience-based answers to common questions and troubleshooting scenarios encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties, storage, and safety protocols for this compound.

Q1: What are the primary hazards associated with this compound (DMHP)?

A1: DMHP is a hazardous chemical that requires careful handling. The primary hazards are:

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][2]

  • Toxicity: The compound is harmful if swallowed or if it comes into contact with the skin.[1][3] It can be absorbed through the skin.[4][5]

  • Sensitization: It may cause an allergic skin reaction in susceptible individuals.[1]

  • Inhalation Hazard: Inhaling vapors or mists may cause respiratory irritation, with symptoms including coughing and a sore throat.[4][5]

  • Combustibility: DMHP is a combustible liquid with a flash point of approximately 70-85°C (158-185°F).[4][5] Above this temperature, its vapors can form explosive mixtures with air.[4][6]

  • Reactivity & Decomposition: When heated to decomposition, it emits toxic fumes, including phosphorus oxides and highly toxic phosphine gas.[4][6][7] It can also react violently with strong oxidizing agents, acids, and bases.[6][7]

Q2: What are the correct storage conditions for DMHP to ensure its stability?

A2: To maintain the integrity and purity of DMHP, it is critical to adhere to the following storage protocols:

  • Container: Store in a tightly closed, suitable container to prevent moisture ingress and contamination.[8]

  • Environment: The storage area must be cool, dry, and well-ventilated.[8][9] It is crucial to store it in an area that does not have drain or sewer access to prevent environmental contamination in case of a spill.[4][6][7]

  • Ignition Sources: Keep the compound away from all sources of ignition, including open flames, sparks, and hot surfaces.[8][9] "NO open flames, NO sparks and NO smoking" warnings should be posted.[4][7]

  • Chemical Incompatibility: DMHP must be stored separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and acid chlorides.[8][9] It should also be kept away from food and feedstuffs.[4][6]

Q3: My DMHP solution appears to be degrading over time. What is the likely cause?

A3: DMHP is known to be sensitive to moisture and pH.[9] In aqueous solutions, the compound can hydrolyze. This degradation process is dependent on temperature, pH, and the initial concentration of DMHP.[10] The primary decomposition products are methanol, monomethyl hydrogen phosphite, and orthophosphorous acid.[10] To mitigate this, ensure the compound is stored under anhydrous conditions and use freshly prepared solutions for your experiments whenever possible. If working in aqueous buffers, be aware that DMHP is more stable at a slightly alkaline pH (e.g., pH 8) and at lower temperatures and concentrations.[10]

Q4: What Personal Protective Equipment (PPE) is mandatory when working with DMHP?

A4: Due to its corrosive and toxic nature, a comprehensive suite of PPE is required. The causality for each piece of equipment is tied directly to the compound's hazards.

  • Hand Protection: Wear appropriate protective gloves (e.g., heavy rubber gloves) to prevent skin contact, as the chemical causes severe burns and can be absorbed dermally.[4][5][8]

  • Eye/Face Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye damage.[4][8] A face shield should be considered for procedures with a higher risk of splashing.

  • Body Protection: A chemical protection suit or lab coat and appropriate protective clothing are necessary to prevent skin exposure.[4][6][8] For handling neat chemical, disposable Tyvek-type sleeves taped to gloves are recommended.[3][11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[4] If ventilation is inadequate or when weighing the neat material, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[3]

Key Chemical Properties and Data

This table summarizes essential quantitative data for DMHP, providing a quick reference for experimental planning.

PropertyValueSource(s)
Molecular Formula C₂H₇O₄P[1]
Molecular Weight 126.05 g/mol [3]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point ~171°C (340°F); decomposes[3][4]
Melting Point < -60°C[4][12]
Density ~1.2 - 1.335 g/cm³ at 20-25°C[3][4]
Flash Point ~70°C (158°F) closed cup[4][6]
Solubility in Water Soluble (≥ 100 mg/mL)[3][13]
Vapor Pressure 1.5 mmHg at 20°C[7]
Troubleshooting Guide: Spills and Exposure

This section provides step-by-step guidance for emergency situations. These protocols are designed to be self-validating by prioritizing safety and containment.

Q5: What is the correct, step-by-step procedure for cleaning up a small DMHP spill in the lab?

A5: A minor spill (<500 mL) can be managed by trained laboratory personnel using a proper spill kit. The primary goals are to contain the spill, protect personnel, and prevent environmental release.

Spill_Cleanup_Workflow cluster_prep Phase 1: Immediate Response & Preparation cluster_action Phase 2: Containment & Cleanup cluster_post Phase 3: Decontamination & Disposal Spill Spill Detected Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Ignition Eliminate All Ignition Sources Alert->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Suit, Respirator) Ignition->PPE Contain Contain Spill (Dike with Absorbent) PPE->Contain Absorb Absorb Spill (Work Outside-In with Inert Material) Contain->Absorb Collect Collect Residue (Use Spark-Proof Tools) Absorb->Collect Decon Decontaminate Area (Soap & Water Solution) Collect->Decon Package Package Waste (Seal in Labeled Container) Decon->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for DMHP Spill Response.

Experimental Protocol: Small Spill Cleanup
  • Immediate Response:

    • Alert all personnel in the immediate vicinity of the spill.[14]

    • If the spill is significant or involves fumes, evacuate non-essential personnel from the area.[15]

    • Because DMHP is combustible, immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[8][16]

  • Personal Protection:

    • Don the full, mandatory PPE as described in FAQ #4 before approaching the spill. This includes chemical-resistant gloves, safety goggles, a face shield, and a chemical-resistant suit or apron.[4][5]

  • Containment & Absorption:

    • Prevent the spread of the liquid by creating a dike around the spill's outer edges using an inert absorbent material such as vermiculite, sand, or cat litter.[4][17]

    • Apply the absorbent material over the spill, working from the outside edges toward the center.[17][18] Ensure enough material is used to fully absorb all the liquid.[18] Do not use paper towels , as this can increase the surface area and evaporation rate.[16]

  • Collection & Cleanup:

    • Using spark-proof tools, carefully scoop the absorbed material into a designated, leak-proof plastic container for hazardous waste.[8][11]

    • Seal the container and label it clearly as "Hazardous Waste: this compound Spill Debris".[15][18]

  • Decontamination:

    • Wash the spill surface area thoroughly with a soap and water solution.[3][11]

    • Wipe the area dry with paper towels or absorbent pads, placing the used cleaning materials into the hazardous waste container.[15]

    • Remove contaminated PPE and dispose of it as hazardous waste.[15] Wash hands and any exposed skin thoroughly.

Q6: What are the first aid procedures in case of accidental exposure to DMHP?

A6: Immediate and correct first aid is critical to minimizing harm. All exposures should be followed by prompt medical attention.

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing.[4][6][13] Gently wash the area with soap and water.[3] Seek immediate medical attention, even if no irritation develops.[1][13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do so.[4][6] It is imperative to seek immediate medical attention.[1][4][6]

  • Inhalation: Move the victim to fresh air at once.[4][5] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[3][5][13]

  • Ingestion: Do NOT induce vomiting.[4][7][13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[13] Seek immediate medical attention.[4][7]

References

Technical Support Center: Optimization of the Kabachnik-Fields Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile three-component reaction for the synthesis of α-aminophosphonates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to empower you with the causal understanding needed to achieve high yields and purity in your syntheses.

Understanding the Core Reaction: Two Competing Pathways

The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, enabling the one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite.[1][2] The reaction's outcome is dictated by a delicate balance between two primary mechanistic pathways, the understanding of which is crucial for effective troubleshooting.[3][4]

  • The Imine Pathway: This route involves the initial formation of an imine (a Schiff base) from the condensation of the amine and the carbonyl compound. Subsequently, the hydrophosphoryl compound undergoes nucleophilic addition to the imine C=N bond.[2][5] This pathway is often favored for weakly basic amines, such as anilines.[1]

  • The α-Hydroxyphosphonate Pathway: In this alternative mechanism, the hydrophosphoryl compound first adds to the carbonyl group to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to yield the final α-aminophosphonate product.[3][4]

The dominant pathway is influenced by the specific reactants, solvent, temperature, and the presence or absence of a catalyst.[5] For instance, softer carbonyl compounds like benzaldehyde may favor the addition of the phosphite first, while harder carbonyls such as ketones tend to preferentially form the imine with the amine.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during the Kabachnik-Fields reaction in a question-and-answer format.

Question 1: My reaction is sluggish or not proceeding to completion, resulting in low yields. What are the likely causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a slow or incomplete reaction. A systematic approach to diagnosing the issue is recommended.

Causality & Experimental Solutions:

  • Inadequate Activation: The electrophilicity of both the carbonyl group and the intermediate imine is critical. Without sufficient activation, the nucleophilic attack by the phosphite is slow.

    • Catalyst Introduction: The use of catalysts is a common and effective strategy.

      • Lewis Acids: Lewis acids like Mg(ClO₄)₂, InCl₃, and various metal triflates can activate the carbonyl group, promoting both imine formation and the subsequent phosphite addition.[1][3][5][6] They are particularly useful for sterically hindered or less reactive substrates.[5][7]

      • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (PTSA) and methanesulfonic acid are also effective catalysts that can accelerate the reaction.[5]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields, sometimes even eliminating the need for a catalyst.[8][9][10]

  • Reversibility and Water Formation: The initial imine formation is a reversible condensation reaction that produces water.[5] If water is not removed, the equilibrium may not favor the formation of the imine, thus stalling the reaction.

    • Dehydrating Agents: While not always necessary, particularly with strong catalysts, the addition of a dehydrating agent can be beneficial.

    • Azeotropic Removal: In solvent-based systems, using a solvent that forms an azeotrope with water (e.g., toluene) in conjunction with a Dean-Stark apparatus can effectively remove water and drive the reaction forward.

  • Solvent Effects: The choice of solvent can dramatically impact the reaction rate. In many cases, solvent-free (neat) conditions lead to faster reactions and higher yields.[6] If a solvent is necessary for solubility reasons, consider non-polar aprotic solvents. The use of "green" solvents like 2-MeTHF has also been reported to be effective.[5][11][12]

Question 2: I am observing a significant amount of a major byproduct. How can I identify it and suppress its formation?

Answer:

The most common byproduct in the Kabachnik-Fields reaction is the α-hydroxyphosphonate, formed via the competing Abramov reaction.[13]

Identification and Mitigation:

  • Byproduct Identification: The α-hydroxyphosphonate can be identified by its characteristic spectroscopic data (¹H, ¹³C, ³¹P NMR, and MS). The presence of a hydroxyl group and the absence of the amine moiety are key indicators.

  • Suppressing the Abramov Reaction:

    • Reaction Pathway Control: The formation of the α-hydroxyphosphonate occurs when the hydrophosphoryl compound adds to the carbonyl group before the amine.[13] To favor the imine pathway, you can:

      • Pre-form the Imine: A two-step, one-pot approach can be highly effective. First, stir the amine and carbonyl compound together (often with a catalyst and/or dehydrating agent) to form the imine in situ. Once imine formation is confirmed (e.g., by TLC or in-situ IR), add the hydrophosphoryl compound.[1] This minimizes the opportunity for the phosphite to react directly with the carbonyl component.

      • Amine Basicity: The basicity of the amine can influence the reaction pathway.[1] For less basic amines, which may be slower to form the imine, pre-formation is particularly recommended.

  • Double Kabachnik-Fields Reaction: If you are using a primary amine and formaldehyde or another reactive aldehyde, you may observe the formation of bis(phosphonomethyl)amines as a byproduct due to a double reaction.[4]

    • Stoichiometric Control: Carefully controlling the stoichiometry of the reactants, particularly avoiding an excess of the aldehyde and phosphite, can help minimize this side reaction.

Question 3: My product is difficult to purify. What strategies can I employ for effective purification of α-aminophosphonates?

Answer:

Purification of α-aminophosphonates can be challenging due to their polarity and potential for decomposition.

Purification Protocols and Considerations:

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity. A range of solvent systems should be screened (e.g., ethanol, ethyl acetate/hexane, dichloromethane/ether).[14]

  • Column Chromatography: For non-crystalline or difficult-to-crystallize products, column chromatography on silica gel is the standard approach.

    • Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking and improve the peak shape of the basic α-aminophosphonate product.

    • Monitoring: Careful monitoring of the fractions by TLC is crucial. Staining with ninhydrin or potassium permanganate can be useful for visualizing the product.

  • Aqueous Work-up Considerations: During the work-up, be mindful of the pH. Some α-aminophosphonates can be sensitive to strongly acidic or basic conditions.[15] A neutral or mildly basic wash is generally recommended. If your product is unexpectedly water-soluble, check the aqueous layer for its presence.[15]

Frequently Asked Questions (FAQs)

Q: Is a catalyst always necessary for the Kabachnik-Fields reaction?

A: Not always. Catalyst-free conditions, particularly under microwave irradiation or solvent-free (neat) conditions, can be very effective for certain substrate combinations.[8] However, for less reactive substrates or to achieve reasonable reaction times at lower temperatures, a catalyst is generally recommended.

Q: What is the optimal temperature for the reaction?

A: The optimal temperature is highly dependent on the substrates, catalyst, and solvent. Reactions can be run at room temperature, particularly with highly reactive aldehydes and efficient catalysts like Mg(ClO₄)₂.[6] For less reactive ketones or sterically hindered components, heating may be required.[6][7] It is always best to start with milder conditions and increase the temperature if the reaction is not proceeding. Optimization of temperature and reaction time is a key part of method development.[5][10]

Q: Can I use ketones as the carbonyl component?

A: Yes, ketones can be used, but they are generally less reactive than aldehydes. The reaction with ketones often requires more forcing conditions, such as higher temperatures and the use of an effective catalyst.[6][7]

Q: How do I choose the right catalyst?

A: Both Lewis and Brønsted acids are effective, and the choice may depend on your specific substrates and reaction conditions.[5] A good starting point is to screen a few common and inexpensive catalysts, such as Mg(ClO₄)₂, InCl₃, or PTSA. For water-sensitive Lewis acids, ensure anhydrous conditions, as water generated during imine formation can deactivate the catalyst.[7]

Q: What is the difference between the Kabachnik-Fields and the Pudovik reaction?

A: The Kabachnik-Fields reaction is a three-component reaction between an amine, a carbonyl compound, and a hydrophosphoryl compound.[2] The Pudovik reaction is a two-component reaction involving the addition of a hydrophosphoryl compound to a pre-formed imine.[2][7] Essentially, the Pudovik reaction represents one of the key steps in the imine pathway of the Kabachnik-Fields reaction.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening
  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), the carbonyl compound (1.0 mmol), and the chosen solvent (if any).

  • Add the catalyst (typically 5-10 mol%).

  • Stir the mixture at the desired temperature for 15-30 minutes to facilitate imine formation.

  • Add the dialkyl phosphite (1.0 mmol) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and proceed with the appropriate work-up and purification.

Table 1: Comparison of Catalysts for a Model Kabachnik-Fields Reaction
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Mg(ClO₄)₂ (10)NeatRoom Temp.0.5 - 2High[6]
InCl₃ (5)Neat501 - 3Good-Excellent[1][3]
PTSA (10)TolueneReflux4 - 8Good[5]
Iodine (10)2-MeTHFRoom Temp.2 - 6Moderate-Excellent[5][11][12]
NoneNeat (MW)80 - 1000.25 - 0.5Good-Excellent[9]

Note: Yields are generalized from literature and will vary based on specific substrates.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield

This diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the Kabachnik-Fields reaction.

Low_Yield_Troubleshooting cluster_optimization Optimization Strategies cluster_workup Workup/Purification Strategies cluster_byproduct Byproduct Suppression Start Low Yield Observed Check_Completion Reaction Incomplete? Start->Check_Completion Workup_Loss Product Lost During Workup/Purification? Check_Completion->Workup_Loss No Optimize_Conditions Optimize Reaction Conditions Check_Completion->Optimize_Conditions Yes Optimize_Workup Optimize Workup & Purification Workup_Loss->Optimize_Workup Yes Byproduct Major Byproduct Observed? Workup_Loss->Byproduct No Add_Catalyst Add Catalyst (Lewis/Brønsted Acid) Optimize_Conditions->Add_Catalyst Increase_Temp Increase Temperature /Use Microwave Optimize_Conditions->Increase_Temp Solvent_Free Switch to Solvent-Free Optimize_Conditions->Solvent_Free Remove_Water Remove Water Optimize_Conditions->Remove_Water Check_Aqueous Check Aqueous Layer Optimize_Workup->Check_Aqueous Modify_Chromatography Modify Chromatography (e.g., add Et3N) Optimize_Workup->Modify_Chromatography Recrystallize Recrystallize Optimize_Workup->Recrystallize Suppress_Byproduct Suppress Byproduct Formation Byproduct->Suppress_Byproduct Yes End Improved Yield Byproduct->End No Preform_Imine Pre-form Imine Suppress_Byproduct->Preform_Imine Control_Stoichiometry Control Stoichiometry Suppress_Byproduct->Control_Stoichiometry Add_Catalyst->End Increase_Temp->End Solvent_Free->End Remove_Water->End Check_Aqueous->End Modify_Chromatography->End Recrystallize->End Preform_Imine->End Control_Stoichiometry->End

Caption: A decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and 31P NMR Validation of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug development, the reliable preparation and stringent quality control of key reagents are paramount. Dimethyl hydrogen phosphate (DMHP), a pivotal intermediate in the synthesis of various organophosphorus compounds, including active pharmaceutical ingredients (APIs), demands a robust and verifiable synthetic protocol. This guide provides an in-depth, experience-driven approach to the synthesis of DMHP and its definitive validation using Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the underlying causality of the experimental choices, ensuring a self-validating system you can trust.

The Significance of this compound

This compound is a versatile phosphorylating agent employed in a multitude of chemical transformations. Its utility spans from the synthesis of complex natural products to the industrial-scale production of pharmaceuticals. The purity of DMHP is critical, as impurities can lead to unwanted side reactions, decreased yields, and complications in purification, ultimately impacting the quality and safety of the final product. Therefore, a reliable and well-characterized source of DMHP is a foundational requirement for any research or development program that relies on it.

Synthesis of this compound: A Comparative Overview

Several synthetic routes to dialkyl phosphates have been reported. A common and effective laboratory-scale method involves the controlled reaction of phosphorus oxychloride with a primary alcohol.[1] This method, when carefully executed, provides good yields of the desired product and is amenable to straightforward purification. Alternative methods include the reaction of phosphorus trichloride with methanol, which is often used for the production of the related compound, dimethyl phosphite.[2][3] Another approach involves the hydrolysis of trimethyl phosphate.[4][5]

For the purposes of this guide, we will focus on a robust and widely applicable method starting from phosphorus oxychloride, which offers a high degree of control and minimizes the formation of trialkyl phosphate impurities.[1]

Comparative Analysis of Synthetic Routes
Synthetic Route Starting Materials Key Reagents/Conditions Advantages Disadvantages Typical Yield
From Phosphorus Oxychloride Phosphorus oxychloride, MethanolTriethylamine, Toluene, Steam hydrolysisGood yield, High purity, Minimal trialkyl phosphate byproduct.[1]Requires careful handling of POCl₃ and triethylamine.85-95%
From Phosphorus Trichloride Phosphorus trichloride, MethanolOften solvent-free, may require a base for neutralization.[2][3]Can be a continuous process, high throughput.[6]The reaction is highly exothermic and requires careful temperature control.[6] The primary product is often dimethyl phosphite, requiring subsequent oxidation.Variable, depends on specific process
Hydrolysis of Trimethyl Phosphate Trimethyl phosphate, WaterAqueous baseSimple procedure.[5]Can be slow and may not go to completion, leading to purification challenges.[4]Moderate

Experimental Protocol: Synthesis of this compound from Phosphorus Oxychloride

This protocol is designed to be a self-validating system, where the procedural steps are logically linked to the desired outcome of high-purity DMHP.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere, dissolve phosphorus oxychloride (1.0 eq) in anhydrous toluene.

    • Causality: The use of anhydrous conditions is crucial to prevent premature hydrolysis of the highly reactive phosphorus oxychloride, which would lead to the formation of phosphoric acid and other undesired byproducts.

  • Controlled Addition: Cool the flask in an ice bath to 0 °C. Prepare a solution of anhydrous methanol (2.0 eq) and triethylamine (2.0 eq) in anhydrous toluene and add it to the addition funnel. Add this solution dropwise to the stirred phosphorus oxychloride solution over 1-2 hours, maintaining the reaction temperature below 10 °C.

    • Causality: The slow, dropwise addition and low temperature are essential to control the exothermic reaction and prevent the formation of trimethyl phosphate. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing acid-catalyzed side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup - Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated. Wash the salt with a small amount of anhydrous toluene.

  • Workup - Hydrolysis: Transfer the filtrate to a separatory funnel and add deionized water. Shake vigorously. This step is often referred to as "steam treatment" in some literature and serves to hydrolyze any remaining reactive phosphorus species.[1]

    • Causality: This hydrolysis step is critical for converting any remaining dichlorophosphate intermediate to the desired this compound and removing water-soluble impurities.

  • Workup - Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting oil is this compound. For most applications, this material is of sufficient purity. If necessary, further purification can be achieved by vacuum distillation, although this can be challenging due to the high boiling point and potential for decomposition.

Validation by ³¹P NMR Spectroscopy: The Gold Standard

Phosphorus-31 NMR is the definitive analytical technique for the validation of DMHP synthesis.[7] Its high sensitivity, wide chemical shift range, and the fact that ³¹P is a 100% naturally abundant spin-½ nucleus make it an ideal tool for this purpose.[8] The spectrum provides unambiguous information about the phosphorus environment, allowing for clear identification of the product and any phosphorus-containing impurities.

Experimental Protocol: ³¹P NMR Analysis
  • Sample Preparation: Prepare a solution of the synthesized DMHP in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shift slightly.

  • Acquisition Parameters: Acquire a proton-decoupled ³¹P NMR spectrum. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any phosphorus species in the sample. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[8][9]

  • Data Processing and Interpretation: Process the spectrum with an appropriate line broadening and perform a baseline correction. Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm. Integrate the signals corresponding to the product and any impurities.

Interpreting the ³¹P NMR Spectrum

The ³¹P NMR spectrum of a successful DMHP synthesis will show a major peak in the characteristic region for dialkyl phosphates. The presence and integration of other peaks will reveal the purity of the sample.

Table of Expected ³¹P NMR Chemical Shifts:

Compound Structure Typical ³¹P Chemical Shift (δ, ppm) Notes
This compound (DMHP) (CH₃O)₂P(O)OH+1 to +3The exact shift can be solvent and pH dependent.[10]
Trimethyl Phosphate (TMP) (CH₃O)₃PO+2 to +4A common byproduct if an excess of methanol is used or if the reaction temperature is not controlled.[11][12]
Phosphoric Acid H₃PO₄0Indicates hydrolysis of the starting material or product.[8]
Phosphorus Oxychloride (POCl₃) POCl₃+2 to +5Unreacted starting material.
Methyl Dihydrogen Phosphate (CH₃O)P(O)(OH)₂+1 to +3Can be present from over-hydrolysis.

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Quantitative Analysis (qNMR)

The purity of the DMHP can be determined by calculating the relative integration of the product peak versus the sum of all phosphorus-containing signals.[13][14][15]

Purity (%) = (Integral of DMHP peak / Sum of integrals of all phosphorus peaks) x 100

For absolute quantification, a certified internal standard with a known phosphorus content can be used.[9]

Visualizing the Workflow and Logic

Synthesis and Validation Workflow

G cluster_synthesis Synthesis cluster_validation Validation start Start: Reagents react Reaction: POCl3 + MeOH + Et3N start->react filter Filtration react->filter hydrolyze Hydrolysis filter->hydrolyze extract Extraction & Drying hydrolyze->extract product Crude DMHP extract->product nmr_prep NMR Sample Prep product->nmr_prep Sample for QC nmr_acq 31P NMR Acquisition nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_interp Spectral Interpretation nmr_proc->nmr_interp report Final Report: Purity & Identity nmr_interp->report

Caption: Workflow from synthesis to validation.

Decision Tree for ³¹P NMR Analysis

G start Analyze 31P NMR Spectrum q1 Major peak at ~+2 ppm? start->q1 is_pure Result: High Purity DMHP q1->is_pure Yes has_impurities Impurities Detected q1->has_impurities No q2 Peak at ~+3 ppm? has_impurities->q2 q3 Peak at 0 ppm? q2->q3 No tmp_present Action: Optimize reaction stoichiometry and temperature. q2->tmp_present Yes h3po4_present Action: Ensure anhydrous conditions during reaction. q3->h3po4_present Yes other_impurities Action: Re-evaluate workup and purification. q3->other_impurities No

Caption: Troubleshooting based on ³¹P NMR results.

Conclusion: A Self-Validating System for Quality Assurance

By combining a well-controlled synthetic protocol with the power of ³¹P NMR spectroscopy, researchers can establish a self-validating system for the production of high-purity this compound. The causality-driven approach to the synthesis minimizes the formation of impurities, while the specificity of ³¹P NMR provides a clear and quantitative assessment of the final product's quality. This robust methodology ensures a reliable supply of this critical reagent, underpinning the integrity and reproducibility of subsequent research and development activities.

References

  • Method for producing dimethyl phosphite.
  • 31 Phosphorus NMR. University of Durham. Accessed January 3, 2026.
  • CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Accessed January 3, 2026.
  • NMR Spectroscopy :: 31P NMR Chemical Shifts.
  • Synthesis of dialkyl phosphites.[a].
  • Trimethylphosphate and dimethylphosphate hydrolysis by binuclear Cd(II), Mn(II) and Zn(II)-Fe(II) promiscuous Organophosphate Degrading Enzyme: Reaction Mechanisms.
  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Accessed January 3, 2026.
  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. J-Stage. Accessed January 3, 2026.
  • US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
  • A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification. PMC - NIH. Accessed January 3, 2026.
  • Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. NCBI. Accessed January 3, 2026.
  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Valid
  • Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. Accessed January 3, 2026.
  • Polarizable Multipole-Based Force Field for Dimethyl and Trimethyl Phosphate.
  • CN112920217A - Method for preparing trimethyl phosphate without adding alkali.
  • Dimethyl Hydrogen Phosphite.
  • 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments.
  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation.
  • Trimethyl phosphate. Sciencemadness Wiki. Accessed January 3, 2026.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Trimethylphosphine. Benchchem. Accessed January 3, 2026.
  • CN107793449B - Method for synthesizing dimethyl methyl phosphate.
  • SYNTHESIS OF DITHIOPHOSPHATE COMPOUNDS AND EVALUATION OF PERFORMANCES AS ANTIWEAR AND A. Journal of Advanced Scientific Research. Accessed January 3, 2026.
  • Supporting Information. The Royal Society of Chemistry. Accessed January 3, 2026.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Accessed January 3, 2026.
  • 31P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts.
  • Synthesis and Evaluation of Innovative Phosphor and Sulfur Containing Materials with Anti Wear and Extreme Pressure Properties d. ediss.sub.hamburg. Accessed January 3, 2026.
  • Write an equation for the hydrolysis of trimethyl phosphate to dimethyl p... Filo. Accessed January 3, 2026.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Accessed January 3, 2026.
  • CN104163829A - Method for producing dimethyl phosphite.
  • Trimethyl Phosphate - bmse000774 - D
  • Phosphorus-31 NMR spectroscopy. YouTube. Accessed January 3, 2026.

Sources

A Comparative Technical Guide to Dimethyl Hydrogen Phosphate and Diethyl Phosphite for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organophosphorus chemistry, dialkyl phosphites serve as versatile and indispensable reagents for the construction of carbon-phosphorus bonds, a cornerstone in the synthesis of a myriad of biologically active molecules and functional materials. Among these, dimethyl hydrogen phosphate (DMHP) and diethyl phosphite (DEP) are two of the most frequently utilized synthons. This guide provides an in-depth comparative analysis of these two reagents, drawing upon experimental data to inform researchers, scientists, and drug development professionals on their respective merits and practical considerations in key synthetic applications.

Physicochemical Properties: A Foundation for Reactivity

A thorough understanding of the fundamental physicochemical properties of DMHP and DEP is paramount in predicting their behavior in chemical reactions and ensuring safe handling. While both are colorless liquids at room temperature, their subtle differences in structure—the methyl versus ethyl ester groups—give rise to distinct properties that influence their reactivity, stability, and applications.

PropertyThis compound (DMHP)Diethyl Phosphite (DEP)
Molecular Formula C₂H₇O₃PC₄H₁₁O₃P
Molecular Weight 110.05 g/mol 138.10 g/mol [1]
Boiling Point 170-171 °C[2]50-51 °C at 2 mmHg[1]
Density ~1.20 g/cm³[2]1.072 g/cm³[1]
Solubility Soluble in water and most organic solvents.Miscible with water and most organic solvents.
Tautomerism Exists predominantly in the phosphonate form, (CH₃O)₂P(O)H.Exists overwhelmingly in its phosphonate form, (C₂H₅O)₂P(O)H.[1]

The lower boiling point of diethyl phosphite can be advantageous for purification via distillation, while the higher density of this compound may be a consideration in certain formulation processes. Both compounds exist primarily in their tetracoordinate phosphonate tautomeric form, a key feature that underpins their reactivity.

Synthesis of Dialkyl Phosphites: From Precursors to Products

The industrial synthesis of both this compound and diethyl phosphite typically involves the reaction of phosphorus trichloride with the corresponding alcohol, methanol or ethanol, respectively.[1]

Synthesis cluster_DMHP DMHP Synthesis cluster_DEP DEP Synthesis PCl3 Phosphorus Trichloride (PCl₃) DMHP This compound ((CH₃O)₂P(O)H) PCl3->DMHP + 3 CH₃OH DEP Diethyl Phosphite ((C₂H₅O)₂P(O)H) PCl3->DEP + 3 C₂H₅OH MeOH Methanol (CH₃OH) EtOH Ethanol (C₂H₅OH) HCl_MeCl HCl + CH₃Cl HCl_EtCl HCl + C₂H₅Cl

Figure 1: General synthesis pathways for DMHP and DEP.

This esterification reaction proceeds to yield the desired dialkyl phosphite along with hydrogen chloride and the corresponding alkyl chloride as byproducts. The reaction conditions, including temperature and the presence of a base, can be controlled to optimize the yield and purity of the final product.

Comparative Reactivity in Key C-P Bond Forming Reactions

The utility of DMHP and DEP as synthetic reagents is most prominently showcased in their participation in nucleophilic addition and substitution reactions. The Pudovik and Michaelis-Arbuzov reactions are two seminal transformations where these dialkyl phosphites are extensively employed.

The Pudovik Reaction: Addition to Carbonyls and Imines

The Pudovik reaction involves the base-catalyzed addition of the P-H bond of a dialkyl phosphite across a carbon-heteroatom double bond, typically a carbonyl group (in aldehydes and ketones) or an imine.[3] This reaction is a highly efficient method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, which are important precursors to biologically active compounds.

Experimental evidence suggests that the reactivity of the dialkyl phosphite in the Pudovik reaction can be influenced by the nature of the alkyl group. A comparative study on the reaction of diethyl α-oxoethylphosphonate with dimethyl phosphite and diethyl phosphite revealed that the reaction with dimethyl phosphite was less selective.[1] This suggests that the smaller methyl groups in DMHP may lead to different steric and electronic effects compared to the ethyl groups in DEP, thereby influencing the reaction outcome.

Pudovik_Reaction cluster_DMHP Pudovik Reaction with DMHP cluster_DEP Pudovik Reaction with DEP DMHP This compound ((CH₃O)₂P(O)H) Product_DMHP α-Hydroxy/Amino-phosphonate ((CH₃O)₂P(O)-C(XH)R-R') DMHP->Product_DMHP Aldehyde_DMHP Aldehyde/Imine (R-C(=X)-R') Aldehyde_DMHP->Product_DMHP + Base DEP Diethyl Phosphite ((C₂H₅O)₂P(O)H) Product_DEP α-Hydroxy/Amino-phosphonate ((C₂H₅O)₂P(O)-C(XH)R-R') DEP->Product_DEP Aldehyde_DEP Aldehyde/Imine (R-C(=X)-R') Aldehyde_DEP->Product_DEP + Base

Figure 2: The Pudovik reaction with DMHP and DEP.
The Michaelis-Arbuzov Reaction: Formation of Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the synthesis of phosphonates through the reaction of a trialkyl phosphite with an alkyl halide.[4][5] While the classical reaction utilizes a trialkyl phosphite, a variation known as the Michaelis-Becker reaction employs a dialkyl phosphite in the presence of a base.[6]

The reactivity in the Michaelis-Arbuzov reaction is influenced by the nature of the alkyl groups on the phosphite. Generally, phosphites with less sterically hindered alkyl groups exhibit higher reactivity. This would suggest that trimethyl phosphite (a precursor to DMHP in some contexts) would be more reactive than triethyl phosphite. However, the overall efficiency of the reaction also depends on the subsequent dealkylation step, where the displaced halide attacks an alkyl group on the phosphonium intermediate. The ease of this SN2 displacement can be influenced by the nature of the alkyl group.

While direct comparative kinetic studies between DMHP and DEP in the Michaelis-Becker variation are not extensively documented in readily available literature, the general principles of SN2 reactions suggest that the less sterically hindered methyl groups of DMHP might be more susceptible to nucleophilic attack by the halide ion, potentially leading to faster reaction rates under similar conditions.

Michaelis_Arbuzov_Reaction cluster_reagents Reactants Dialkyl_Phosphite Dialkyl Phosphite ((RO)₂P(O)H) Intermediate Phosphonium Intermediate [((RO)₂P(O))⁻ R'⁺] Dialkyl_Phosphite->Intermediate Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Intermediate Base Base Product Dialkyl Alkylphosphonate ((RO)₂P(O)R') Intermediate->Product Byproduct HX Intermediate->Byproduct

Figure 3: Generalized Michaelis-Becker reaction pathway.

Stability and Hydrolysis: Considerations for Handling and Storage

The stability of dialkyl phosphites is a critical factor in their storage and application. Both DMHP and DEP are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding alcohol and phosphorous acid.

Studies on the hydrolysis of dimethyl hydrogen phosphite have shown that its stability is dependent on pH and temperature. At 37°C in a pH 7.4 phosphate buffer, DMHP was found to be stable for 3.6 hours, after which it undergoes first-order degradation.[7] The degradation products were identified as methanol, monomethyl hydrogen phosphite, and phosphorous acid.[7] The rate of hydrolysis is generally faster under basic conditions.[2]

Toxicological Profile: A Comparative Safety Assessment

Both this compound and diethyl phosphite are organophosphorus compounds and, as such, require careful handling and adherence to appropriate safety protocols. Their toxicity is generally considered to be lower than that of many organophosphate pesticides, which act as potent acetylcholinesterase inhibitors. However, they are not without hazards.

CompoundOral LD₅₀ (Rat)Dermal LD₅₀ (Rabbit)
This compound 3040 - 3283 mg/kg[2]681 mg/kg[2]
Diethyl Phosphite 3900 mg/kg[8]2165 mg/kg[8]

Based on the available acute toxicity data, this compound appears to be slightly more toxic via the oral route in rats and significantly more toxic via the dermal route in rabbits compared to diethyl phosphite. It is important to note that chronic exposure to organophosphorus compounds can lead to different health effects, and appropriate personal protective equipment should always be used when handling these reagents.

Experimental Protocols: Practical Guidance for the Laboratory

General Protocol for the Pudovik Reaction of an Aldehyde with a Dialkyl Phosphite

This protocol provides a general procedure for the synthesis of an α-hydroxyphosphonate. The specific conditions may require optimization depending on the substrate.

Materials:

  • Aldehyde (1.0 eq)

  • Dialkyl phosphite (DMHP or DEP) (1.1 eq)

  • Base (e.g., triethylamine, DBU, or a solid-supported base) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous solvent (e.g., THF, dichloromethane, or solvent-free)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent (if used).

  • Add the dialkyl phosphite to the solution.

  • Add the base catalyst to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired α-hydroxyphosphonate.

General Protocol for the Michaelis-Arbuzov Reaction (Michaelis-Becker Variation)

This protocol outlines a general method for the synthesis of a dialkyl alkylphosphonate.

Materials:

  • Alkyl halide (1.0 eq)

  • Dialkyl phosphite (DMHP or DEP) (1.2 eq)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide) (1.1 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add the dialkyl phosphite and the anhydrous solvent.

  • Cool the solution in an ice bath and add the strong base portion-wise with stirring.

  • Allow the mixture to warm to room temperature and stir for a designated period (e.g., 30 minutes) to ensure complete formation of the phosphite anion.

  • Add the alkyl halide dropwise via the addition funnel.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess base with a proton source (e.g., saturated aqueous ammonium chloride or dropwise addition of water).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the residue by vacuum distillation or column chromatography to yield the pure dialkyl alkylphosphonate.

Conclusion and Future Perspectives

Both this compound and diethyl phosphite are highly valuable and versatile reagents in the arsenal of the synthetic chemist. The choice between the two often depends on a combination of factors including steric and electronic considerations of the substrates, desired reactivity, and practical aspects such as purification. While DMHP may offer advantages in terms of reduced steric bulk, DEP's ethyl groups can provide different solubility profiles and may be more robust under certain reaction conditions.

Future research in this area will likely focus on the development of more stereoselective and environmentally benign catalytic systems for reactions involving these dialkyl phosphites. The elucidation of more detailed comparative kinetic and mechanistic data will further empower chemists to make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new medicines and materials.

References

  • ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. [Link]

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advantages of using dimethyl hydrogen phosphate over other phosphorylating agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Phosphorylating Agent

In the landscape of drug discovery and development, the precise introduction of phosphate groups into organic molecules is a cornerstone of medicinal chemistry.[1] This post-translational modification, known as phosphorylation, is a fundamental biological process that regulates a vast array of cellular activities.[2][3] Consequently, the agents that facilitate this transformation are critical tools for researchers. Among the diverse array of phosphorylating agents, dimethyl hydrogen phosphate (DMHP) has emerged as a reagent with distinct advantages, offering a compelling alternative to more traditional choices. This guide provides an in-depth comparison of DMHP with other common phosphorylating agents, supported by experimental insights, to inform the strategic selection of the optimal reagent for your research needs.

The Critical Role of Phosphorylation in Drug Development

Phosphorylation can dramatically alter a molecule's properties, including its solubility, cell permeability, and interaction with biological targets.[1][4] In drug development, introducing a phosphate group can be a powerful strategy to create prodrugs with improved pharmacokinetic profiles.[5][6] These phosphorylated prodrugs can exhibit enhanced bioavailability, targeted delivery, and controlled release of the active pharmaceutical ingredient.[5][7] The choice of phosphorylating agent is therefore not merely a synthetic consideration but a pivotal decision that can influence the ultimate therapeutic efficacy of a drug candidate.

This compound: A Profile of Advantages

This compound (DMHP), with the chemical formula (CH₃O)₂P(O)H, offers a unique combination of reactivity, selectivity, and favorable physical properties that set it apart from other phosphorylating agents.[8]

Key Advantages of DMHP:

  • Mild Reaction Conditions: Phosphorylation using DMHP can often be achieved under milder conditions compared to more aggressive reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This is particularly advantageous when working with sensitive or complex substrates that are prone to degradation under harsh acidic or basic conditions.

  • High Selectivity: DMHP exhibits good chemoselectivity, preferentially reacting with primary and secondary alcohols over other functional groups. This selectivity minimizes the need for extensive protecting group strategies, streamlining synthetic routes and improving overall efficiency.

  • Ease of Handling and Stability: As a liquid, DMHP is relatively easy to handle and measure accurately.[8] While it is sensitive to moisture and can decompose on heating, it is generally more stable and less hazardous than highly reactive and corrosive reagents like phosphorus trichloride.[9][10] Studies have shown that DMHP is stable for a period in aqueous solutions under simulated physiological conditions.[11][12][13]

  • Favorable Byproducts: The byproducts of phosphorylation reactions with DMHP are typically methanol and phosphoric acid, which are generally easier to remove during workup compared to the often-problematic byproducts of other reagents.[11][12]

  • Cost-Effectiveness: The synthesis of DMHP is relatively straightforward, often involving the reaction of phosphorus trichloride with methanol, making it a cost-effective option for both small-scale research and larger-scale production.[14][15]

Comparative Analysis of Phosphorylating Agents

To fully appreciate the advantages of DMHP, it is essential to compare its performance against other commonly employed phosphorylating agents.

Phosphorylating Agent Key Advantages Key Disadvantages Typical Applications
This compound (DMHP) Mild reaction conditions, high selectivity for alcohols, ease of handling, favorable byproducts, cost-effective.Sensitivity to moisture, can decompose upon heating.Phosphorylation of sensitive and complex molecules, synthesis of phosphate esters and prodrugs.[5][7][8]
Dibenzyl Phosphate Benzyl groups can be removed under mild hydrogenolysis conditions, offering an orthogonal deprotection strategy.[16]Solid, can be more difficult to handle than liquids, debenzylation step adds to the synthetic route.Synthesis of phosphopeptides and other molecules where mild deprotection is crucial.[17]
Diphenyl Phosphate Phenyl groups can be removed by hydrogenolysis, though often requiring harsher conditions than benzyl groups.[18][19]Can be less reactive than other agents, deprotection can be challenging.Used in specific applications where its reactivity profile is advantageous.[20]
Tetrabenzyl Pyrophosphate Highly effective for the phosphorylation of a wide range of alcohols, including tertiary alcohols and phenols.[1][21]Can be less selective, byproducts can be more difficult to remove.Broad-spectrum phosphorylation where high reactivity is required.[16]
Phosphorus Oxychloride (POCl₃) Highly reactive and potent phosphorylating agent.Highly corrosive and moisture-sensitive, reactions can be difficult to control and often require harsh conditions, generates HCl as a byproduct.Synthesis of simple phosphate esters and when high reactivity is essential.
Polyphosphoric Acid (PPA) Strong dehydrating and phosphorylating agent.Highly viscous and difficult to handle, requires high reaction temperatures, workup can be challenging.Cyclization and phosphorylation reactions under strongly acidic conditions.

Experimental Workflow: A Case for DMHP

The following experimental protocol illustrates a typical phosphorylation of a primary alcohol using DMHP, highlighting the practical advantages of this reagent.

Objective: To synthesize the monomethyl phosphate ester of a model primary alcohol (ROH).

Materials:

  • Primary alcohol (ROH)

  • This compound (DMHP)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM) or other appropriate aprotic solvent

  • Standard laboratory glassware and workup reagents

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the acidic proton of DMHP, facilitating the reaction.

  • Addition of DMHP: Slowly add this compound (1.2 eq) to the reaction mixture at 0 °C (ice bath). The controlled addition helps to manage any exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired monomethyl phosphate ester.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of DMHP by atmospheric moisture.

  • Anhydrous Solvent: Anhydrous solvent is used to prevent unwanted side reactions and ensure the efficiency of the phosphorylation.

  • Controlled Addition at Low Temperature: The slow addition of DMHP at 0 °C helps to dissipate the heat generated during the reaction, preventing potential degradation of the starting material or product.

  • Use of a Non-nucleophilic Base: Triethylamine is chosen as the base because it is non-nucleophilic and effectively scavenges the acidic proton without competing with the alcohol for the phosphorylating agent.

Visualizing the Process

Diagram of a Typical Phosphorylation Workflow:

G cluster_0 Reaction Setup cluster_1 Phosphorylation cluster_2 Workup & Purification A Dissolve Alcohol (ROH) in Anhydrous DCM B Add Triethylamine (TEA) A->B Stir 10 min C Add DMHP at 0 °C B->C Under Inert Atmosphere D Stir at RT for 2-4h C->D E Quench with NaHCO₃ (aq) D->E Monitor by TLC/LC-MS F Extract with DCM E->F G Purify by Chromatography F->G H Desired Phosphate Ester G->H Characterize Product

Caption: Workflow for alcohol phosphorylation using DMHP.

Mechanism of Alcohol Phosphorylation by DMHP:

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation ROH R-OH Intermediate [R-O-P(O)(OMe)₂]⁻ ROH->Intermediate Attacks Activated DMHP DMHP (MeO)₂P(O)H Activated_DMHP [(MeO)₂P(O)]⁻ DMHP->Activated_DMHP + Base Base Base (e.g., TEA) Product R-O-P(O)(OH)(OMe) Intermediate->Product + H⁺ (from workup)

Caption: Simplified mechanism of DMHP-mediated phosphorylation.

Conclusion: A Strategic Choice for Modern Synthesis

The selection of a phosphorylating agent is a critical decision in the design and execution of synthetic strategies, particularly in the context of drug development. While a variety of reagents are available, this compound offers a compelling combination of mildness, selectivity, and practicality that makes it an advantageous choice for many applications. Its ability to efficiently phosphorylate sensitive and complex molecules under relatively benign conditions, coupled with its ease of handling and cost-effectiveness, positions DMHP as a valuable tool in the modern synthetic chemist's arsenal. By understanding the comparative advantages of DMHP and the rationale behind its application in experimental protocols, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Anonymous. (n.d.). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. PMC - NIH. [Link][5]

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  • Nomeir, A. A., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334–338. [Link][11][12]

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  • Anonymous. (n.d.). Selective removal of phenyl group from alkyl diphenyl phosphates. ResearchGate. [Link][18]

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A Comparative Guide to Analytical Methods for Determining the Purity of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible research. Dimethyl hydrogen phosphate (DMHP), a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemicals, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides an in-depth comparison of analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Introduction to this compound and the Imperative of Purity Analysis

This compound ((CH₃O)₂P(O)H), also known as dimethyl phosphite, is a colorless liquid widely used in the chemical industry.[1][2] Its reactivity makes it a valuable precursor in various chemical transformations. However, the synthesis of DMHP, typically through the reaction of phosphorus trichloride with methanol, can lead to the presence of several impurities.[3][4] Common impurities in technical-grade this compound include monomethyl phosphonate, dimethyl methyl phosphonate, trimethyl phosphate, and residual methanol.[1][3] The presence of these impurities can have significant consequences, potentially leading to unwanted side reactions, reduced product yields, and difficulties in purification of the final compound. Therefore, robust analytical methods are essential for the quality control of DMHP.

This guide will explore and compare four principal analytical techniques for assessing the purity of this compound:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Acid-Base Titration

Each method will be evaluated based on its principle, specificity, sensitivity, and practical considerations in a research and development setting.

Chromatographic Techniques: A Tale of Two Phases

Chromatography is a powerful technique for separating and quantifying the components of a mixture. For DMHP, both gas and liquid chromatography offer viable approaches, each with distinct advantages and limitations.

Gas Chromatography (GC): The Volatility-Based Separation

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. For DMHP, which has a boiling point of 170-171°C, GC is a suitable method.[1] A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.

Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.

Causality Behind Experimental Choices: The choice of a capillary column is crucial for achieving high resolution, which is necessary to separate DMHP from structurally similar impurities. While derivatization is often required for polar analytes to increase their volatility and thermal stability, direct injection of DMHP is feasible, simplifying the sample preparation process.[5][6] The use of an FID provides a robust and linear response over a wide concentration range.[7]

Experimental Protocol: GC-FID for DMHP Purity

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness) and a flame ionization detector (FID).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as methanol or acetone.

    • Prepare a series of calibration standards of known concentrations of DMHP in the same solvent.

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless injection can be optimized).

  • Data Analysis:

    • Integrate the peak areas of DMHP and any observed impurities.

    • Construct a calibration curve by plotting the peak area of the DMHP standards against their concentrations.

    • Determine the concentration of DMHP in the sample from the calibration curve.

    • Calculate the purity as the percentage of the DMHP peak area relative to the total peak area of all components (area percent method), or more accurately, by using the calibration curve and the sample weight.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh DMHP dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC-FID Experimental Workflow for DMHP Purity Analysis.
High-Performance Liquid Chromatography (HPLC): Separation in the Liquid Phase

HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase while being carried by a liquid mobile phase. For a polar compound like DMHP, which is soluble in water, reversed-phase HPLC is a suitable approach.[1][2]

Principle of Operation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). Polar analytes like DMHP will have a lower affinity for the nonpolar stationary phase and will elute earlier than nonpolar impurities. Detection is typically achieved using an ultraviolet (UV) detector, although DMHP lacks a strong chromophore, which can be a limitation.

Causality Behind Experimental Choices: The choice of a C18 column is standard for reversed-phase chromatography, offering a good balance of retention and resolution for a wide range of compounds. The mobile phase composition is critical for achieving optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to elute any less polar impurities that might be present. Due to the weak UV absorbance of DMHP, detection can be challenging. An alternative to direct UV detection is the use of indirect UV detection, where a UV-absorbing compound is added to the mobile phase, and the analyte is detected as a negative peak.[8] For this guide, we will focus on a direct, albeit less sensitive, UV detection method at a low wavelength.

Experimental Protocol: HPLC-UV for DMHP Purity

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Prepare a series of calibration standards of DMHP in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A mixture of water and acetonitrile (e.g., 95:5 v/v). The addition of a small amount of acid, such as phosphoric acid, can improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Similar to the GC method, integrate the peak areas, construct a calibration curve, and calculate the purity of the DMHP sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh Weigh DMHP dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC-UV Experimental Workflow for DMHP Purity Analysis.

Spectroscopic Techniques: A Look at the Molecular Level

Spectroscopic methods provide information about the structure and quantity of a substance based on its interaction with electromagnetic radiation. For DMHP, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a calibration curve of the analyte itself.[10] For a phosphorus-containing compound like DMHP, ³¹P qNMR is an ideal technique.[11]

Principle of Operation: ³¹P NMR spectroscopy observes the behavior of the phosphorus-31 nucleus in a magnetic field. The area of a ³¹P NMR signal is directly proportional to the number of phosphorus nuclei contributing to that signal. In qNMR, a certified internal standard with a known concentration and purity is added to the sample. By comparing the integral of the analyte's signal to the integral of the internal standard's signal, the absolute amount of the analyte can be determined.

Causality Behind Experimental Choices: The choice of a suitable internal standard is critical for the accuracy of the qNMR experiment. The standard should have a simple ³¹P NMR spectrum with a signal that is well-resolved from the analyte and any impurity signals. It should also be stable, non-volatile, and accurately weighable. Triphenyl phosphate is a good candidate for an internal standard in organic solvents.[12] The experimental parameters, such as the relaxation delay, must be carefully optimized to ensure complete relaxation of all phosphorus nuclei, which is essential for accurate integration.

Experimental Protocol: ³¹P qNMR for DMHP Purity

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into an NMR tube.

    • Accurately weigh a precise amount of a certified internal standard (e.g., 10 mg of triphenyl phosphate) into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters (Example):

    • Nucleus: ³¹P

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and standard. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of the DMHP signal and the signal of the internal standard.

    • Calculate the purity of the DMHP sample using the following equation:

    Purity (%) = (I_DMHP / I_std) * (N_std / N_DMHP) * (M_DMHP / M_std) * (m_std / m_DMHP) * P_std

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms per molecule (in this case, both are 1)

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Weigh DMHP dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ³¹P NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

³¹P qNMR Experimental Workflow for DMHP Purity Analysis.

Titrimetric Methods: The Classic Approach

Titration is a classic chemical analysis method that determines the concentration of an analyte by reacting it with a solution of a known concentration (the titrant). For an acidic compound like DMHP, an acid-base titration is a feasible approach.

Acid-Base Titration

Principle of Operation: this compound is a monobasic acid and can be titrated with a strong base, such as sodium hydroxide. The reaction is a simple neutralization, and the endpoint can be detected using a pH indicator or a pH meter (potentiometric titration).

Causality Behind Experimental Choices: The use of a standardized strong base as the titrant ensures a sharp and clear endpoint. A potentiometric titration is generally preferred over a colorimetric indicator for better accuracy and precision, as it is not subject to human error in color perception. The solvent choice is important; a mixture of water and an organic solvent like ethanol may be necessary to ensure the solubility of both the analyte and the titrant throughout the titration.

Experimental Protocol: Potentiometric Titration of DMHP

  • Instrumentation: An automatic titrator or a manual titration setup with a pH meter and a magnetic stirrer.

  • Reagents:

    • Standardized 0.1 M sodium hydroxide solution.

    • Solvent: A mixture of deionized water and ethanol (e.g., 1:1 v/v).

  • Procedure:

    • Accurately weigh approximately 200 mg of the this compound sample into a beaker.

    • Add 50 mL of the water-ethanol solvent and stir until the sample is completely dissolved.

    • Immerse the pH electrode and the burette tip into the solution.

    • Titrate the sample with the standardized 0.1 M sodium hydroxide solution, recording the pH as a function of the titrant volume.

    • The endpoint is the point of maximum inflection on the titration curve (the first derivative of the curve).

  • Data Analysis:

    • Determine the volume of NaOH solution required to reach the endpoint.

    • Calculate the purity of the DMHP sample using the following equation:

    Purity (%) = (V_NaOH * M_NaOH * MW_DMHP) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution at the endpoint (in mL)

    • M_NaOH = Molarity of the NaOH solution

    • MW_DMHP = Molecular weight of DMHP (110.05 g/mol )

    • m_sample = mass of the DMHP sample (in g)

Performance Comparison of Analytical Methods

The choice of the most appropriate analytical method depends on several factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. The following table provides a comparative summary of the performance of the discussed methods for the purity analysis of this compound.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative ³¹P NMR (qNMR)Acid-Base Titration
Principle Separation based on volatility and interaction with stationary phase.Separation based on polarity and partitioning between mobile and stationary phases.Signal intensity proportional to the number of nuclei in a magnetic field.Neutralization reaction with a standardized base.
Specificity High; can separate structurally similar impurities.Moderate to High; depends on column and mobile phase selection.Very High; specific to the phosphorus nucleus, provides structural information.Low; titrates all acidic components.
Sensitivity High (ng level).[7]Low to Moderate (µg level) due to weak UV absorbance.Moderate; requires mg quantities of sample.Low; requires mg quantities of sample.
Quantitation Relative (Area %) or external standard calibration.Relative (Area %) or external standard calibration.Absolute; uses a certified internal standard.Absolute; based on stoichiometry.
Sample Throughput High; automated systems are common.High; automated systems are common.Moderate; longer acquisition times per sample.Moderate to High, depending on automation.
Instrumentation Common in analytical labs.Common in analytical labs.Specialized and expensive.Simple and inexpensive.
Advantages - High resolution- High sensitivity- Robust and reliable- Applicable to a wide range of compounds- Non-destructive (sample can be recovered)- Absolute quantitation without a specific reference standard of the analyte- Provides structural information- High precision and accuracy- Inexpensive- Simple procedure- Provides a direct measure of acidic content
Limitations - Requires volatile and thermally stable compounds- Potential for sample degradation at high temperatures- Lower sensitivity for compounds with weak or no chromophore- Mobile phase consumption- Lower sensitivity than chromatographic methods- High initial instrument cost- Requires careful optimization of experimental parameters- Not specific; will titrate any acidic impurity- Less sensitive than other methods

Conclusion and Recommendations

The selection of the optimal analytical method for determining the purity of this compound is a multifaceted decision that hinges on the specific requirements of the analysis.

  • For routine quality control where high throughput and good sensitivity are required, Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent choice. It offers high resolving power to separate potential impurities and provides reliable quantitative data with proper calibration.

  • High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly if GC is not available or if there is a concern about the thermal stability of potential impurities. However, the low UV absorbance of DMHP presents a challenge that may necessitate the use of more specialized detection methods like indirect UV or coupling to a mass spectrometer for improved sensitivity.

  • When the highest accuracy and precision are paramount, and for the certification of reference materials, Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy is the gold standard. Its ability to provide absolute purity without the need for an analyte-specific calibration curve makes it an invaluable tool for metrological purposes.

  • Acid-Base Titration offers a simple, cost-effective, and rapid method for estimating the total acidic content. While it lacks specificity, it can be a useful screening tool or for process control where the impurity profile is well-characterized and known to be non-acidic.

Ultimately, a comprehensive approach to purity assessment may involve the use of orthogonal methods. For instance, a high-resolution chromatographic technique like GC could be used to identify and quantify impurities, while qNMR could be employed to determine the absolute purity of the main component. This multi-faceted approach provides a self-validating system, ensuring the highest level of confidence in the quality of this compound used in research and development.

References

  • Bayer Chemicals. (2003). Dimethyl Phosphonate SIDS Initial Assessment Report.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2022). Dimethyl hydrogen phosphite. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 130. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • National Toxicology Program. (1985). Toxicology and Carcinogenesis Studies of Dimethyl Hydrogen Phosphite (CAS No. 868-85-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, No. 287.
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  • Nomeir, A. A., Uraih, L. C., & Matthews, H. B. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of analytical toxicology, 12(6), 334–338. Available from: [Link]

  • Cavalheiro, A. J., et al. (2009). Derivatization chemistries for the determination of inorganic anions and structurally related compounds by gas chromatography: a review. Journal of the Brazilian Chemical Society, 20(5), 793-808. Available from: [Link]

  • Google Patents. (2015). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
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  • Bhadoriya, A. S., et al. (2013). Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. Indian journal of pharmaceutical sciences, 75(3), 305–310. Available from: [Link]

  • Google Patents. (2010). CN101870712A - The production method of dimethyl phosphite.
  • Janeš, D., & Habulin, M. (2006). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. Journal of AOAC International, 89(2), 376-381. Available from: [Link]

  • U.S. Environmental Protection Agency. (1978). Identification of Toxic Impurities in Technical Grades of Pesticides Designated as Substitute Chemicals. EPA-600/2-78-063.
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  • Sharma, P., et al. (2022). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. Analytical Methods, 14(3), 220-231. Available from: [Link]

  • Mieth, M., et al. (2016). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Analytical and bioanalytical chemistry, 408(12), 3165–3177. Available from: [Link]

  • Oak Ridge National Laboratory. (2014). A GC-FID-Based Method for Quantifying the Breakdown of TiDG in NGS Solvent. ORNL/TM-2014/31.
  • Weber, M., et al. (2016). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. ResearchGate. Available from: [Link]

  • Le-Minh, T., et al. (2021). Systematic QM/MM Study for Predicting 31P NMR Chemical Shifts of Adenosine Nucleotides in Solution and Stages of ATP Hydrolysis in a Protein Environment. Journal of Chemical Theory and Computation, 17(4), 2346-2361. Available from: [Link]

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A Senior Application Scientist's Guide to the Validation of Bioassays for Phosphorylated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of protein phosphorylation is paramount. It serves as a critical readout for cellular signaling pathways and is a cornerstone of drug discovery, particularly in oncology and immunology. However, the reliability of these measurements hinges on the rigorous validation of the bioassays employed. This guide provides an in-depth, experience-driven approach to validating bioassays for phosphorylated substrates, ensuring data integrity and confidence in your results.

The Landscape of Phosphorylation Detection: A Comparative Overview

The first step in any validation journey is selecting the appropriate tool. Several technologies exist for the detection of phosphorylated substrates, each with its own set of strengths and weaknesses. The choice of platform will inherently influence the validation strategy.

TechnologyPrincipleThroughputKey AdvantagesKey Disadvantages
Western Blot Size-based separation followed by antibody detectionLowWidely accessible, provides molecular weight informationSemi-quantitative, labor-intensive, low throughput
ELISA Antibody-based capture and detection in a plate formatMedium to HighQuantitative, relatively simple, good sensitivityPotential for antibody cross-reactivity, multiple wash steps
Homogeneous Time-Resolved Fluorescence (HTRF®) Proximity-based assay using FRET between donor and acceptor fluorophores on antibodiesHighHomogeneous (no-wash), high throughput, robust, good for cell lysates and purified proteinsRequires specific plate reader, potential for compound interference
AlphaScreen®/AlphaLISA® Proximity-based assay using singlet oxygen transfer between donor and acceptor beadsHighHomogeneous (no-wash), very high sensitivity, adaptable to various sample typesSensitive to light and oxygen, requires specific plate reader
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized analytesLow to MediumHigh specificity, can identify and quantify multiple phosphorylation sites simultaneouslyRequires significant capital investment and expertise, lower throughput

This table provides a high-level comparison of common technologies used for detecting phosphorylated substrates.

The Pillars of Bioassay Validation for Phosphorylated Substrates

A robust validation process is built on several key experimental pillars. For phospho-specific assays, these pillars not only establish the performance characteristics of the assay but also prove that the signal is a true and specific measure of the phosphorylation event of interest. Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) provide a framework for analytical procedure validation, which can be adapted for bioassays.[1][2][3][4][5][6][7]

Below is a logical workflow for the validation process.

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Assay Implementation Dev Assay Development (Reagent Titration, Buffer Opt.) Opt Assay Optimization (Incubation Times, Temp.) Dev->Opt PhosphoSpec Phospho-Specificity Confirmation Opt->PhosphoSpec Matrix Matrix Effect Evaluation PhosphoSpec->Matrix Precision Precision (Intra- & Inter-Assay) Matrix->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Linearity Linearity & Range Accuracy->Linearity Sensitivity Sensitivity (LOD & LLOQ) Linearity->Sensitivity Robustness Robustness Sensitivity->Robustness QC Routine QC Monitoring Robustness->QC

Caption: A typical workflow for the validation of a phospho-specific bioassay.

Specificity: The Cornerstone of Phospho-Assay Validation

For any bioassay, specificity is crucial, but for a phospho-assay, it has two dimensions: specificity for the protein of interest and, critically, specificity for the phosphorylated form of that protein.

Experimental Approach:

  • Phosphatase Treatment: This is the definitive test for phospho-specificity.[8][9][10] Treating a positive sample with a broad-spectrum phosphatase, such as lambda protein phosphatase, should abrogate the signal.[8][11] A significant reduction in signal following phosphatase treatment confirms that the antibody is recognizing the phosphate group.

  • Peptide Competition: In this assay, the antibody is pre-incubated with either the phosphorylated or the non-phosphorylated peptide epitope.[12] The phospho-peptide should block the antibody from binding to the target in the sample, resulting in a loss of signal, while the non-phospho-peptide should have no effect.

  • Stimulation/Inhibition: Use known biological activators and inhibitors of the signaling pathway to demonstrate an increase or decrease in the phosphorylation signal, respectively.[8][13] For example, treating cells with a known kinase inhibitor should lead to a dose-dependent decrease in the phosphorylation of its substrate.

Detailed Protocol: Phosphatase Treatment for Specificity Validation

  • Prepare Lysates: Prepare cell or tissue lysates containing the phosphorylated target protein. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state during sample preparation.[10][14]

  • Aliquot Lysate: Divide the lysate into two aliquots: "Treated" and "Control".

  • Phosphatase Reaction: To the "Treated" aliquot, add lambda protein phosphatase and the appropriate reaction buffer as recommended by the manufacturer.[11] To the "Control" aliquot, add only the reaction buffer.

  • Incubation: Incubate both samples at the recommended temperature and time (e.g., 30°C for 30 minutes).[9]

  • Stop Reaction: Stop the phosphatase activity by adding SDS-PAGE sample buffer and heating the samples.

  • Analyze: Analyze both the "Treated" and "Control" samples using your bioassay.

  • Acceptance Criteria: A signal reduction of >90% in the "Treated" sample compared to the "Control" sample is generally considered evidence of high phospho-specificity.

Precision: Ensuring Reproducibility

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV).

  • Intra-assay Precision (Repeatability): Measures the variability within a single assay plate. This is determined by running multiple replicates of the same sample on the same plate.

  • Inter-assay Precision (Intermediate Precision): Measures the variability between different assays. This is assessed by running the same samples on different days, with different operators, and/or with different lots of reagents.

Experimental Protocol: Assessing Intra- and Inter-Assay Precision

  • Prepare QC Samples: Prepare a set of quality control (QC) samples at high, medium, and low concentrations of the analyte.

  • Intra-Assay: On a single plate, run at least 6 replicates of each QC sample. Calculate the mean, standard deviation, and %CV for each concentration.

  • Inter-Assay: Repeat the assay on at least 3 different days. In each assay, include the QC samples in triplicate.

  • Calculate: For each QC level, calculate the overall mean, standard deviation, and %CV across all runs.

  • Acceptance Criteria: A common acceptance criterion for both intra- and inter-assay precision is a %CV of ≤15% (or ≤20% for the lower limit of quantification).

Accuracy: Hitting the Bullseye

Accuracy is the closeness of the test results obtained by the method to the true value. For endogenous analytes like phosphorylated proteins, where a true reference standard is often unavailable, accuracy is typically assessed by spike and recovery experiments.

Experimental Protocol: Spike and Recovery for Accuracy Assessment

  • Select Matrix: Choose a representative sample matrix (e.g., cell lysate from untreated cells) that has a low or undetectable level of the endogenous phosphorylated protein.

  • Spike Samples: Spike the matrix with known concentrations of a purified, phosphorylated recombinant protein or a well-characterized positive control lysate.

  • Analyze: Measure the concentration of the spiked samples using the bioassay.

  • Calculate Recovery: Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) x 100%.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.

Linearity, Range, and Sensitivity
  • Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a dilution series of a high-concentration sample.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

  • Sensitivity (LOD & LLOQ):

    • Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable precision and accuracy.

    • Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocol: Determining Linearity, Range, and Sensitivity

  • Prepare Dilution Series: Prepare a serial dilution of a high-concentration sample.

  • Analyze: Run the dilution series in the assay.

  • Plot and Analyze: Plot the signal versus the known concentration and perform a linear regression analysis. The range is the portion of the curve that is linear with an R² value >0.99.

  • Determine LLOQ: The LLOQ is the lowest point in the linear range that meets the acceptance criteria for precision and accuracy (e.g., %CV ≤20% and recovery of 80-120%).

  • Determine LOD: The LOD can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Troubleshooting Common Pitfalls in Phospho-Assay Validation

Even with the best-laid plans, challenges can arise. Here are some common issues and how to address them:

IssuePotential Cause(s)Troubleshooting Steps
High Background Non-specific antibody binding, insufficient blocking, cross-reactivityOptimize blocking buffer (e.g., switch from milk to BSA for phospho-antibodies), increase wash steps, titrate antibodies.[15]
Poor Precision (%CV > 20%) Pipetting errors, inconsistent incubation times, reagent instabilityUse calibrated pipettes, automate liquid handling where possible, ensure consistent timing, prepare fresh reagents.[16]
Low Signal Low abundance of target, inactive enzyme/substrate, suboptimal assay conditionsEnrich the target protein (e.g., via immunoprecipitation), check reagent quality, optimize assay parameters (pH, temperature, ATP concentration).[10][17]
Failed Specificity (Phosphatase Ineffective) Incomplete phosphatase reaction, antibody recognizes non-phosphorylated epitopeIncrease phosphatase concentration or incubation time, re-evaluate the antibody with peptide competition.

Conclusion: A Commitment to Quality

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available at: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]

  • ICH Quality Guidelines. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - NIH. Available at: [Link]

  • Protocol for screening and validating antibodies specific to protein phosphorylation sites using a set of yeast biopanning approaches - NIH. Available at: [Link]

  • What Is the Best Kinase Assay? - BellBrook Labs. Available at: [Link]

  • Evolving strategies for application- specific validation of research use antibodies - Merck Millipore. Available at: [Link]

  • Developing a Phosphospecific IHC Assay as a Predictive Biomarker for Topoisomerase I Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Non specific binding in phosphorylated antibodies : r/labrats - Reddit. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. Available at: [Link]

  • Comparison of ELISA and HTRF methods for detection of cytoki. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]

  • Essentials in Bioassay Development - BioPharm International. Available at: [Link]

  • CV coefficient of variation of AlphaScreen vs. HTRF Technology which one to buy? Available at: [Link]

  • Biological Assay Validation <1033>. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Linking Studies for Validating Kinase-Substrate Phosphorylation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of cross-linking methodologies for the robust validation of kinase-substrate interactions. Moving beyond theoretical descriptions, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to empower your research and drug discovery efforts.

Introduction: Capturing the Ephemeral Kinase-Substrate Kiss

The intricate dance of cellular signaling is largely choreographed by protein kinases, which catalyze the phosphorylation of substrate proteins. Identifying which kinase phosphorylates a specific substrate is fundamental to understanding signaling pathways in both healthy and diseased states.[1][2] However, the interaction between a kinase and its substrate is often transient and of low affinity, making it notoriously difficult to capture and validate using traditional methods like co-immunoprecipitation.[3][4][5]

Chemical cross-linking offers a powerful solution by converting these fleeting interactions into stable, covalent bonds.[6][7] This allows for the capture, enrichment, and subsequent identification of kinase-substrate complexes, providing high-confidence validation of phosphorylation events. This guide will compare the predominant cross-linking strategies, providing the technical insights needed to select and implement the optimal approach for your research question.

Comparative Analysis of Cross-Linking Strategies

The choice of a cross-linking strategy is the most critical decision in the experimental design. It dictates the specificity of the captured interaction, the complexity of the downstream analysis, and the overall confidence in the results. We will compare two major categories: non-specific chemical cross-linking and phosphorylation-directed photo-cross-linking.

dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5", dpi=300, maxWidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end_dot Caption: High-level experimental workflow for kinase-substrate validation using cross-linking.

Conventional Chemical Cross-Linking

This approach utilizes homobifunctional cross-linkers, such as N-hydroxysuccinimide (NHS) esters (e.g., DSS, BS³), which react with primary amines (the N-terminus and lysine side chains).[8][9] The principle is simple: if a kinase and substrate are in close proximity, the cross-linker can bridge them.

  • Mechanism of Action: The two reactive ends of the cross-linker span a defined distance (the "spacer arm") and form stable amide bonds with primary amines on nearby proteins.[10][11]

  • Causality Behind the Choice: This method is often chosen for its simplicity and the ready availability of reagents. It is a good first-pass strategy for confirming interactions in purified systems or for mapping the general topology of stable complexes.[6]

  • Trustworthiness & Limitations: The primary drawback is the lack of specificity. The cross-linking event is based only on proximity, not on the kinase's catalytic activity. This can lead to the capture of non-specific interactors or proteins that are merely co-localized in a crowded cellular environment.[10][11] Therefore, results require rigorous validation by orthogonal methods.

Phosphorylation-Directed Photo-Cross-Linking

This more sophisticated strategy employs ATP analogs that have been modified with a photo-activatable group (e.g., arylazide, benzophenone).[1][2][12] The key innovation here is that the cross-linker is delivered to the substrate's active site by the kinase itself during the phosphorylation event.

  • Mechanism of Action: A kinase utilizes a γ-phosphate modified ATP analog (e.g., ATP-arylazide) as a cosubstrate, transferring the photo-activatable moiety onto the serine, threonine, or tyrosine residue of its substrate.[1][12] Subsequent exposure to UV light activates the cross-linker, which then forms a covalent bond with the nearest protein—ideally, the kinase that just delivered it. This specific method is often referred to as Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP).[1][2]

  • Causality Behind the Choice: This approach is selected for its supreme specificity. Because the cross-linker's placement is dependent on the kinase's catalytic activity, any captured complex is almost certainly a true enzyme-substrate pair.[12] This provides a self-validating system; the cross-link itself is evidence of a functional interaction.

  • Trustworthiness & Advantages: K-CLIP and similar methods are highly trustworthy for identifying direct substrates, even in complex cell lysates.[1][2] They excel at capturing transient interactions that are invisible to other techniques. The main considerations are the need for specialized ATP analog synthesis and the potential for UV-induced cellular damage, which must be carefully controlled.

dot digraph { graph [splines=ortho, nodesep=0.5, pad="0.5,0.5", dpi=300, maxWidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end_dot Caption: The mechanism of phosphorylation-directed photo-cross-linking (K-CLIP).

Summary Comparison Table
FeatureConventional Chemical Cross-LinkingPhosphorylation-Directed Photo-Cross-Linking (e.g., K-CLIP)
Principle Proximity-based covalent linkage of primary amines.Kinase activity-dependent transfer of a photo-activatable group to a substrate, followed by UV-induced cross-linking.[1][12]
Specificity Low. Captures any proximal protein.High. Captures catalytically relevant interactions.[2][12]
Self-Validation No. Requires extensive orthogonal validation.Yes. The cross-linking event itself is evidence of a functional kinase-substrate relationship.
Advantages Simple protocols, readily available reagents, good for stable complexes.[6][9]Captures transient interactions, high confidence in hits, applicable in complex lysates.[1][5]
Limitations High potential for false positives, does not confirm functional interaction.Requires synthesis of ATP analogs, UV can cause non-specific cross-linking if not optimized.[1]
Best For Validating known, stable interactions; structural mapping of purified complexes.Discovering novel kinase-substrate pairs; validating transient interactions in a physiological context.[1][2]

Experimental Protocols & Methodologies

Here we provide streamlined protocols for both a general chemical cross-linking experiment and the more specific K-CLIP procedure.

Protocol 1: General In-Cell Chemical Cross-Linking with BS³

This protocol is designed to capture protein interactions within intact cells using the water-soluble, membrane-impermeable NHS-ester cross-linker, BS³.

Materials:

  • Cells expressing kinase and/or substrate of interest.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • BS³ (Bis(sulfosuccinimidyl) suberate) cross-linker.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors.

  • Antibody for immunoprecipitation (targeting the substrate or kinase).

  • Protein A/G magnetic beads.

Methodology:

  • Cell Preparation: Culture cells to ~80-90% confluency. Wash cells twice with 5 mL of ice-cold PBS to remove amine-containing media components.

  • Cross-Linking Reaction: Aspirate PBS and add 2 mL of fresh, ice-cold PBS containing 1 mM BS³. Incubate for 30 minutes at 4°C with gentle rocking. Rationale: Performing the reaction on ice slows down cellular processes and minimizes off-target effects while the membrane-impermeable BS³ limits cross-linking to extracellular and cell-surface interactions unless the membrane is compromised.

  • Quenching: Add 100 µL of Quenching Buffer (final concentration ~50 mM Tris) and incubate for 15 minutes at 4°C. Rationale: Tris contains a primary amine that reacts with and neutralizes any excess BS³, stopping the reaction.

  • Cell Lysis: Wash cells once with ice-cold PBS, then lyse cells directly on the plate with 1 mL of ice-cold Lysis Buffer. Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation (IP): Pre-clear the lysate by incubating with Protein A/G beads for 1 hour. Transfer the supernatant to a new tube and add 2-5 µg of your primary antibody. Incubate overnight at 4°C.

  • Complex Capture: Add pre-washed Protein A/G beads to the lysate/antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing & Elution: Wash the beads 3-5 times with Lysis Buffer. Elute the captured complexes by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blot. Probe for the kinase to see if it was co-immunoprecipitated with the substrate (or vice-versa). A high-molecular-weight band or smear reactive to both antibodies indicates a successful cross-link. For discovery, the eluted proteins can be identified by mass spectrometry.[8][13]

Protocol 2: Kinase-Catalyzed Cross-Linking and Immunoprecipitation (K-CLIP)

This protocol is adapted from established K-CLIP methods and is designed to identify the direct kinases of a target substrate within a cell lysate.[1][2]

Materials:

  • Cell lysate containing the substrate and kinases of interest.

  • ATP-arylazide (ATP-ArN₃).

  • Kinase Reaction Buffer.

  • UV Cross-linker instrument (e.g., Stratalinker) with 365 nm bulbs.

  • Lysis/IP Buffer.

  • Antibody against the substrate of interest.

  • Protein A/G magnetic beads.

Methodology:

  • Lysate Preparation: Prepare a clarified cell lysate using a mild lysis buffer (e.g., NP-40 based) to maintain kinase activity. Determine protein concentration via Bradford or BCA assay.

  • Kinase-Catalyzed Labeling: In a 50 µL reaction, combine:

    • 100-500 µg of cell lysate.

    • 1X Kinase Reaction Buffer.

    • 100 µM ATP-ArN₃.

    • Incubate at 30°C for 30-60 minutes. Rationale: This step allows kinases in the lysate to use the ATP analog to transfer the photo-activatable ArN₃ group onto their respective substrates.

  • UV Cross-Linking: Place the reaction tubes on ice in the UV cross-linker. Irradiate with 365 nm UV light for 10-20 minutes. Rationale: The UV energy activates the arylazide, forming a highly reactive nitrene intermediate that covalently attacks nearby C-H or N-H bonds, cross-linking the substrate to its kinase.

  • Control Reactions (Critical for Validation):

    • No UV Control: Perform the entire reaction but omit the UV irradiation step. This ensures that any observed high-molecular-weight complex is UV-dependent.

    • No ATP-ArN₃ Control: Perform the reaction without the ATP analog to control for non-specific binding to the IP beads.

  • Immunoprecipitation: Dilute the cross-linked reaction mixture with 450 µL of Lysis/IP Buffer. Perform immunoprecipitation for the substrate of interest as described in Protocol 1, steps 5-7.

  • Analysis:

    • Validation: Analyze the eluate by Western blot. A high-molecular-weight band that appears only in the "+UV, +ATP-ArN₃" lane and is reactive to both the substrate antibody and an antibody for a suspected kinase confirms the interaction.[2]

    • Discovery: For unbiased discovery, the entire eluted lane can be excised from a Coomassie-stained gel and analyzed by mass spectrometry to identify all cross-linked proteins.[1][14]

dot digraph { graph [rankdir="TB", splines=ortho, nodesep=0.4, pad="0.5,0.5", dpi=300, maxWidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end_dot Caption: Downstream workflow for identification of cross-linked proteins by mass spectrometry.

Conclusion and Future Outlook

Cross-linking is an indispensable tool for validating kinase-substrate interactions, providing a level of certainty that is difficult to achieve with other methods. While conventional chemical cross-linking serves as a straightforward method for analyzing stable, purified complexes, the advent of phosphorylation-directed strategies like K-CLIP has revolutionized our ability to discover and validate transient, physiologically relevant interactions directly in complex biological mixtures.[1][2] The choice of method should be guided by the specific biological question, balancing the need for specificity against experimental complexity. As cross-linking chemistries and mass spectrometry technologies continue to advance, these approaches will become even more powerful, enabling the mapping of entire kinase signaling networks with unprecedented detail and accuracy.[13][14]

References

  • Title: Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs Source: PMC - NIH URL: [Link]

  • Title: Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons Source: ACS Publications URL: [Link]

  • Title: Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates Source: PNAS URL: [Link]

  • Title: Proximity Labeling-assisted Identification of Endogenous Kinase Substrates Source: bioRxiv URL: [Link]

  • Title: Insights on Chemical Crosslinking Strategies for Proteins Source: MDPI URL: [Link]

  • Title: Developing crosslinking mass spectrometry Source: YouTube URL: [Link]

  • Title: Cross-linking mass spectrometry for mapping protein complex topologies in situ Source: PMC - NIH URL: [Link]

  • Title: Chemical cross-linking for protein-protein interaction studies Source: PubMed - NIH URL: [Link]

  • Title: Current technologies to identify protein kinase substrates in high throughput Source: PMC - NIH URL: [Link]

  • Title: Phosphorylation-Dependent Kinase–Substrate Cross-Linking Source: PMC - NIH URL: [Link]

  • Title: Chemical cross-linking with mass spectrometry: A tool for systems structural biology Source: NIH URL: [Link]

  • Title: Kinase-interacting substrate screening is a novel method to identify kinase substrates Source: Journal of Cell Biology | Rockefeller University Press URL: [Link]

  • Title: Identification of kinases and interactors of p53 using kinase-catalyzed crosslinking and immunoprecipitation (K-CLIP) Source: PMC - NIH URL: [Link]

  • Title: Chemical cross-linking in the structural analysis of protein assemblies Source: PMC - NIH URL: [Link]

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A Senior Application Scientist's Guide to Selecting Non-Hydrolysable Phosphate Analogues for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular signaling, energy metabolism, and molecular transport, the rapid turnover of nucleoside triphosphates (NTPs) like ATP and GTP presents a significant hurdle for researchers. Enzymes such as kinases, ATPases, and GTPases hydrolyze these molecules in fractions of a second, making it challenging to capture and study the transient molecular states they induce. To circumvent this, scientists rely on non-hydrolysable phosphate analogues—molecular mimics that bind to NTP-binding sites but resist enzymatic cleavage. These tools are indispensable for trapping enzyme-substrate complexes, elucidating protein structures, and dissecting complex biochemical pathways.

This guide provides an in-depth comparison of the most common non-hydrolysable ATP and GTP analogues. Moving beyond a simple cataloguing of options, we will explore the causality behind experimental choices, provide field-proven protocols, and ground our recommendations in robust scientific data to empower you, the researcher, to select the optimal tool for your specific biological question.

The Foundation: Understanding the Mechanism of Resistance

The utility of a non-hydrolysable analogue is defined by the specific chemical modification to its triphosphate chain, which dictates its interaction with enzymes and its degree of resistance to cleavage. These modifications primarily target the oxygen atoms linking the phosphates.

  • Substitution of a Non-Bridging Oxygen: The most common example is the replacement of a non-bridging oxygen on the γ-phosphate with a sulfur atom, creating a phosphorothioate. Adenosine 5'-[γ-thio]triphosphate (ATPγS) and Guanosine 5'-[γ-thio]triphosphate (GTPγS) are the foremost examples. This modification makes the terminal phosphate bond significantly more resistant to cleavage.[1] However, it is crucial to understand that they are not entirely non-hydrolysable. Many enzymes can catalyze the transfer of the terminal thiophosphate group to a substrate, albeit at a much slower rate than the phosphate from ATP.[1] The resulting thiophosphorylated substrate is highly resistant to phosphatases, a key feature exploited in many assays.[1]

  • Substitution of a Bridging Oxygen: This strategy involves replacing the oxygen atom that bridges the β and γ phosphates.

    • Adenylyl-imidodiphosphate (AMP-PNP) and Guanylyl-imidodiphosphate (GMP-PNP) feature a nitrogen atom in place of the bridging oxygen, creating a stable phosphorus-nitrogen (P-N) bond.[1]

    • Adenylyl (β,γ-methylene)diphosphonate (AMP-PCP) replaces the bridging oxygen with a carbon atom, forming an equally stable phosphorus-carbon (P-C) bond.[1]

These β-γ modifications render the analogues true competitive inhibitors, as the terminal phosphate cannot be transferred. They effectively lock the enzyme in a pre-hydrolysis, NTP-bound state.[1][2]

Comparative Analysis of Common Non-Hydrolysable Analogues

The choice of analogue is not trivial and has profound implications for experimental outcomes. A molecule that is perfect for structural studies might be entirely unsuitable for an enzyme activity assay.[1]

ATP Analogues: ATPγS vs. AMP-PNP vs. AMP-PCP
ParameterATPγS (Adenosine 5'-[γ-thio]triphosphate)AMP-PNP (Adenylyl-imidodiphosphate)AMP-PCP (Adenylyl (β,γ-methylene)diphosphonate)
Modification γ-non-bridging oxygen replaced by Sulfurβ-γ bridging oxygen replaced by Nitrogenβ-γ bridging oxygen replaced by Carbon
Mechanism Slow substrate; allows for thiophosphorylationCompetitive inhibitor; traps pre-hydrolysis stateCompetitive inhibitor; traps pre-hydrolysis state
Hydrolysis Highly resistant but can be slowly hydrolyzed by some enzymes.[1][3]Considered non-hydrolysable.[1][4]Considered non-hydrolysable.[1][4]
Primary Use Cases Kinase/ATPase assays, substrate identification, creating stable thiophosphorylated states.[1]Structural biology (X-ray, cryo-EM), enzyme kinetics (as inhibitor), studying ATP-bound conformational states.[3][4]Structural biology, enzyme kinetics (as inhibitor). Can induce different protein conformations than AMP-PNP in some systems.[3]
Key Advantage The transferred thiophosphate acts as a unique chemical handle for detection and purification.Locks enzymes in a state closely mimicking the true ATP-bound form without catalysis.Provides an alternative for trapping the pre-hydrolysis state; stability of the P-C-P bond.
Considerations Not a true "dead-end" inhibitor. The slow reaction must be accounted for. The larger sulfur atom may affect binding to some enzymes.May not perfectly mimic the native pre-hydrolysis conformation in all enzymes.[3]Can fail to induce native protein conformations in some systems where AMP-PNP and ATPγS succeed.[3]
GTP Analogues: GTPγS vs. GMP-PNP

GTP analogues are cornerstones of research on G-protein coupled receptors (GPCRs) and other GTP-binding proteins.[5][6]

ParameterGTPγS (Guanosine 5'-[γ-thio]triphosphate)GMP-PNP (Guanylyl-imidodiphosphate)
Modification γ-non-bridging oxygen replaced by Sulfurβ-γ bridging oxygen replaced by Nitrogen
Mechanism Activator; binds to G-proteins and locks them in a persistently active state due to slow hydrolysis.Activator; binds and locks G-proteins in an active, pre-hydrolysis state.
Primary Use Cases GPCR activation assays ([³⁵S]GTPγS binding), studying G-protein signaling cascades, activating GTPases.[5][7]Structural studies of G-proteins in their active conformation, functional studies requiring a truly non-hydrolysable state.
Key Advantage Widely used and well-characterized in functional assays. Radio- and fluorescently-labeled versions are commercially available.[5][8]Provides a stable, non-reactive complex for structural and biophysical analysis.
Considerations Slow hydrolysis can still occur, potentially leading to signal decay over long experiments.[9]May not be as readily available in labeled forms as GTPγS.

Visualizing the Application of Non-Hydrolysable Analogues

To better understand where these analogues fit into biological processes, we can visualize their points of intervention.

Kinase_Cascade cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Signal Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase3 Substrate Protein Kinase2->Kinase3 phosphorylates ADP_S ADP + P(S) Kinase3->ADP_S thiophosphorylated product is stable Response Cellular Response Kinase3->Response ATP ATP ATP->Kinase2 ATPyS ATPγS ATPyS->Kinase2 traps complex or thiophosphorylates slowly GPCR_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive binds G_protein_inactive Gα(GDP)-βγ GPCR_inactive->G_protein_inactive interacts with GPCR_active GPCR (Active) G_protein_inactive->GPCR_active causes conformational change GTPgS GTPγS GPCR_active->GTPgS promotes binding of GDP GDP GPCR_active->GDP releases G_protein_active Gα(GTP)-βγ G_protein_dissociated Gα(GTP) + βγ G_protein_active->G_protein_dissociated dissociates G_protein_dissociated->G_protein_inactive SLOW or NO hydrolysis Effector Effector Protein G_protein_dissociated->Effector activates Response Downstream Response Effector->Response GTPgS->G_protein_active

Caption: GTPγS traps G-proteins in a persistently active state.

Field-Proven Experimental Protocols

The trustworthiness of a protocol lies in its self-validating design. The following methods include the necessary controls and rationale to ensure robust and interpretable data.

Protocol 1: Non-Radioactive Kinase Substrate Identification using ATPγS

This protocol leverages the unique ability of ATPγS to act as a slow substrate, creating a stable thiophosphorylated product that can be specifically labeled.

Rationale: The sulfur atom on the transferred thiophosphate is nucleophilic and can be covalently labeled with an alkylating agent conjugated to biotin. This allows for highly specific detection of substrates using streptavidin-based methods, avoiding the hazards of radioactivity. [1] Methodology:

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the kinase reaction mix: Purified kinase, putative substrate protein or peptide, and kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Critical Control: Prepare a parallel reaction without kinase to control for non-enzymatic thiophosphorylation.

    • Initiate the reaction by adding ATPγS to a final concentration of 50-100 µM.

    • Incubate at the enzyme's optimal temperature (e.g., 30°C) for 30-60 minutes. The longer incubation time is necessary due to the slower reaction rate of ATPγS compared to ATP. [1] * Stop the reaction by adding EDTA to a final concentration of 20 mM. This chelates the Mg²⁺, which is essential for kinase activity.

  • Biotinylation of Thiophosphate:

    • Add p-Iodoacetamidyl-Biotin (IA-Biotin) to the reaction mixture to a final concentration of 2.5 mM. This reagent specifically alkylates the sulfur atom.

    • Incubate for 90 minutes at room temperature in the dark to allow for the covalent labeling reaction.

  • Detection:

    • Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.

    • Probe the membrane with Streptavidin-HRP (Horseradish Peroxidase) conjugate (diluted in blocking buffer) for 1 hour.

    • Wash the membrane thoroughly with TBST (3 x 10 minutes).

    • Detect the biotinylated, thiophosphorylated substrate using an enhanced chemiluminescence (ECL) substrate and imaging system. A band appearing only in the "+ kinase" lane indicates successful substrate identification.

Kinase_Assay_Workflow cluster_prep Step 1: Kinase Reaction cluster_label Step 2: Labeling cluster_detect Step 3: Detection A Combine Kinase, Substrate, Buffer, and ATPγS B Incubate at 30°C (30-60 min) A->B C Stop with EDTA B->C D Add IA-Biotin C->D Thiophosphorylated Substrate E Incubate at RT (90 min) D->E F SDS-PAGE E->F Biotinylated Substrate G Western Blot Transfer F->G H Probe with Streptavidin-HRP G->H I ECL Detection H->I

Caption: Workflow for kinase substrate identification using ATPγS.

Protocol 2: GPCR Activation Assessment using [³⁵S]GTPγS Binding Assay

This is a classic functional assay to determine the potency and efficacy of ligands at Gᵢ-coupled receptors.

Rationale: In the inactive state, the Gα subunit of a heterotrimeric G-protein is bound to GDP. Upon GPCR activation by an agonist, the receptor acts as a guanine nucleotide exchange factor (GEF), promoting the release of GDP and the binding of GTP. By using radio-labeled, slowly hydrolysable [³⁵S]GTPγS, the amount of activated G-protein can be quantified by measuring incorporated radioactivity. [7]The inclusion of unlabeled GDP is critical; it competes with [³⁵S]GTPγS for binding to constitutively active or agonist-free receptors, thereby reducing basal signal and improving the assay window. [10] Methodology:

  • Membrane Preparation: Prepare cell membranes from a system endogenously or recombinantly expressing the GPCR of interest.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

      • Unlabeled GDP to an optimized final concentration (typically 1-10 µM). [5] * Cell membranes (5-20 µg protein per well).

      • Agonist or antagonist dilutions (for dose-response curves).

    • Controls: Include wells for "basal" binding (no agonist) and "non-specific" binding (add a high concentration of unlabeled GTPγS, e.g., 10 µM).

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

    • Seal the plate and incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly terminate the assay by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4).

  • Quantification:

    • Dry the filter mat.

    • Add liquid scintillation cocktail to each filter spot.

    • Count the incorporated radioactivity using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other values.

    • Plot the specific binding (CPM) against the log of the agonist concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine parameters like EC₅₀ and Eₘₐₓ.

Conclusion: Making an Informed Choice

Non-hydrolysable phosphate analogues are powerful but nuanced tools. The fundamental distinction between slow substrates like ATPγS/GTPγS and true competitive inhibitors like AMP-PNP/AMP-PCP must guide your experimental design.

  • To identify substrates or create stable phosphorylated/activated states for downstream detection, ATPγS and GTPγS are the analogues of choice.

  • To study protein structure in a pre-catalytic state or to measure binding affinities through competitive inhibition, AMP-PNP , AMP-PCP , or GMP-PNP are superior. [4] Always consider that these are analogues, and their behavior may not perfectly replicate that of the natural nucleotide for every enzyme. [3][4]Preliminary experiments to validate the chosen analogue in your specific system are always a worthwhile investment. By understanding their distinct properties and leveraging the appropriate experimental protocols, researchers can effectively probe the mechanisms of the vast and critical families of NTP-dependent enzymes.

References

  • Lazar, T., et al. (2022). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. MDPI. Available at: [Link]

  • Zhang, W., et al. (2018). Synthesis of a Nonhydrolyzable Nucleotide Phosphoroimidazolide Analogue That Catalyzes Nonenzymatic RNA Primer Extension. Journal of the American Chemical Society. Available at: [Link]

  • Gubaev, A., & Klärner, F. G. (2020). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences. Available at: [Link]

  • Blackburn, G. M., & Gait, M. J. (Eds.). (1996). Phosphonates as analogues of natural phosphates. Chemical Reviews. Available at: [Link]

  • Hodgson, D. R., & Llewellyn, J. P. (2014). Phosphate analogues in the dissection of mechanism. Current Opinion in Chemical Biology. Available at: [Link]

  • Soh, Y. M., et al. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv. Available at: [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology. Available at: [Link]

  • Fuhs, T., et al. (2021). Synthesis and Evaluation of Non‐Hydrolyzable Phospho‐Lysine Peptide Mimics. Chemistry – A European Journal. Available at: [Link]

  • Mustelin, T., Pösö, H., & Andersson, L. C. (1986). Role of G-proteins in T cell activation: non-hydrolysable GTP analogues induce early ornithine decarboxylase activity in human T lymphocytes. The EMBO Journal. Available at: [Link]

  • Barth, A., et al. (2002). Structures of the Ca2+-ATPase complexes with ATP, AMPPCP and AMPPNP. An FTIR study. Biochemistry. Available at: [Link]

  • Gardner, L. A., et al. (2021). Characterization of the GTPγS release function of a G protein-coupled receptor. bioRxiv. Available at: [Link]

  • Lee, S. Y., et al. (2015). Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. Journal of Medicinal Chemistry. Available at: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • Non-hydrolysable Analogues of Cyclic and Branched Condensed Phosphates: Chemistry and Chemical Proteomics. (2020). ResearchGate. Available at: [Link]

  • Staruschenko, A., et al. (2002). Non-hydrolyzable analog of GTP induces activity of Na+ channels via disassembly of cortical actin cytoskeleton. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Synthesis of a Non-Hydrolyzable Dinucleoside Analogue. (1992). Nucleosides and Nucleotides. Available at: [Link]

  • Non-hydrolyzable GTP Test Kit. Jena Bioscience. Available at: [Link]

  • Bagshaw, C. R. (2001). ATP analogues at a glance. Journal of Cell Science. Available at: [Link]

  • atp analog amp-pnp: Topics by Science.gov. Science.gov. Available at: [Link]

  • Fission impossible: Non-hydrolyzable nucleotide analogs. Jena Bioscience Blog. Available at: [Link]

  • Hauk, G., et al. (2022). Structural basis for GTP versus ATP selectivity in the NMP kinase AK3. Nature Communications. Available at: [Link]

  • Synthesis of Enzymatically and Chemically Non-hydrolyzable Analogues of Dinucleoside Triphosphates Ap 3 A and Gp 3 G. (2009). ResearchGate. Available at: [Link]

  • Kime, L., et al. (2021). Nonhydrolyzable Analogues of (p)ppGpp and (p)ppApp Alarmone Nucleotides as Novel Molecular Tools. ACS Chemical Biology. Available at: [Link]

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  • The ATP- and AMP-PNP-bound forms of PAN are more effective in... (2000). ResearchGate. Available at: [Link]

  • Structural basis of pseudoGTPase-mediated protein-protein interactions. (2023). bioRxiv. Available at: [Link]

  • Gall, M., et al. (2015). Synthesis of hydrolysis-resistant pyridoxal 5'-phosphate analogs and their biochemical and X-ray crystallographic characterization with the pyridoxal phosphatase chronophin. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 12 New non-hydrolyzable nucleotides available! Jena Bioscience Blog. Available at: [Link]

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Phosphonates as Isosteric Mimics of Phosphates: A Comparative Evaluation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the ability to rationally modify molecules to enhance their therapeutic properties is paramount. One of the most enduring strategies in medicinal chemistry is the principle of isosteric replacement, where a functional group is substituted with another that possesses similar steric and electronic characteristics. This guide provides an in-depth evaluation of phosphonates as isosteric mimics of phosphates, a substitution that has profound implications for drug stability, efficacy, and pharmacokinetics. As your senior application scientist, I will walk you through the fundamental principles, comparative data, and experimental protocols necessary to critically assess this important bioisosteric relationship in your own research endeavors.

The Rationale for Isosterism: Why Mimic a Phosphate?

The phosphate group is a ubiquitous functional moiety in biology, playing a central role in everything from the backbone of our genetic material to the regulation of cellular signaling through kinase and phosphatase activity.[1] This very ubiquity makes enzymes that process phosphate-containing substrates attractive targets for therapeutic intervention. However, the phosphate ester bond (P-O-C) is often a metabolic liability, susceptible to enzymatic cleavage by phosphatases, which can lead to rapid degradation of a drug molecule and a short duration of action.[2]

This is where the phosphonate isostere comes into play. By replacing the labile P-O-C linkage with a robust P-C bond, we introduce a non-hydrolyzable mimic that can retain the key binding interactions of the parent phosphate while resisting enzymatic degradation.[2][3] This enhanced stability is a primary driver for the exploration of phosphonates in drug discovery.

A Head-to-Head Comparison: Physicochemical Properties of Phosphonates vs. Phosphates

While the enhanced stability of the P-C bond is a significant advantage, the success of a phosphonate mimic hinges on its ability to faithfully replicate the essential physicochemical properties of the phosphate group. Let's delve into a quantitative comparison of these key parameters.

PropertyPhosphate (R-O-PO₃²⁻)Phosphonate (R-CH₂-PO₃²⁻)Implication for Drug Design
pKa₁ ~1-2~2-3Phosphonates are slightly less acidic, which can influence their ionization state at physiological pH and potentially alter binding interactions.[1][4]
pKa₂ ~6-7~7-8The second pKa of phosphonates is closer to physiological pH, meaning the ratio of monoanionic to dianionic species can be more sensitive to the local microenvironment of an enzyme's active site.[4]
P-C vs. P-O Bond Length P-O: ~1.6 ÅP-C: ~1.8 ÅThe longer P-C bond can alter the precise positioning of the phosphonate group within a binding pocket compared to a phosphate.[1]
Bond Angles (O-P-O vs. C-P-O) O-P-O: ~109.5°C-P-O: Varies, can deviate from ideal tetrahedral geometryThese subtle changes in geometry can impact the directionality of hydrogen bonds and other non-covalent interactions with the target protein.
Hydrolytic Stability LabileHighly StableThe P-C bond is resistant to enzymatic cleavage by phosphatases, leading to increased metabolic stability and potentially longer drug half-life.[2][3]

It is important to note that the electronic nature of the group attached to the phosphorus atom can significantly influence the pKa values. For instance, the introduction of electron-withdrawing fluorine atoms on the carbon adjacent to the phosphorus in a phosphonate can lower the pKa, making it a closer electronic mimic of a phosphate.[5]

The Structural Impact of Isosteric Replacement

To truly appreciate the subtle yet significant differences between a phosphate and a phosphonate at the molecular level, we can visualize their structures.

Caption: Structural comparison of a phosphate ester and a phosphonate. Note the key difference in the linkage to the 'R' group (P-O-C vs. P-C) and the resulting changes in bond lengths.

Biological Consequences of the Switch: A Double-Edged Sword

The decision to replace a phosphate with a phosphonate is not without its trade-offs. While the gain in metabolic stability is a significant advantage, the alterations in geometry and charge distribution can have a profound impact on biological activity.

Success Stories:

  • Antiviral Nucleotide Analogs: Tenofovir, a cornerstone of HIV therapy, is a prime example of a successful phosphonate mimic. As a nucleoside phosphonate, it bypasses the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs. Its P-C bond ensures its persistence in the body, allowing for effective inhibition of the viral reverse transcriptase.

  • Bisphosphonates in Osteoporosis Treatment: Bisphosphonates, such as alendronate and risedronate, are potent inhibitors of farnesyl pyrophosphate synthase in osteoclasts. Their P-C-P backbone makes them resistant to hydrolysis and allows them to accumulate in bone, where they effectively suppress bone resorption.

Challenges and Considerations:

  • Loss of Affinity: The subtle changes in bond lengths, angles, and pKa can sometimes lead to a decrease in binding affinity for the target enzyme. The precise network of hydrogen bonds and electrostatic interactions that have evolved to recognize a phosphate may not be as accommodating to a phosphonate.

  • Cell Permeability: Like phosphates, phosphonates are negatively charged at physiological pH, which severely limits their ability to cross cell membranes. This is a major hurdle in the development of orally bioavailable phosphonate drugs. To overcome this, various prodrug strategies have been developed to mask the negative charges, allowing the molecule to enter the cell before being converted to the active phosphonate.

Experimental Evaluation of Phosphonate Mimics: A Practical Guide

To rigorously evaluate a phosphonate as a potential isosteric replacement for a phosphate, a series of well-defined experiments are necessary. Here, we provide detailed protocols for two key assays: enzyme inhibition and cell permeability.

Caption: A streamlined workflow for the comparative evaluation of phosphonate and phosphate analogs in a drug discovery program.

Protocol 1: Determination of Enzyme Inhibitory Potency (IC₅₀)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a phosphonate and its corresponding phosphate analog against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Phosphate and phosphonate test compounds

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader (capable of detecting the reaction product)

Procedure:

  • Prepare Reagents:

    • Dissolve the phosphate and phosphonate compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare a series of dilutions of each test compound in the assay buffer. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • To the wells of a 96-well plate, add a small volume of each inhibitor dilution. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the uninhibited control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]

Expected Outcome:

A direct comparison of the IC₅₀ values for the phosphonate and phosphate analogs will reveal their relative potencies. A lower IC₅₀ value indicates a more potent inhibitor.

Protocol 2: Assessment of Cell Permeability using the Caco-2 Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[7]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Phosphate and phosphonate test compounds

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying the test compounds

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts.

    • Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).[8]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Prepare dosing solutions of the phosphate and phosphonate compounds in the transport buffer.

    • To assess apical-to-basolateral (A-to-B) permeability (mimicking absorption), add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To assess basolateral-to-apical (B-to-A) permeability (evaluating efflux), add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Quantify the concentration of the test compound in each sample using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber.[]

    • Calculate the efflux ratio (ER) by dividing the B-to-A Papp by the A-to-B Papp. An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.

Expected Outcome:

The Papp values will provide a quantitative measure of the permeability of the phosphonate and phosphate analogs. It is expected that the negatively charged parent compounds will have low permeability. This assay is particularly useful for evaluating the effectiveness of prodrug strategies designed to enhance the cell permeability of phosphonate-containing drugs.

Alternative Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

For a higher-throughput, non-cell-based assessment of passive permeability, the PAMPA assay can be employed.[10][11] This assay measures the diffusion of a compound across an artificial lipid membrane, providing a rapid screen for compounds with good passive diffusion characteristics.[10][11]

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The isosteric replacement of a phosphate with a phosphonate is a powerful and well-established strategy in drug design. The enhanced metabolic stability imparted by the P-C bond can translate into improved pharmacokinetic profiles and therapeutic efficacy. However, this substitution is not a panacea. The subtle but significant alterations in physicochemical properties necessitate a thorough and quantitative evaluation of the phosphonate mimic in comparison to its phosphate parent. By employing the principles and experimental protocols outlined in this guide, researchers can make informed decisions about the utility of this important bioisosteric replacement in their own drug discovery programs.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Clear Solutions USA. (2023). Difference between phosphates and phosphonates?. Retrieved from [Link]

  • Scribd. (n.d.). Caco 2 Cell Permeability Assay. Retrieved from [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Clear Solutions USA. (2023). Difference between phosphates and phosphonates?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

  • PubChem. (n.d.). Methylphosphonic acid. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphosphonic acid. Retrieved from [Link]

  • Swansea University. (2022). Synthesis and Characterisation of Novel Phosphonate-based Linkers and Metal-Organic Frameworks based on Tetravalent Metals. Retrieved from [Link]

  • TutorChase. (n.d.). Describe the differences between phosphonates and phosphates. Retrieved from [Link]

  • MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural differences between phosphate ester and phosphonate/phosphinate species. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of pKa2 values for phosphates, phosphonates, and fluorinated analogues. Retrieved from [Link]

  • ACS Publications. (n.d.). Phosphonates as analogues of natural phosphates. Chemical Reviews. Retrieved from [Link]

  • PubMed. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Retrieved from [Link]

  • Wikipedia. (n.d.). Glyphosate. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure of a phosphatase with a unique substrate binding domain from Thermotoga maritima. Retrieved from [Link]

  • PubMed Central. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • International Labour Organization. (2011). Phosphates, Inorganic & Organic: Physical & Chemical Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of bond lengths (Å) and bond angles (°) as obtained from crystallography and theoretical studies. Retrieved from [Link]

  • IJCRT.org. (2021). STUDY OF PHOSPHATE AND PHOSPHONATES AS AN INTRIGUING SUBSTANCES FROM A WATER TREATMENT PERSPECTIVE. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Bond Lengths, and Beyond. Retrieved from [Link]

  • Reddit. (2022). What do changes in bond lengths of single crystal XRD tell us?. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Are Bond Angles Measured Using X-ray Crystallography?. Retrieved from [Link]

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A Comparative Guide to Catalysts for the Phospha-Michael Addition: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, with broad implications for drug discovery, materials science, and agrochemistry. Among the arsenal of synthetic methodologies, the phospha-Michael addition stands out as a highly atom-economical and versatile reaction for forging these crucial linkages. The choice of catalyst is paramount, profoundly influencing the reaction's efficiency, selectivity, and overall practicality. This guide provides an in-depth, comparative assessment of the three major classes of catalysts employed in the phospha-Michael addition: organocatalysts, metal-based catalysts, and enzymes. Drawing upon experimental data and mechanistic insights, we will navigate the strengths and weaknesses of each catalytic system to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Phospha-Michael Addition: A Powerful C-P Bond Forming Reaction

The phospha-Michael addition involves the conjugate addition of a phosphorus nucleophile, typically a phosphine or a phosphite, to an electron-deficient alkene, known as a Michael acceptor. This reaction provides direct access to a diverse array of functionalized organophosphorus compounds. The general transformation is depicted below:

G P_nucleophile P-Nucleophile (e.g., R₂PH, (RO)₂P(O)H) Catalyst Catalyst Michael_acceptor Michael Acceptor (e.g., α,β-unsaturated carbonyl, nitroalkene) Adduct Phospha-Michael Adduct Catalyst->Adduct C-P Bond Formation

Figure 1: General scheme of the phospha-Michael addition.

The judicious selection of a catalyst is critical for activating the phosphorus nucleophile and/or the Michael acceptor, thereby facilitating the reaction under mild conditions and, in many cases, controlling the stereochemical outcome.

Organocatalysis: The Rise of Metal-Free Synthesis

Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis.[1] These small organic molecules offer several advantages, including low toxicity, ready availability, and operational simplicity.[1] For the phospha-Michael addition, a variety of organocatalysts have been successfully employed, primarily functioning as Brønsted bases, Brønsted acids, or Lewis bases.

Base Organocatalysts: Amines and Phosphines

Basic organocatalysts, such as amines (e.g., triethylamine, DBU) and phosphines, are among the most common promoters for the phospha-Michael addition.[2] They function by deprotonating the phosphorus nucleophile, increasing its nucleophilicity and facilitating the attack on the Michael acceptor. Tetramethylguanidine (TMG) has been shown to be a particularly effective catalyst for the addition of bis(mesitoyl)phosphine to various activated alkenes, affording high yields under mild conditions.[3][4][5]

Mechanism of Base Organocatalysis:

G P_H R₂P(O)H P_anion [R₂P(O)]⁻ P_H->P_anion Deprotonation Base Base (e.g., TMG) Intermediate Enolate Intermediate P_anion->Intermediate Nucleophilic Attack Michael_acceptor Michael Acceptor Product Product Intermediate->Product Protonation Product->Base Regeneration of Catalyst Base_H Base-H⁺

Figure 2: Catalytic cycle of a base-catalyzed phospha-Michael addition.

Asymmetric Organocatalysis: Chiral Phosphoric Acids and Bifunctional Catalysts

A significant advantage of organocatalysis is the feasibility of asymmetric transformations. Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a range of enantioselective reactions, including the phospha-Michael addition.[6][7] CPAs can act as bifunctional catalysts, activating the Michael acceptor through hydrogen bonding while simultaneously protonating the intermediate in a stereocontrolled manner. Similarly, chiral bifunctional catalysts, such as squaramides, have been successfully employed in the asymmetric phospha-Michael addition to iminochromenes, affording excellent yields and high enantioselectivities.[8][9]

Performance of Selected Organocatalysts:

CatalystP-NucleophileMichael AcceptorYield (%)ee (%)Reference
Tetramethylguanidine (TMG)Bis(mesitoyl)phosphineMethyl acrylate95N/A[3]
Chiral Squaramide IVDibenzylphosphiteIminochromene>9598[8][9]
Ts-DPEN1,3-dicarbonyl indaneNitrostyrene70-80up to 92[3]
Chiral DiamineNitromethaneCyclohexenone9199[10]

Experimental Protocol: Asymmetric Organocatalyzed Phospha-Michael Addition to Iminochromenes [8][9]

  • To a vial containing the chiral squaramide catalyst (0.01 mmol), add the iminochromene (0.1 mmol) and dichloromethane (0.5 mL).

  • Add the corresponding phosphite (0.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, purify the product by column chromatography on silica gel.

Metal-Based Catalysis: Efficiency and Selectivity

Transition metal complexes are highly effective catalysts for the phospha-Michael addition, often exhibiting high catalytic activity and providing access to products that are difficult to obtain through other means.[11] Metals such as palladium, nickel, and cobalt have been extensively studied.[12][13][14][15]

Palladium and Nickel Catalysis

Palladium and nickel complexes are well-established catalysts for the hydrophosphination of alkenes.[16] These reactions typically proceed through an oxidative addition/migratory insertion or a nucleophilic attack/protonolysis pathway. While highly efficient, these catalysts can be expensive and require careful handling to avoid deactivation.

Cobalt Catalysis for Asymmetric Reactions

Recently, cobalt-catalyzed asymmetric phospha-Michael reactions have gained attention as a more sustainable and cost-effective alternative to noble metal catalysts.[12] Chiral cobalt complexes have been shown to catalyze the addition of diarylphosphine oxides to electron-deficient alkenes with high yields and excellent enantioselectivities.[12]

Mechanism of Metal-Catalyzed Phospha-Michael Addition (Proposed):

G M_L [M]-L (Metal Catalyst) M_P [M]-P(O)R₂ M_L->M_P Ligand Exchange/ Oxidative Addition P_H R₂P(O)H M__Intermediate M__Intermediate M_P->M__Intermediate Migratory Insertion/ Nucleophilic Attack Michael_acceptor Michael Acceptor M_Intermediate Metal-Enolate Intermediate Product Product M_Intermediate->Product Protonolysis/ Reductive Elimination Product->M_L Catalyst Regeneration H_source H⁺ Source

Figure 3: A generalized catalytic cycle for a metal-catalyzed phospha-Michael addition.

Performance of Selected Metal-Based Catalysts:

CatalystP-NucleophileMichael AcceptorYield (%)ee (%)Reference
Co(acac)₂-imidazolidine-pyrroloimidazolone pyridineDiarylphosphine oxidesβ,γ-Unsaturated α-ketoesterup to 99up to 99[12]
Chiral PalladacycleDiarylphosphinesβ,γ-Unsaturated α-ketoestersup to 99up to 90[17]

Experimental Protocol: Cobalt-Catalyzed Asymmetric Phospha-Michael Addition [12]

  • In a glovebox, add the cobalt salt (e.g., Co(acac)₂) and the chiral ligand to a flame-dried Schlenk tube.

  • Add the solvent and stir the mixture at room temperature for the specified time.

  • Add the diarylphosphine oxide and the Michael acceptor.

  • Stir the reaction at the indicated temperature and monitor by TLC or GC-MS.

  • After completion, quench the reaction and purify the product by flash column chromatography.

Biocatalysis: The Green and Mild Approach

Enzymes offer a highly attractive, environmentally benign approach to catalysis, operating under mild conditions with often exquisite selectivity.[6][18][19] Lipases, in particular, have been found to promiscuously catalyze the phospha-Michael addition, providing a green alternative to traditional chemical catalysts.[13][14][15][16]

Lipase-Catalyzed Phospha-Michael Addition

Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), have been successfully employed in the phospha-Michael addition of biphenylphosphine oxide to various β-nitrostyrenes and benzylidene malononitriles.[13][14][15] These reactions proceed at room temperature in ethanol, affording high yields of the desired products.[13][14][15]

Proposed Mechanism of Lipase-Catalyzed Phospha-Michael Addition:

The catalytic triad of the lipase (e.g., Ser-His-Asp) is believed to be responsible for activating the phosphorus nucleophile.

G Lipase Lipase (Catalytic Triad) Lipase_P Lipase-H⁺...⁻P(O)R₂ (Activated Complex) Lipase->Lipase_P Activation P_H R₂P(O)H Intermediate Zwitterionic Intermediate Lipase_P->Intermediate Nucleophilic Attack Michael_acceptor Michael Acceptor Product Product Intermediate->Product Proton Transfer Product->Lipase Catalyst Regeneration

Figure 4: Plausible catalytic cycle for a lipase-catalyzed phospha-Michael addition.

Performance of Lipase Catalysts:

CatalystP-NucleophileMichael AcceptorYield (%)ee (%)Reference
Novozym 435Biphenylphosphine oxideβ-Nitrostyreneup to 94N/A[13][14][15]
Candida cylindracea lipaseDimethyl phosphiteBenzaldehyde/Malononitrileup to 93N/A[1]

Experimental Protocol: Lipase-Catalyzed Phospha-Michael Addition [13][14][15]

  • To a solution of the Michael acceptor (0.5 mmol) in ethanol (1 mL), add the phosphorus nucleophile (0.5 mmol).

  • Add the lipase (e.g., Novozym 435, 300 U).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the enzyme and concentrate the filtrate.

  • Purify the residue by column chromatography.

Comparative Assessment: Choosing the Right Tool for the Job

The choice of catalyst for a phospha-Michael addition depends on a multitude of factors, including the desired product, cost considerations, environmental impact, and the need for stereocontrol.

FeatureOrganocatalystsMetal-Based CatalystsEnzymes (Lipases)
Generality Broad substrate scope.Broad substrate scope, can activate less reactive partners.Substrate scope can be more limited.
Stereoselectivity Excellent for asymmetric variants (e.g., CPAs, bifunctional catalysts).Excellent for asymmetric variants with chiral ligands.Generally not stereoselective for this reaction.
Reaction Conditions Generally mild, but can require elevated temperatures.Can range from mild to harsh, often require inert atmosphere.Very mild (room temperature, neutral pH).
Cost & Availability Generally inexpensive and readily available.Can be expensive (especially noble metals) and require ligand synthesis.Can be cost-effective, especially immobilized enzymes.
Environmental Impact Generally low toxicity and environmentally benign.Can involve toxic metals and hazardous waste.Highly environmentally friendly ("green chemistry").
Catalyst Separation Can be challenging for homogeneous catalysts.Can be challenging for homogeneous catalysts.Easy for immobilized enzymes (filtration).

Conclusion: A Catalyst for Every Need

The phospha-Michael addition is a powerful and versatile tool for C-P bond formation, and the continuous development of novel catalytic systems has significantly expanded its synthetic utility.

  • Organocatalysts offer a metal-free, often highly enantioselective, and operationally simple approach, making them a first choice for many applications, particularly in asymmetric synthesis.

  • Metal-based catalysts provide high efficiency and can be essential for challenging transformations, with modern developments focusing on more sustainable and earth-abundant metals like cobalt.

  • Enzymes , particularly lipases, represent the pinnacle of green chemistry, enabling the phospha-Michael addition to proceed under exceptionally mild and environmentally friendly conditions.

Ultimately, the optimal catalyst is not a one-size-fits-all solution. A thorough understanding of the strengths and limitations of each catalytic system, as detailed in this guide, will enable researchers to make informed decisions and successfully harness the power of the phospha-Michael addition in their synthetic endeavors.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Dimethyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Operational and Safety Protocol for Laboratory Professionals

Dimethyl hydrogen phosphate, a member of the organophosphate family, is a valuable reagent in various research and development applications.[1][2] However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of safety protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to work safely with this compound, ensuring both personal safety and the integrity of your research.

Section 1: Understanding the Inherent Risks of this compound

This compound is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[1] It is corrosive, capable of causing severe skin burns and serious eye damage.[1][3] Furthermore, it may provoke an allergic skin reaction and cause respiratory irritation.[1] The primary routes of exposure are inhalation, skin absorption, and ingestion.[4]

The toxicity of organophosphates, as a class, lies in their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[5] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve endings.[5]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapor[3][6]
Acute Toxicity (Oral)H302: Harmful if swallowed[1]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[1]
Skin CorrosionH314: Causes severe skin burns and eye damage[1][3]
Serious Eye DamageH318: Causes serious eye damage[1][3]
Skin SensitizationH317: May cause an allergic skin reaction[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

  • Hand Protection : Wear chemically impervious gloves.[7] Nitrile or PVC gloves are generally suitable, but always consult the glove manufacturer's resistance chart for specific breakthrough times.[7] Double gloving is a recommended practice for enhanced protection.[8]

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[4][9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Body Protection : A lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn.[7] Ensure clothing is buttoned to the neck and wrists.[7]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] If the ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[10]

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat/ Coveralls Don2 Goggles/ Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat/ Coveralls Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE.

Section 3: Operational Plan for Handling this compound

A systematic approach to handling this chemical will minimize risks and ensure the safety of all laboratory personnel.

  • Review the Safety Data Sheet (SDS) : Before every use, review the SDS for this compound to refresh your understanding of its hazards and safety precautions.

  • Ensure Proper Ventilation : Confirm that the chemical fume hood is functioning correctly.

  • Assemble all Materials : Have all necessary equipment, reagents, and waste containers ready and within easy reach inside the fume hood to minimize movement in and out of the containment area.

  • Locate Emergency Equipment : Know the location and ensure the functionality of the nearest emergency shower, eyewash station, and fire extinguisher.

  • Inform Colleagues : Notify others in the lab that you will be working with a hazardous chemical.

  • Don Appropriate PPE : Follow the donning procedure outlined in Section 2.2.

  • Work Within a Fume Hood : Conduct all manipulations of this compound inside a certified chemical fume hood.

  • Grounding and Bonding : For larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, as the vapor can form explosive mixtures with air above 70°C.[4][9]

  • Dispensing : Use a pipette or a syringe for transferring small volumes. For larger volumes, use a funnel. Avoid pouring directly from large containers to small ones.

  • Avoid Incompatibilities : Keep this compound away from strong oxidizing agents, strong bases, and strong reducing agents, as it can react violently.[4][9][11]

  • Immediate Cleanup : Clean up any small spills immediately using an inert absorbent material.

  • Secure Storage : When not in use, store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[12]

Section 4: Emergency Response and Decontamination

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[11]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting.[4][9] Rinse the mouth with water.[4][9] Seek immediate medical attention.[4][9]

Emergency_Response Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with Water (15 min) Remove Clothing Skin->FlushSkin FlushEye Flush with Water (15 min) Remove Contacts Eye->FlushEye FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: Immediate actions following exposure to this compound.

  • Evacuate and Alert : Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill : For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[13]

  • Neutralize (if applicable) : For acidic spills, a weak base like sodium bicarbonate can be used for neutralization after absorption.

  • Collect Waste : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

  • Decontaminate the Area : Clean the spill area with soap and water.[14]

  • Dispose of Waste : Dispose of all contaminated materials, including PPE, as hazardous waste.

Section 5: Disposal Plan for this compound Waste

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables, in a designated, clearly labeled, and sealed hazardous waste container.

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Professional Disposal : All waste must be disposed of through a licensed chemical waste disposal company.[13] The preferred method of disposal is incineration in a facility equipped with an afterburner and scrubber to handle the combustion byproducts.[1]

Never dispose of this compound down the drain or in regular trash.

By adhering to these protocols, you can confidently and safely utilize this compound in your research, contributing to a culture of safety and scientific excellence in your laboratory.

References

  • Synquest Labs. (n.d.). This compound Safety Data Sheet.
  • Medical News Today. (2021, July 21). Organophosphate poisoning: Symptoms and treatment.
  • Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607.
  • Poisons Information Centre. (2024, August 2). Organophosphate/Carbamate Exposure - Management.
  • World Health Organization. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
  • Wikipedia. (n.d.). Organophosphate poisoning.
  • International Labour Organization. (n.d.). ICSC 1599 - DIMETHYL HYDROGEN PHOSPHITE.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Dimethyl phosphite.
  • CymitQuimica. (2025, September 23). SAFETY DATA SHEET - this compound.
  • Little, C. M., & Riches, J. R. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 45-55.
  • NOAA. (n.d.). DIMETHYL HYDROGEN PHOSPHITE. CAMEO Chemicals.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
  • Centers for Disease Control and Prevention. (2014, July 1). DIMETHYL HYDROGEN PHOSPHITE. International Chemical Safety Cards.
  • ChemicalBook. (2025, September 27). Dimethyl phosphite - Safety Data Sheet.
  • National Institutes of Health. (n.d.). Dimethyl phosphate. PubChem.
  • Health Victoria. (2024, December 27). Pesticide use and personal protective equipment.
  • NOAA. (n.d.). DIMETHYL PHOSPHATE. CAMEO Chemicals.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

Sources

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